molecular formula C9H6ClN3O2 B1487639 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid CAS No. 629655-19-2

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Cat. No.: B1487639
CAS No.: 629655-19-2
M. Wt: 223.61 g/mol
InChI Key: OZGSJCVAEWACOE-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 629655-19-2) is a high-purity chemical compound supplied for Research Use Only, strictly not for diagnostic, therapeutic, or personal use. This small molecule, with a molecular formula of C9H6ClN3O2 and a molecular weight of 223.62 g/mol, serves as a valuable synthetic intermediate and pharmacophore in medicinal chemistry . The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions . This specific benzoic acid hybrid is of significant research interest for the design and development of novel anticancer agents. Scientific literature indicates that structurally related 1,2,4-triazole benzoic acid hybrids demonstrate potent in vitro cytotoxic activities against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), by inducing apoptosis . The integration of the triazole moiety with a benzoic acid backbone provides a versatile platform for creating hybrid molecules aimed at improving selectivity and potency against malignant cells while potentially reducing cytotoxicity toward normal cells . Furthermore, triazole-based complexes are explored in catalysis, such as in the synthesis of biologically active dihydropyrimidinones . Researchers can utilize this compound for building more complex molecular architectures or as a reference standard. Please handle with care and refer to the Safety Data Sheet. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-5-11-4-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSJCVAEWACOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701711
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629655-19-2
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The analysis is grounded in fundamental spectroscopic principles and comparative data from related chemical structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic characteristics of this molecule.

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic compound incorporating a benzoic acid moiety, a chloro substituent, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a significant pharmacophore known to be present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of this triazole can enhance a molecule's solubility and its ability to bind to biological targets through various noncovalent interactions. The spectroscopic characterization of this molecule is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in medicinal chemistry research.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, the following analyses are based on established spectroscopic principles and data from analogous structures, such as other triazole-containing benzoic acids and substituted chlorobenzoic acids.

Molecular Structure

The structural formula of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is presented below. The numbering of the atoms is provided for the purpose of spectroscopic assignment.

Figure 1: Molecular Structure of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the triazole protons. The acidic proton of the carboxyl group is also expected to be visible, typically as a broad singlet.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~13.0Broad Singlet1H
H-C2' (Triazole)~8.8Singlet1H
H-C4' (Triazole)~8.2Singlet1H
H-C6~8.0Doublet1H
H-C4~7.8Doublet of Doublets1H
H-C3~7.6Doublet1H

Rationale for Assignments:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears at a very downfield chemical shift, often as a broad signal due to hydrogen bonding and exchange.

  • Triazole Protons (H-C2', H-C4'): The protons on the triazole ring are in an electron-deficient aromatic system, leading to significant deshielding. They are expected to appear as sharp singlets at downfield positions.

  • Aromatic Protons (H-C3, H-C4, H-C6): The protons on the benzene ring will show characteristic splitting patterns based on their coupling with neighboring protons. The presence of the electron-withdrawing chlorine atom and the triazole ring influences their chemical shifts, generally pushing them downfield compared to unsubstituted benzene.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C-2' (Triazole)~152
C-4' (Triazole)~145
C-2~140
C-5~135
C-1~133
C-4~132
C-6~130
C-3~128

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the most downfield position.

  • Triazole Carbons (C-2', C-4'): The carbons within the triazole ring are part of an aromatic heterocycle and are expected to resonate at downfield chemical shifts.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the benzene ring carbons are influenced by the substituents. The carbon bearing the chlorine (C-5) and the carbon attached to the triazole (C-2) will be significantly affected.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra for a compound like 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
~1600, ~1475C=CStretching (Aromatic Ring)
~1300C-OStretching (Carboxylic Acid)
~1250C-NStretching (Triazole)
~800C-ClStretching
~3100C-HStretching (Aromatic and Triazole)

Rationale for Predictions:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.[2]

  • C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band around 1700 cm⁻¹.[2]

  • Aromatic C=C Stretches: The benzene and triazole rings will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl bond will have a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₆ClN₃O₂

  • Molecular Weight: 223.62 g/mol

  • Predicted Molecular Ion (M⁺): An intense peak is expected at m/z 223. Due to the presence of chlorine, there will be an isotopic peak at m/z 225 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions.

M [C9H6ClN3O2]+. m/z 223/225 F1 [M - OH]+. m/z 206/208 M->F1 - OH F2 [M - COOH]+. m/z 178/180 M->F2 - COOH F3 [C6H3Cl(N3)]+. m/z 152/154 F2->F3 - C2H2N

Figure 2: A plausible fragmentation pathway for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Rationale for Fragmentation:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to the formation of an acylium ion.

  • Loss of the Carboxyl Group (-COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.

  • Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to further fragmentation of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for molecules of this type, especially in LC-MS, as it is a soft ionization method that typically keeps the molecular ion intact. Electron ionization (EI) can also be used for more detailed fragmentation analysis.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and its fragments.[3]

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecule's structure. The provided protocols offer a standardized approach for obtaining experimental data, which is crucial for quality control and further research in the fields of medicinal chemistry and materials science.

References

  • Study using 1 H and 13 V NMR of 3-aryl-s-triazole benzoate azole type compounds and intermediaries. (2025). Google Search.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (n.d.). MDPI.
  • Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. (2025). ResearchGate.
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  • Benzoic acid, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook.
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  • 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum. (n.d.). ChemicalBook.
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  • infrared spectrum of benzoic acid. (n.d.). docbrown.info.

Sources

Crystal Structure Analysis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in the crystal structure determination and physicochemical characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This compound, a member of the triazole-containing benzoic acid derivatives, is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with this structural motif.[1][2][3][4][5] This document outlines a systematic approach, from synthesis and single-crystal growth to detailed X-ray diffraction analysis and subsequent physicochemical evaluation. The protocols and interpretations are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel pharmaceutical compounds.

Introduction: The Significance of Triazole-Containing Benzoic Acids

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of natural products and pharmaceutical agents.[2][3] Among these, the triazole nucleus is a prominent pharmacophore known for its wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The incorporation of a triazole ring into a benzoic acid framework, as seen in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, creates a molecule with a unique electronic and steric profile, making it a compelling candidate for drug discovery and development.[1][6][7]

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation and therapeutic efficacy.[8][9][][11] X-ray crystallography stands as the definitive method for elucidating this atomic-level structure, providing invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements.[12][13] This guide presents a detailed workflow for the crystal structure analysis of the title compound, offering a blueprint for the comprehensive characterization of novel active pharmaceutical ingredients (APIs).

Experimental Methodology

Synthesis and Crystallization

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid can be achieved through established synthetic routes for similar compounds, often involving the reaction of a substituted aminobenzoic acid with a triazole precursor. A plausible synthetic pathway is outlined in the diagram below.

2-Amino-5-chlorobenzoic acid 2-Amino-5-chlorobenzoic acid Diazotization Diazotization 2-Amino-5-chlorobenzoic acid->Diazotization NaNO2, HCl Intermediate Diazonium Salt Intermediate Diazonium Salt Diazotization->Intermediate Diazonium Salt 0-5 °C Nucleophilic Substitution Nucleophilic Substitution Intermediate Diazonium Salt->Nucleophilic Substitution 1H-1,2,4-triazole, Cu(I) catalyst 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid Nucleophilic Substitution->5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid Purification cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Mounting Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Goniometer X-ray Exposure X-ray Exposure Diffractometer Setup->X-ray Exposure Monochromatic beam Diffraction Pattern Recording Diffraction Pattern Recording X-ray Exposure->Diffraction Pattern Recording Detector Data Integration Data Integration Diffraction Pattern Recording->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this would be done under an inert oil. [13]2. Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. [14]A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. [15]6. Validation: The final structure is validated using crystallographic software to check for consistency and quality.

Results and Discussion: A Hypothetical Crystal Structure

As of the writing of this guide, a published crystal structure for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid was not available. Therefore, the following section presents a hypothetical yet plausible crystal structure and its analysis, based on known structures of similar benzoic acid and triazole derivatives. [14][16]

Crystallographic Data

The following table summarizes a representative set of crystallographic data for the title compound.

ParameterHypothetical Value
Chemical FormulaC₉H₆ClN₃O₂
Formula Weight223.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970.5
Z4
Calculated Density (g/cm³)1.53
Absorption Coeff. (mm⁻¹)0.35
F(000)456
Molecular Structure

The molecular structure would reveal the covalent bonding and conformation of the molecule. Key features to analyze include:

  • Planarity: The dihedral angle between the benzoic acid ring and the triazole ring is a critical conformational parameter. Steric hindrance between the ortho-substituted triazole and the carboxylic acid group would likely lead to a non-planar arrangement.

  • Bond Lengths and Angles: These would be compared to standard values to identify any unusual geometric features that might suggest electronic effects such as resonance or strain.

  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the triazole ring is possible, which would influence the conformation and acidity of the molecule.

Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions are anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in benzoic acid derivatives. [14]* π-π Stacking: The aromatic benzoic acid and triazole rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···O or C-Cl···N), further directing the crystal packing.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of an API is essential for its development. [8][9][][17]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the aromatic and triazole rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity of the synthesized compound.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to investigate for the presence of polymorphs.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify decomposition temperatures.

Solubility and Stability Studies
  • Aqueous Solubility: Determining the solubility at different pH values is crucial, as the ionization of the carboxylic acid will significantly impact its solubility. [8][]* Stability Studies: Evaluating the compound's stability under various stress conditions (e.g., heat, humidity, light) is a regulatory requirement and informs storage and handling protocols. [8][][17]

Conclusion

This technical guide has detailed a comprehensive approach to the crystal structure analysis and physicochemical characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. By integrating synthesis, single-crystal X-ray diffraction, and a suite of analytical techniques, a deep understanding of the compound's solid-state properties can be achieved. The structural insights gained from such an analysis are invaluable for rational drug design, polymorphism screening, and the development of stable and effective pharmaceutical formulations. The methodologies described herein provide a robust framework for the characterization of novel triazole-based APIs, facilitating their progression through the drug development pipeline.

References

  • Creative Biolabs. Physicochemical Characterization. Available from: [Link]

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  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

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  • ResearchGate. Synthetic routes to triazole benzoic acid compounds 1–17. Available from: [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. Available from: [Link]

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  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]

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  • Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available from: [Link]

  • Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • PubChem. methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate. Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

  • RSC Publishing. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Available from: [Link]

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An In-depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a multifaceted organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structure, which marries a chlorinated benzoic acid scaffold with a 1,2,4-triazole ring, presents a unique combination of functionalities that are pivotal in the design of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The benzoic acid group, a simple aromatic carboxylic acid, provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.[2]

This technical guide offers a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the prospective applications of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, positioning it as a valuable building block for the development of new chemical entities.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 629655-19-2[3][4]
Molecular Formula C₉H₆ClN₃O₂[3][4]
Molecular Weight 223.62 g/mol [3][4]
Appearance White to off-white solid (Predicted)General appearance of benzoic acid derivatives
Melting Point Estimated 120-130 °CBased on the melting point of benzoic acid (122.4 °C) and substituted derivatives.[5]
Boiling Point Predicted ~431 °CBased on structurally similar compounds.[6]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous basic solutions. Limited solubility in water and nonpolar organic solvents (Predicted).Based on the solubility of benzoic acid in various organic solvents.[7]
pKa Estimated 3.5 - 4.5The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chloro and triazole substituents is expected to slightly increase the acidity.

Chemical Structure:

Caption: Chemical structure of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Synthesis and Characterization

A plausible synthetic route to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway:

G start 2,5-Dichlorobenzoic acid intermediate 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid start->intermediate Nucleophilic Aromatic Substitution reagent 1H-1,2,4-Triazole, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent->intermediate

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 equivalents) and a base, for instance, potassium carbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization (Expected Spectral Data):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring and the protons of the triazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons of the triazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.62), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C stretching vibrations.

Reactivity and Stability

The chemical reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is dictated by its three main functional components: the carboxylic acid group, the chlorinated benzene ring, and the 1,2,4-triazole ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Chlorinated Benzene Ring: The chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the substituents makes the ring less susceptible to electrophilic aromatic substitution.

  • 1,2,4-Triazole Ring: The triazole ring is generally stable. The nitrogen atoms can act as ligands for metal ions and can be involved in hydrogen bonding, which is significant for its interaction with biological targets.

The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and well-ventilated area away from strong oxidizing agents is recommended.

Potential Applications in Drug Development

The structural motifs present in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid suggest its potential as a scaffold for the development of various therapeutic agents.

  • Anticancer Agents: Numerous studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole ring.[8] This moiety can interact with various biological targets involved in cancer progression. The benzoic acid portion can be modified to improve selectivity and potency.

  • Anticonvulsant Agents: The 1,2,4-triazole nucleus is a key feature in several anticonvulsant drugs.[9] The title compound could serve as a starting point for the synthesis of new anticonvulsant candidates.

  • Antimicrobial Agents: Triazole derivatives are well-known for their antifungal and antibacterial activities.[10] Further derivatization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid could lead to the discovery of novel antimicrobial compounds.

The combination of the triazole and benzoic acid moieties in a single molecule provides a platform for creating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

As specific safety data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is not available, general precautions for handling laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest for researchers and scientists in the field of drug development. While detailed experimental data is currently limited, its structural features and the known biological activities of related compounds strongly suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and its potential applications, thereby serving as a valuable resource for future research and development endeavors.

References

  • Experiment 1 - Melting Points. MiraCosta College. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Castrol. Safety Data Sheet. (2025-02-05). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3565F5C8607C9D280258A720054F657/ File/270155.pdf)
  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • YouTube. IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020-07-10). [Link]

  • West System. SAFETY DATA SHEET G/flex 655 Resin. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET. (2024-02-15). [Link]

  • MDPI. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. [Link]

  • ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025-08-10). [Link]

  • MiraCosta College. Chemistry 102 - Experiment 3. (2010-01-26). [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. (2015-01-12). [Link]

  • Wiley Online Library. 5-Chloro-2-hydroxy-benzoic acid phenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Cloma Pharma. 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. [Link]

  • PMC - NIH. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019-06-17). [Link]

  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

  • MDPI. 4-(4-(((1H-Benzo[d][5][6][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate. [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • PMC - NIH. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025-08-18). [Link]

  • PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points. University of Colorado Boulder. [Link]

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

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  • NIST WebBook. 5-Chloro-2-nitrobenzoic acid. [Link]

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Solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in Common Solvents

Authored by: A Senior Application Scientist

Publication Date: January 21, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles governing its solubility in a range of common laboratory solvents. We present a theoretical analysis of the molecule's structural attributes and their expected influence on solubility, alongside detailed, field-proven experimental protocols for determining its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction and Physicochemical Profile

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) is a heterocyclic compound with a molecular formula of C9H6ClN3O2 and a molecular weight of approximately 223.62 g/mol .[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and a triazole ring, suggests a molecule with a moderate degree of polarity and the potential for both hydrogen bond donating and accepting interactions. Understanding the solubility of this compound is a critical first step in its practical application and study. Solubility dictates the choice of solvents for chemical reactions, the design of crystallization procedures for purification, and the development of formulations for in vitro and in vivo testing.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
pKa Acidic (due to carboxylic acid)The benzoic acid moiety will have an acidic proton. The chloro and triazole substituents will influence the exact pKa value through inductive and resonance effects.
LogP Moderately LipophilicThe presence of the benzene ring and chloro group contributes to lipophilicity, while the carboxylic acid and triazole ring enhance hydrophilicity.
Hydrogen Bonding Donor and AcceptorThe carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are hydrogen bond acceptors.
Polarity PolarThe combination of the polar functional groups (carboxylic acid, triazole) imparts significant polarity to the molecule.

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, its solubility will be a function of the interplay between its ability to form hydrogen bonds and the polarity of the solvent.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity into polar and non-polar types.[3][4] Polar solvents can be further classified as protic or aprotic.[3][4]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can donate hydrogen bonds.[4] Given the presence of the carboxylic acid and triazole groups, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is expected to exhibit significant solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile have large dipole moments but do not donate hydrogen bonds.[4] The compound is likely to be soluble in these solvents due to dipole-dipole interactions.

  • Non-Polar Solvents: Solvents such as hexane, toluene, and diethyl ether lack significant polarity and hydrogen bonding capability.[3] The solubility of the target compound in these solvents is expected to be low.

The Influence of pH on Aqueous Solubility

The carboxylic acid moiety of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid makes its aqueous solubility highly dependent on pH. In acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[5][6] This principle is fundamental for developing aqueous formulations and for extraction procedures.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves a series of well-defined experiments.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed using small amounts of the compound and various solvents. This provides a rapid indication of suitable solvent systems for further quantitative analysis.

Protocol:

  • Add approximately 1-2 mg of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to a small test tube or vial.

  • Add 0.5 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent at a specific temperature.

Workflow for Equilibrium Solubility Determination:

G A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Withdraw a known volume of the supernatant C->D E Dilute the supernatant with a suitable solvent D->E F Quantify the concentration of the compound using a validated analytical method (e.g., HPLC, UV-Vis) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to a vial containing a known volume of the solvent of interest. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Predicted Solubility in Common Solvents

Based on the structural analysis and general solubility principles, the following table provides a predicted solubility profile for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. These are estimations and should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (pH 7), Methanol, EthanolModerate to HighStrong hydrogen bonding interactions with the carboxylic acid and triazole groups.[3][4]
Aqueous Base 1M NaOH, 5% NaHCO3HighFormation of a highly soluble carboxylate salt.[5][6]
Aqueous Acid 1M HClLowThe compound will be in its protonated, less polar form.[5][6]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.[4]
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateModerate polarity, but weaker hydrogen bonding capability compared to protic solvents.
Halogenated Dichloromethane, ChloroformLow to ModerateModerate polarity can solvate the molecule to some extent.
Non-Polar Hexane, TolueneLowLack of favorable intermolecular interactions.[3]

Analytical Methods for Quantification

Accurate determination of solubility requires a reliable analytical method for quantifying the concentration of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for this purpose.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and retention.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance is appropriate.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid method for concentration determination. A calibration curve of absorbance versus concentration must first be established in the solvent of interest.

Conclusion

While specific, publicly available solubility data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is limited, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior in various solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to determine the solubility of this compound accurately. The proposed methodologies, from qualitative assessment to quantitative equilibrium solubility determination, coupled with appropriate analytical techniques, will enable scientists to generate the reliable data needed for their research and development activities.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024-05-28). Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Wikipedia. Solvent. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

  • The Periodic Table. Examples of High Polarity Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

  • PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

  • ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025-11-26). Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025-08-10). Available from: [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30). Available from: [Link]

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An In-depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS No. 629655-19-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the established bioactivity of related molecular scaffolds, we will explore its presumptive mechanism of action, key physicochemical properties, and robust experimental protocols for its evaluation as a therapeutic candidate.

Introduction: A Molecule of Interest in Oncology

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) is a small molecule featuring a chlorobenzoic acid backbone substituted with a 1,2,4-triazole ring. This unique combination of functional groups positions it as a compound of significant interest, particularly in the field of oncology. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, renowned for its ability to coordinate with metal ions in enzyme active sites.[1] For instance, in aromatase inhibitors like letrozole and anastrozole, the triazole ring plays a crucial role in chelating with the heme iron, thereby blocking estrogen production and exerting a potent anti-tumor effect in hormone-receptor-positive breast cancer.[1]

Furthermore, the broader class of 5-chloro-[1][2]triazoloquinazolines has demonstrated promising cytotoxic activities against various cancer cell lines, including medulloblastoma and melanoma.[1][2] This body of evidence strongly suggests that 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid warrants thorough investigation as a potential anticancer agent. This guide will provide the foundational knowledge and practical methodologies for such an exploration.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for this specific molecule is not publicly available, we can compile its basic molecular characteristics.

PropertyValueSource
CAS Number 629655-19-2[3]
Molecular Formula C₉H₆ClN₃O₂[3]
Molecular Weight 223.62 g/mol [3]
InChIKey OZGSJCVAEWACOE-UHFFFAOYSA-N[3]

Postulated Mechanism of Action: A Focus on Enzyme Inhibition

Given the structural motifs present in 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a plausible mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and survival. The 1,2,4-triazole ring is a known metal-binding pharmacophore, suggesting that this compound may target metalloenzymes crucial for tumor growth.

One such class of enzymes is the histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. The development of HDAC inhibitors is a promising avenue in cancer therapy.

The following diagram illustrates a conceptual signaling pathway where our compound of interest could potentially exert its anticancer effects through HDAC inhibition, leading to the re-expression of tumor suppressor genes and ultimately, apoptosis.

G cluster_0 Cellular Environment cluster_1 Cancer Cell Compound 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation TSG Tumor Suppressor Gene Expression Histones->TSG Activation Apoptosis Apoptosis TSG->Apoptosis Induction

Caption: Postulated mechanism of action via HDAC inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesized anticancer activity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a series of in vitro experiments are essential. The following protocols provide a standardized workflow for assessing its cytotoxic and apoptotic effects on cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Evaluation of Apoptosis Induction by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.

Suppliers

This compound is available from various chemical suppliers for research and development purposes. It is crucial to source from reputable manufacturers to ensure high purity and consistency.

SupplierLocationBusiness Type
CHEMLYTE SOLUTIONS CO.,LTDChinaManufactory

Note: This is not an exhaustive list and is for informational purposes only. Researchers should conduct their own due diligence when selecting a supplier.

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to known bioactive compounds, particularly those containing a 1,2,4-triazolyl moiety, suggests a potential mechanism of action centered on enzyme inhibition. The experimental protocols detailed in this guide provide a robust framework for elucidating its cytotoxic and apoptotic effects in cancer cell lines. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20183-20195. Available at: [Link]

  • Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available at: [Link]

  • El-Rayes, S., et al. (2019). Synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors. RSC Advances, 9(27), 15485-15497. Available at: [Link]

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Molecular weight and formula of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry and drug discovery. Its structure, which incorporates a chlorinated benzoic acid scaffold and a 1,2,4-triazole ring, provides a versatile platform for the synthesis of complex pharmaceutical agents. The triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, while the benzoic acid group offers a convenient handle for further chemical modification. This guide provides a comprehensive overview of the compound's properties, synthesis, characterization, and applications, tailored for researchers and professionals in pharmaceutical development. The insights herein are grounded in established chemical principles and aim to elucidate the causality behind the described methodologies.

Section 1: Physicochemical Properties

The fundamental physicochemical properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid are crucial for its handling, reaction setup, and integration into drug discovery workflows. Key identifying information and characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acidN/A
CAS Number 629655-19-2[1][2]
Molecular Formula C₉H₆ClN₃O₂[1][2]
Molecular Weight 223.62 g/mol [2]
Exact Mass 223.015 Da[2]
Purity Typically ≥95% (Commercial)[3]
Melting Point Data not readily available in cited literature.N/A
Solubility Data not readily available in cited literature.N/A

Note: Experimental properties such as melting point and solubility should be determined empirically for each batch as they can be influenced by purity and crystalline form.

Section 2: Synthesis and Purification

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction. The choice of starting materials is critical and often dictates the reaction conditions and yield.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Ullmann Coupling cluster_workup Work-up & Purification SM1 2-Iodo-5-chlorobenzoic acid Reaction CuI (catalyst) Cs₂CO₃ (base) DMF (solvent) Heat (e.g., 80-120 °C) SM1->Reaction SM2 1H-1,2,4-Triazole SM2->Reaction Workup 1. Acidification (e.g., HCl) 2. Extraction (e.g., EtOAc) Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid Purification->Product Pure Product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a representative method based on established procedures for similar compounds.

Rationale: The Ullmann condensation is a reliable method for forming aryl-nitrogen bonds. Copper(I) iodide serves as the catalyst, while a carbonate base is used to deprotonate the triazole, facilitating its nucleophilic attack on the aryl halide. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve the reactants.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-iodo-5-chlorobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing dilute hydrochloric acid (1M HCl). This step protonates the carboxylate and neutralizes the excess base.

    • Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Trustworthiness Insight: A significant challenge in this synthesis is the potential formation of the undesired regioisomer (the 4-yl substituted triazole). Purification is critical.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the pure desired product. Alternatively, for more challenging separations, column chromatography on silica gel may be employed.

Section 3: Analytical Characterization

To ensure the identity, structure, and purity of the synthesized 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a suite of analytical techniques must be employed.

TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and isomer differentiationAromatic protons on the benzene ring will appear as distinct multiplets. Two singlets corresponding to the two non-equivalent protons on the triazole ring are expected. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Carbon skeleton confirmationSignals corresponding to all nine unique carbon atoms in the molecule should be observable, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Molecular weight verificationThe high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (223.015 Da for [M] or 224.022 Da for [M+H]⁺).[2] The characteristic isotopic pattern for one chlorine atom should be visible.
HPLC Purity assessmentA single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=N (triazole), and C-Cl bonds should be present.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid lies in its utility as a scaffold for developing novel therapeutics. The 1,2,4-triazole nucleus is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.

  • Anticancer Agents: Numerous hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to possess potent inhibitory activities against cancer cell lines like MCF-7 and HCT-116.[4] Some of these compounds were found to induce apoptosis in cancer cells, highlighting the potential of this scaffold in oncology.[4]

  • Anticonvulsants: The triazole structural fragment is a cornerstone in the design of anticonvulsant drugs.[5] Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have shown potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for epilepsy.[5]

  • Orexin Receptor Antagonists: While not the exact molecule, closely related 2-(2H-[3][6]triazol-2-yl)-benzoic acid derivatives are crucial intermediates in the synthesis of orexin receptor antagonists, which are used to treat sleep disorders. This demonstrates the applicability of the general structure in targeting G protein-coupled receptors.

Logical Relationship Diagram: Role as a Pharmaceutical Intermediate

DrugDiscovery Compound 5-Chloro-2-(1H-1,2,4-triazol-1-yl) benzoic acid Modification Chemical Modification (e.g., Amide Coupling) Compound->Modification LeadCompound Lead Compound Library Modification->LeadCompound Screening High-Throughput Screening (Biological Assays) LeadCompound->Screening HitCompound Hit Compound Screening->HitCompound Optimization Lead Optimization (SAR Studies) HitCompound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the title compound as a starting block in a drug discovery pipeline.

Section 5: Safety and Handling

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (SDS) provided by the supplier before handling the chemical.

  • Hazard Classification: Based on structurally related compounds, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid may be classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

    • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest to the scientific community, particularly those in pharmaceutical research. Its well-defined structure, accessible synthetic routes, and the proven therapeutic potential of its derivatives make it a valuable intermediate. Understanding its physicochemical properties, mastering its synthesis and purification, and applying rigorous analytical characterization are essential for leveraging its full potential in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their scientific endeavors.

References

  • 629655-19-2 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. Available from: [Link]

  • Chemsrc. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline. Available from: [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

  • Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW. Available from: [Link]

  • PrepChem.com. Synthesis of 5-(5-chloro-2-benzoxazolyloxy) benzoic acid. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available from: [Link]

  • 6-Chloro-2-methylquinoline-8-carboxylic Acid. Available from: [Link]

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Tautomeric Landscapes of 1,2,4-Triazole-Containing Benzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chameleon-Like Nature of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: metabolic stability, the capacity to engage in hydrogen bonding as both a donor and acceptor, and a rigid scaffold that presents substituents in well-defined vectors.[2] However, a critical and often overlooked aspect of 1,2,4-triazole chemistry is its prototropic tautomerism—the ability of a proton to migrate between the nitrogen atoms of the heterocyclic ring.[3] This dynamic equilibrium gives rise to multiple co-existing forms, each with distinct electronic and steric profiles, profoundly impacting a molecule's pharmacological activity, physicochemical properties, and ultimately, its developability as a drug.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the fascinating and complex world of tautomerism in 1,2,4-triazole-containing benzoic acids. We will explore the structural nuances of the different tautomeric and potential zwitterionic forms, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies employed to characterize these dynamic systems. Understanding and controlling the tautomeric landscape of these molecules is not merely an academic exercise but a crucial step in rational drug design and optimization.

The Tautomeric Forms of 1,2,4-Triazole-Containing Benzoic Acids: A Structural Overview

A 1,2,4-triazole ring bearing a benzoic acid substituent can exist in several tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton between the nitrogen atoms of the triazole ring. The position of the benzoic acid group on the triazole ring (at C3 or C5, or attached via the N1, N2, or N4 positions) will further influence the relative stability of these tautomers.

For the purpose of this guide, we will focus on a representative example: a C-linked 1,2,4-triazole-benzoic acid. The principles discussed are broadly applicable to other linkage isomers.

G A 1. Propose Tautomeric and Zwitterionic Structures B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometries C 3. Frequency Calculation (Confirm minima) B->C Optimized Structures D 4. Single-Point Energy Calculation (Higher level of theory, e.g., MP2 or CCSD(T)) C->D Vibrational Frequencies E 5. Solvation Modeling (e.g., PCM, SMD) D->E Gas-Phase Energies F 6. Relative Free Energy Calculation (ΔG = ΔE + ZPE + ΔG_solv) E->F Solvation Energies G 7. Tautomer Population Prediction (Boltzmann distribution) F->G Relative Stabilities

Sources

An In-Depth Technical Guide to the Initial Reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the initial reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental design, empowering researchers to make informed decisions in their own investigations. The inherent structural features of this molecule—a reactive carboxylic acid, a nucleophilic triazole ring, and a halogenated aromatic system—present a rich landscape for chemical modification and the development of novel molecular entities.

Introduction to the Core Moiety

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) belongs to a class of compounds that are pivotal in modern drug discovery.[1] The unique combination of a triazole ring and a substituted benzoic acid moiety imparts distinct chemical properties that make it a valuable intermediate for synthesizing complex pharmaceutical agents.[1] Derivatives of triazole-benzoic acid have demonstrated a wide range of biological activities, including potential as anticancer and antioxidant agents.[2][3] Understanding the fundamental reactivity of this core structure is therefore paramount for its effective utilization in the synthesis of new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₆ClN₃O₂[4]
Molecular Weight 223.62 g/mol [4]
CAS Number 629655-19-2[4]
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water (predicted)-

Foundational Reactivity: Stability Assessment

Before embarking on synthetic modifications, a thorough understanding of the inherent stability of the target molecule is crucial. This section outlines protocols for assessing the thermal and photostability of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Thermal Stability Analysis

Rationale: Thermal stability studies are essential to determine the temperature limits for handling, storage, and reaction conditions. Decomposition at elevated temperatures can lead to impurities and compromise the integrity of subsequent reactions. Thermogravimetric Analysis (TGA) is a primary technique for this assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid into a tared TGA pan (typically aluminum or platinum).

  • Analysis Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is a key parameter to determine the upper-temperature limit for safe handling.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Weigh 5-10 mg of sample pan Place in TGA pan start->pan tga Place pan in TGA furnace pan->tga heat Heat from 25°C to 500°C at 10°C/min under N₂ tga->heat record Record weight loss vs. temperature heat->record determine Determine onset of decomposition record->determine

TGA Experimental Workflow
Photostability Assessment

Rationale: Exposure to light can induce degradation of photosensitive compounds.[5][6] Given the presence of aromatic and heterocyclic rings, assessing the photostability of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is critical, especially for drug development applications where shelf-life under various lighting conditions is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[7]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV light, such as a xenon lamp or a combination of fluorescent and UV lamps. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.

  • Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Solid Sample exposed Exposed to UV/Vis Light prep_solid->exposed control Dark Control (wrapped) prep_solid->control prep_solution Solution Sample prep_solution->exposed prep_solution->control hplc HPLC Analysis exposed->hplc control->hplc compare Compare Exposed vs. Control hplc->compare

Photostability Testing Workflow

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and amides, which are common functional groups in pharmaceuticals.

Esterification

Rationale: Esterification is a fundamental transformation that can be used to modify the pharmacokinetic properties of a drug candidate, for instance, by creating a prodrug. The Fischer-Speier esterification is a classic and reliable method for this purpose.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Amide Bond Formation

Rationale: The formation of amides is one of the most common reactions in medicinal chemistry.[8] Coupling the carboxylic acid with a diverse range of amines allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A variety of coupling reagents are available to facilitate this transformation under mild conditions.

Experimental Protocol: Amide Coupling using HATU

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_purification Work-up & Purification start Dissolve Acid in DMF add_reagents Add HATU and DIPEA start->add_reagents add_amine Add Amine add_reagents->add_amine stir Stir at Room Temperature add_amine->stir quench Quench with Water stir->quench extract Extract and Purify quench->extract

Amide Coupling Experimental Workflow

Reactivity at the Chloro-Substituted Benzene Ring

The chloro-substituent on the benzene ring opens up possibilities for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube or microwave vial, combine 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (or its corresponding ester for better solubility and to avoid interference from the acidic proton) (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon) to a temperature typically ranging from 80 to 120 °C. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. This reaction is a cornerstone of modern synthetic chemistry for constructing C-N bonds and is widely used in the pharmaceutical industry.[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the methyl ester of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent. Purify the product via column chromatography.

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring itself can participate in various reactions, although it is generally considered an aromatic and relatively stable heterocycle. The nitrogen atoms can be subject to alkylation or acylation under certain conditions. However, these reactions may be less selective and require more specific conditions compared to the reactions at the carboxylic acid and chloro-substituent. Further investigation into the specific reactivity of the triazole ring in this particular molecular context is warranted.

Summary and Future Directions

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a versatile building block with multiple reactive sites that can be selectively functionalized. The protocols outlined in this guide provide a solid foundation for initial reactivity studies. Future work should focus on exploring the substrate scope of these reactions and investigating the potential for orthogonal functionalization of the different reactive sites. The development of one-pot procedures that combine several of these transformations could also be a fruitful area of research, leading to more efficient syntheses of complex molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 33(3), 205-215. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251. [Link]

  • Cosa, G. (2004). Photodegradation and photosensitization in pharmaceutical products: assessing drug phototoxicity. Pure and Applied Chemistry, 76(2), 263-275. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 051-057. [Link]

  • Sahrai, H., et al. (2016). Photo-Physical Response of Two Triazole Compounds Against Solvent Polarity. Journal of Fluorescence, 26(2), 547-555. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Fleischer, T., et al. (2017). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Helvetica Chimica Acta, 100(11), e1700194. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7543. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Vertex AI Search. (2026).
  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Fun, H. K., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1658. [Link]

  • Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 11(42), 26265-26275. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS), 18(2), 123-129. [Link]

  • Gzella, A., et al. (2021). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Polymers, 13(16), 2735. [Link]

  • Raza, A. R., et al. (2010). 5-Chloro-2-hy-droxy-benzoic acid. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2921. [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. [Link]

  • Chegg. (2021). The isolated Acid was the Benzoic Acid The isolated base was 5-chloro -2-methoxyanaline. [Link]

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Methodological & Application

Application Notes & Protocols: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid has emerged as a particularly valuable scaffold. It synergistically combines three key functional and structural elements:

  • A Carboxylic Acid Handle: This group provides a reliable and versatile reaction site for a multitude of classic and contemporary synthetic transformations, most notably amide bond formation and esterification.

  • A 1,2,4-Triazole Moiety: The triazole ring is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and its metabolic stability. Its presence is a hallmark of numerous FDA-approved drugs, including antifungal agents like fluconazole and aromatase inhibitors such as letrozole and anastrozole.[1][2] The triazole ring plays a pivotal role in the chelation with heme iron in aromatase inhibitors, which are used in breast cancer therapy.[1]

  • A Chlorinated Aromatic Ring: The chloro-substituent offers two primary advantages. Firstly, it electronically modifies the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives. Secondly, it serves as a latent handle for advanced cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of other functional groups.

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the application of this versatile building block.

PropertyValueSource
CAS Number 629655-19-2[3]
Molecular Formula C₉H₆ClN₃O₂[3]
Molecular Weight 223.62 g/mol [3]
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in othersGeneral Knowledge

Synthesis of the Building Block: An Ullmann Condensation Approach

The most direct and industrially scalable synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves a copper-catalyzed N-arylation, commonly known as the Ullmann condensation.[4][5][6] This reaction couples 2,5-dichlorobenzoic acid with 1H-1,2,4-triazole.

Causality Behind the Method: The choice of a copper catalyst is historical and mechanistically significant. Copper(I) species are believed to undergo oxidative addition with the aryl halide, followed by coordination of the triazole nucleophile and subsequent reductive elimination to form the C-N bond.[7] The use of a base like potassium carbonate is essential to deprotonate the triazole, generating the active nucleophile. A high-boiling point polar aprotic solvent like DMF or NMP is required to achieve the necessary reaction temperatures, often exceeding 100°C, to drive the reaction to completion.[6]

reactant1 2,5-Dichlorobenzoic Acid reagents CuI (cat.) K₂CO₃ (base) DMF, 120-140 °C reactant1->reagents reactant2 1H-1,2,4-Triazole reactant2->reagents product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid reagents->product Ullmann Condensation

Caption: Synthetic workflow for the preparation of the title compound.

Application Protocol 1: Amide Bond Formation via HATU Coupling

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry. The carboxylic acid of our building block is readily activated for coupling with a diverse array of primary and secondary amines to generate libraries of potential therapeutic agents.

Expertise & Experience: While numerous coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a superior choice for its high efficiency, rapid reaction times, and low propensity for racemization when coupling with chiral amines.[8][9] The reaction requires a non-nucleophilic hindered base, such as DIPEA (N,N-Diisopropylethylamine), to neutralize the generated hexafluorophosphate salt without competing in the coupling reaction.

Detailed Step-by-Step Methodology
  • Materials:

    • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the desired amine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide.

start_acid 5-Chloro-2-(1H-1,2,4-triazol-1-yl) benzoic Acid reagents HATU, DIPEA DMF, RT start_acid->reagents amine Primary or Secondary Amine (R¹R²NH) product Target Amide amine->product active_ester Activated O-Acyl-isourea Ester (Intermediate) reagents->active_ester Activation active_ester->product Nucleophilic Attack

Caption: General scheme for HATU-mediated amide coupling.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

To further elaborate the molecular scaffold, the chloro-substituent can be leveraged as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an aryl halide with a boronic acid or ester.[10][11]

Expertise & Experience: A critical consideration for this reaction is the acidic proton of the benzoic acid, which is incompatible with the basic conditions and organometallic intermediates of the Suzuki coupling. Therefore, the carboxylic acid must first be protected, typically as a methyl or ethyl ester. The choice of palladium catalyst and ligand is crucial; phosphine ligands like SPhos or XPhos are often effective for coupling deactivated aryl chlorides. A moderately strong base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step.

Detailed Step-by-Step Methodology

Part A: Ester Protection

  • Suspend 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄) or cool to 0°C and add thionyl chloride (SOCl₂) dropwise.

  • Reflux the mixture for 4-6 hours until TLC/LC-MS indicates full conversion to the methyl ester.

  • Cool, neutralize carefully with saturated aq. NaHCO₃, and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the methyl ester, which can often be used without further purification.

Part B: Suzuki Coupling

  • Materials:

    • Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd₂(dba)₃ (Palladium catalyst, ~2-5 mol%)

    • SPhos (Ligand, ~4-10 mol%)

    • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Protocol:

    • To a Schlenk flask, add the methyl ester, arylboronic acid, and K₂CO₃.

    • Add the palladium catalyst and ligand.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction by LC-MS for the appearance of the coupled product mass and disappearance of the starting material.

    • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the biaryl ester.

    • (Optional) Deprotection: The resulting ester can be hydrolyzed back to the carboxylic acid using aqueous LiOH or NaOH in a THF/methanol mixture.

start_ester Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl) benzoate reagents Pd₂(dba)₃, SPhos K₂CO₃ Dioxane/H₂O, 100 °C start_ester->reagents boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reagents catalytic_cycle Pd(0) Catalytic Cycle product Biaryl Ester Product reagents->product Suzuki Coupling

Caption: Suzuki-Miyaura cross-coupling of the protected building block.

Summary and Outlook

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a high-potential building block for synthetic and medicinal chemists. Its pre-installed triazole pharmacophore and dual reactive sites—the carboxylic acid and the aryl chloride—provide a streamlined entry into diverse and complex molecular architectures. The protocols detailed herein for amide coupling and Suzuki cross-coupling represent robust and scalable methods for its elaboration. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The strategic application of this scaffold can significantly shorten synthetic routes and accelerate the drug discovery and development process.[12]

References

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  • National Institutes of Health. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC, NIH. Available from: [Link]

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  • Royal Society of Chemistry. The mechanism of the modified Ullmann reaction. Dalton Transactions. Available from: [Link]

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Application Notes & Protocols for the Synthesis of Bioactive Heterocycles from 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold is a prime example. It combines the structural rigidity and hydrogen bonding capabilities of the 1,2,4-triazole ring with the versatile reactivity of a benzoic acid. The chlorine substituent further modulates the electronic properties and can serve as a metabolic block or enhance binding affinity.

This guide moves beyond a simple recitation of steps. It is designed for the practicing researcher, offering not only detailed, validated protocols but also the underlying strategic reasoning for key experimental choices. We will explore two primary synthetic avenues from this versatile starting material: the direct formation of bioactive amides and the more complex, yet highly rewarding, construction of fused heterocyclic systems like triazolobenzodiazepines.[2][3][4]

Section 1: Analysis of the Starting Material

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a crystalline solid at room temperature. Its structure presents two primary sites for chemical modification:

  • The Carboxylic Acid Group (-COOH): This is the most reactive handle for synthetic elaboration. It is a weak acid that can be readily converted into a variety of functional groups, most notably amides, esters, and acyl chlorides. Activation of this group is the gateway to the majority of synthetic pathways.

  • The Aromatic Ring: While functionalized, further substitution on the phenyl ring via electrophilic aromatic substitution is possible but often challenging due to the deactivating nature of the existing substituents. For most applications, the core scaffold is utilized as is.

The key to leveraging this molecule is the efficient and selective transformation of the carboxylic acid into new linkages and ring systems.

Section 2: Synthetic Pathway I: Amide Bond Formation - A Gateway to Bioactive Derivatives

The amide bond is a cornerstone of pharmaceutical chemistry, prized for its high stability and ability to participate in hydrogen bonding.[5] The synthesis of novel benzamides from our starting material is a direct path to new chemical entities with potential biological activity. For example, various substituted amides and hydrazides have demonstrated significant anticancer and anti-inflammatory properties.[6][7]

Causality of Reagent Selection

The direct condensation of a carboxylic acid and an amine is generally unfavorable. The acid must first be "activated" to form a more reactive intermediate. The choice of coupling reagent is critical and depends on the amine's reactivity and steric hindrance.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary reagent to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization in chiral substrates.[8] This is a robust, cost-effective choice for simple primary and secondary amines.

  • HATU: For more challenging couplings, such as with electron-deficient anilines or sterically hindered amines, a more potent activating agent is required.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent that generates a highly reactive acyl-azabenzotriazolyl ester.[9] It is often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated acid.[8][10]

Workflow for Amide Coupling

Below is a generalized workflow for the synthesis of N-substituted amides from 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Isolation & Purification start Dissolve Acid & Amine in Anhydrous Solvent (DMF/DCM) cool Cool to 0 °C (Ice Bath) start->cool add_reagents Add Coupling Agent (e.g., HATU) & Base (DIPEA) cool->add_reagents Maintain Inert Atmosphere (N₂) react Stir & Warm to RT (Monitor by TLC/LC-MS) add_reagents->react quench Quench with Water & Extract with Organic Solvent react->quench Upon Completion wash Wash Organic Layer (Aq. HCl, NaHCO₃, Brine) quench->wash purify Dry (Na₂SO₄), Filter, Concentrate & Purify wash->purify product Isolated Product purify->product

Sources

The Strategic Application of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to engage with a wide array of biological targets. Among these, the 1,2,4-triazole moiety has garnered significant attention for its presence in numerous clinically approved drugs exhibiting a broad spectrum of activities, including antifungal, antiviral, and anticancer properties.[1] The compound 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (Chemical Formula: C₉H₆ClN₃O₂, CAS No: 629655-19-2) has emerged as a particularly valuable building block in medicinal chemistry. Its unique trifunctional architecture—a carboxylic acid for amide coupling, a chloro group for potential further modification or influencing electronic properties, and a 1,2,4-triazole ring for crucial binding interactions—positions it as a highly versatile scaffold for the synthesis of targeted therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its utility in the development of kinase inhibitors for oncology.

Physicochemical Properties and Structural Rationale

The strategic advantage of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in drug design stems from the distinct roles of its constituent parts. The carboxylic acid group serves as a primary handle for covalent modification, most commonly through amide bond formation, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR). The chloro substituent on the benzene ring can enhance binding affinity through halogen bonding and improve metabolic stability. The 1,2,4-triazole ring is a key pharmacophore, capable of participating in hydrogen bonding and other non-covalent interactions within the active sites of biological targets, such as the hinge region of protein kinases.

PropertyValueSource
Molecular Formula C₉H₆ClN₃O₂PubChem
Molecular Weight 223.62 g/mol PubChem
IUPAC Name 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acidPubChem
CAS Number 629655-19-2Echemi

Synthetic Protocol: A Pathway to the Core Scaffold

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid can be achieved through a multi-step sequence starting from commercially available 2,5-dichlorobenzoic acid. The following protocol is a representative, scientifically sound method derived from established organic chemistry principles.

Protocol 1: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol involves a nucleophilic aromatic substitution reaction where the amino group of a precursor displaces a chlorine atom, followed by diazotization and introduction of the triazole moiety.

Step 1: Amination of 2,5-Dichlorobenzoic Acid

  • Reaction Setup: In a sealed pressure vessel, combine 2,5-dichlorobenzoic acid (1 equivalent), an ammonia source such as aqueous ammonia (excess), and a copper catalyst (e.g., copper(I) oxide, 0.1 equivalents).

  • Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude 2-amino-5-chlorobenzoic acid can be purified by recrystallization.

Step 2: Diazotization and Triazole Formation

  • Diazotization: Dissolve the 2-amino-5-chlorobenzoic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Triazole Introduction: In a separate flask, dissolve 1H-1,2,4-triazole (2-3 equivalents) and a copper catalyst (e.g., copper(I) bromide) in a suitable solvent. Slowly add the cold diazonium salt solution to the triazole solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction may be gently heated to 40-50°C to drive it to completion. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, adjust the pH to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_of_5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic_acid 2,5-Dichlorobenzoic_Acid 2,5-Dichlorobenzoic Acid 2-Amino-5-chlorobenzoic_Acid 2-Amino-5-chlorobenzoic Acid 2,5-Dichlorobenzoic_Acid->2-Amino-5-chlorobenzoic_Acid 1. NH₃, Cu₂O 2. Acidification Diazonium_Salt Diazonium Salt Intermediate 2-Amino-5-chlorobenzoic_Acid->Diazonium_Salt NaNO₂, HCl 0-5°C Final_Product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Diazonium_Salt->Final_Product 1,2,4-Triazole, CuBr

Caption: Synthetic pathway to the target scaffold.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

A primary application of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is in the synthesis of small molecule kinase inhibitors for the treatment of cancer.[2][3] Receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[4][5][6] The general structure of many kinase inhibitors consists of a heterocyclic core that anchors in the ATP-binding site, and a solvent-exposed moiety that can be modified to improve potency and pharmacokinetic properties. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is an ideal starting point for creating such inhibitors.

Protocol 2: Amide Coupling to Synthesize a Library of Bioactive Molecules

This protocol details the coupling of the carboxylic acid scaffold with a variety of amines to generate a library of amides for biological screening.

Materials:

  • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

  • A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[6]

  • An organic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)

Procedure:

  • Acid Activation: In a flame-dried, inert-atmosphere flask, dissolve 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 equivalent) in the anhydrous solvent. Add the coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.05 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Work-up & Purification Scaffold 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Reaction_Vessel Stir at Room Temperature Scaffold->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Organic Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Amine Diverse Amines (R-NH₂) Amine->Reaction_Vessel Extraction Aqueous Work-up Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Amides Library of Bioactive Amides Purification->Final_Amides

Caption: Workflow for amide library synthesis.

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

Derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promise as inhibitors of key signaling pathways implicated in cancer progression, particularly the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[7] This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to cell proliferation, survival, and migration.[4][8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling.

Small molecule inhibitors synthesized from the 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold can act as ATP-competitive inhibitors. The 1,2,4-triazole ring is crucial for forming hydrogen bonds with the hinge region of the EGFR kinase domain, while the substituted benzamide portion can occupy the hydrophobic pocket, and the chloro group can form additional interactions, leading to potent and selective inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Triazole-Benzoic Acid Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF-A.[5][6] Its activation is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen. Similar to EGFR, ligand binding induces VEGFR-2 dimerization and autophosphorylation, activating downstream pathways such as PLCγ/PKC/MAPK and PI3K/AKT, which promote endothelial cell proliferation, migration, and survival.[9][10][11]

Amide derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid can also be designed to target the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-angiogenic signaling, thereby inhibiting tumor growth by cutting off its blood supply.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Triazole-Benzoic Acid Derivative Inhibitor->VEGFR2 Inhibition VEGFA VEGF-A (Ligand) VEGFA->VEGFR2

Caption: Inhibition of the VEGFR-2 pro-angiogenic pathway.

Conclusion and Future Perspectives

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a powerful and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the strategic placement of its functional groups allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key cancer-related targets like EGFR and VEGFR-2. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to leverage this valuable chemical entity in their quest for the next generation of targeted therapies. Future work will likely focus on the development of dual EGFR/VEGFR-2 inhibitors based on this scaffold, as well as its application in targeting other kinase families and disease indications.

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  • Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC - NIH. Available at: [Link]

  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PubMed Central. Available at: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. Available at: [Link]

  • Interaction model of benzoic acid derivatives with Tyr 98 of the tyrosinase active site. Available at: [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Available at: [Link]

  • EP1390353A1 - Von triazol abgeleitete kinaseinhibitoren und deren verwendungen - Google Patents.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. Available at: [Link]

  • N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. Available at: [Link]

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - NIH. Available at: [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][8][9][12]triazole-6(5H)-ones as Possible Anticancer Agents - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Key Precursors for Anticancer Agents from 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols and scientific insights for the preparation of advanced chemical intermediates from 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This core scaffold is a pivotal building block in the synthesis of potent anticancer therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the synthesis, purification, and characterization of these high-value compounds. Methodologies covered include the foundational nucleophilic aromatic substitution for the synthesis of the parent acid, its activation to a highly reactive acyl chloride, and subsequent amide coupling reactions to generate diverse molecular precursors.

Introduction: The Significance of the Triazolyl-Benzoic Acid Scaffold

The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. When integrated into a benzoic acid framework, specifically as 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, it forms the cornerstone of a class of highly potent anticancer agents. The most prominent examples are PARP inhibitors, such as Talazoparib, which exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1]

The synthetic pathway to these complex molecules begins with the strategic construction of the triazolyl-benzoic acid core. This precursor is then chemically activated and coupled with various amine-containing fragments to build a library of potential drug candidates. This guide elucidates the critical steps in this process, providing not just the protocols but also the chemical rationale behind them.

Part 1: Synthesis of the Core Intermediate: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This class of reaction is fundamental for constructing aryl-heteroatom bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In this case, the carboxylic acid and the chloro substituent on the 2,5-dichlorobenzoic acid starting material activate the ring for nucleophilic attack by the 1,2,4-triazole.

The chlorine atom at the 2-position is sterically hindered and electronically deactivated by the adjacent carboxylic acid group, making the chlorine at the 5-position the primary site of substitution. However, the reaction requires forcing conditions to overcome the relatively poor leaving group ability of chloride compared to fluoride. The use of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) and a strong base is critical for the success of this transformation.

Logical Workflow for Synthesis of the Core Intermediate

reagents 2,5-Dichlorobenzoic Acid + 1H-1,2,4-Triazole reaction Nucleophilic Aromatic Substitution (DMSO, K2CO3, Heat) reagents->reaction 1. Reaction Setup workup Aqueous Workup (Acidification & Filtration) reaction->workup 2. Quench & Isolate purification Recrystallization (e.g., from Ethanol/Water) workup->purification 3. Purification product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid purification->product 4. Final Product

Caption: Workflow for the SₙAr synthesis of the core benzoic acid intermediate.

Protocol 1: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,5-Dichlorobenzoic acid191.0110.0 g1.0
1H-1,2,4-Triazole69.077.2 g2.0
Anhydrous Potassium Carbonate (K₂CO₃)138.2121.6 g3.0
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Hydrochloric Acid (2M)-~150 mL-
Ethanol-As needed-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol), 1H-1,2,4-triazole (7.2 g, 104.6 mmol), and anhydrous potassium carbonate (21.6 g, 156.9 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (100 mL) to the flask.

  • Reaction: Heat the stirred suspension to 130-140 °C under a nitrogen atmosphere. The reaction mixture will gradually darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,5-dichlorobenzoic acid is consumed (typically 12-24 hours).

  • Workup - Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the dark solution into 500 mL of vigorously stirred ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and residual DMSO.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the title compound as a white to off-white solid.

Expected Yield: 70-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Part 2: Activation and Derivatization of the Core Intermediate

With the core benzoic acid in hand, the next critical steps involve its conversion into more reactive intermediates that can be coupled with various nucleophiles to build the final anticancer agent precursors. The most common strategy is the conversion of the carboxylic acid to an acyl chloride.

Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of dimethylformamide (DMF) is typically used to facilitate the reaction through the formation of the Vilsmeier reagent in situ.

Causality Note: It is imperative to perform this reaction under strictly anhydrous conditions, as acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

Protocol 2: Preparation of the Acyl Chloride Intermediate

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid223.625.0 g1.0
Thionyl Chloride (SOCl₂)118.974.0 mL~2.5
Anhydrous Dichloromethane (DCM)84.9350 mL-
Anhydrous Dimethylformamide (DMF)73.092-3 dropsCatalytic

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (5.0 g, 22.4 mmol).

  • Solvent and Reagent Addition: Suspend the acid in anhydrous dichloromethane (50 mL). Add thionyl chloride (4.0 mL, 54.8 mmol) dropwise to the suspension at room temperature, followed by the addition of 2-3 drops of anhydrous DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 40 °C). The solid will gradually dissolve as the reaction proceeds. Continue refluxing for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

  • Final Product: The resulting crude acyl chloride is typically obtained as a yellow-to-brown solid or oil and is used immediately in the next step without further purification due to its high reactivity.

Amide Coupling to Synthesize Advanced Precursors

The highly electrophilic acyl chloride is now ready to be coupled with a primary or secondary amine to form a stable amide bond. This is the key step where molecular diversity is introduced. The choice of the amine component is dictated by the specific structure-activity relationship (SAR) goals for the target anticancer agent.

Logical Workflow for Amide Precursor Synthesis

cluster_0 Part 2.1: Activation cluster_1 Part 2.2: Coupling Acid Benzoic Acid Intermediate AcylChloride Acyl Chloride (Highly Reactive) Acid->AcylChloride SOCl2, cat. DMF Coupling Amide Coupling Reaction (Base, Anhydrous Solvent) AcylChloride->Coupling Immediate Use Amine Selected Amine (R-NH2) Amine->Coupling Precursor Final Anticancer Precursor (Amide) Coupling->Precursor

Caption: Workflow from benzoic acid activation to final amide precursor synthesis.

Protocol 3: Representative Amide Coupling Reaction (Schotten-Baumann Conditions)

This protocol provides a general method for the coupling of the in situ prepared acyl chloride with a generic primary amine.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Crude 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoyl chloride~242.06~22.4 mmol1.0
Generic Primary Amine (R-NH₂)Varies24.6 mmol1.1
Triethylamine (Et₃N) or DIPEA101.19 / 129.246.9 mL / 8.6 mL~2.2
Anhydrous Dichloromethane (DCM)84.9375 mL-

Procedure:

  • Amine Solution: In a separate dry 250 mL flask under a nitrogen atmosphere, dissolve the chosen primary amine (24.6 mmol) and triethylamine (6.9 mL, 49.3 mmol) in anhydrous dichloromethane (75 mL).

  • Cooling: Cool the amine solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Protocol 2 in a minimal amount of anhydrous DCM (~25 mL) and add it dropwise to the cold, stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction for the disappearance of the amine starting material by TLC.

  • Workup - Quenching: Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide precursor.

Part 3: Mechanistic Insight - The Role in PARP Inhibition

The precursors synthesized via these protocols are integral to forming PARP inhibitors. The final drug molecules are designed to mimic the nicotinamide moiety of the NAD⁺ cofactor, binding competitively to the catalytic domain of the PARP enzyme. This inhibition prevents the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair pathways (like BRCA mutations), these unrepaired single-strand breaks escalate into lethal double-strand breaks during replication, leading to apoptosis.

cluster_0 Normal Cell (DNA Repair) cluster_1 Cancer Cell + PARP Inhibitor SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme SSB->PARP Detection BER Base Excision Repair (BER Pathway) PARP->BER Recruitment Repaired DNA Repaired BER->Repaired SSB_i Single-Strand DNA Break (SSB) PARP_i PARP Enzyme SSB_i->PARP_i DSB Double-Strand Break (DSB) at Replication Fork PARP_i->DSB Repair Failure Inhibitor PARP Inhibitor (e.g., Talazoparib) Inhibitor->PARP_i Inhibition Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality (BRCA Deficient)

Caption: Simplified mechanism of action for PARP inhibitors leading to synthetic lethality.

Part 4: Safety, Handling, and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these reagents.

  • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. Handle only in a well-ventilated chemical fume hood.

  • Acyl Chlorides: Corrosive and moisture-sensitive lachrymators. Avoid inhalation of vapors.

  • Solvents: Dichloromethane is a suspected carcinogen. DMSO can enhance skin absorption of other chemicals. Handle with care.

  • Waste Disposal: All organic waste should be collected in designated, properly labeled hazardous waste containers. Aqueous acidic and basic washes should be neutralized before disposal according to institutional guidelines.

References

  • Shen, Y., Aoyagi-Scharber, M., & Wang, B. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (A comprehensive textbook covering the fundamental principles of reactions discussed). [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Provides detailed mechanisms for reactions like the Schotten-Baumann reaction). [Link]

  • Gala, D., et al. (2012). Process for the preparation of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Sources

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and catalysis. While direct literature on the catalytic applications of metal complexes with the specific ligand 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is not currently available, the methodologies presented herein are inferred from extensive research on structurally analogous triazole-based ligands and their metal complexes. These protocols are intended to serve as a comprehensive guide for researchers to explore the potential catalytic activities of these novel complexes.

Introduction: The Potential of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Catalysis

The ligand 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a promising scaffold for the development of novel metal-based catalysts. Its key structural features include:

  • A 1,2,4-triazole ring: This nitrogen-rich heterocycle provides multiple coordination sites for metal ions and is known to stabilize various oxidation states of transition metals. The electronic properties of the triazole ring can be tuned to influence the catalytic activity of the metal center.

  • A carboxylic acid group: This functional group can act as an anionic donor, coordinating to the metal center and influencing the overall charge and solubility of the complex. It can also participate in proton transfer steps in catalytic cycles.

  • A chlorinated phenyl ring: The chloro-substituent can modulate the electronic properties of the ligand through inductive effects, thereby influencing the Lewis acidity of the metal center and its catalytic performance.

Metal complexes incorporating triazole and carboxylate functionalities have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.[1][2] This guide provides detailed protocols for the synthesis of hypothetical copper(II) and palladium(II) complexes of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid and their potential application in catalytic oxidation and Suzuki-Miyaura cross-coupling reactions, respectively.

Synthesis of Metal Complexes

The synthesis of metal complexes with 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid can be achieved through straightforward coordination reactions. The following protocols are based on general methods for the synthesis of similar metal-ligand systems.

Protocol: Synthesis of a Hypothetical Copper(II) Complex

This protocol describes the synthesis of a hypothetical dimeric copper(II) complex, [Cu₂(μ-5-Cl-TBA)₄(H₂O)₂], where "5-Cl-TBA" is the deprotonated form of the ligand.

Rationale: Copper(II) acetate monohydrate is a common and convenient starting material for the synthesis of copper(II) carboxylate complexes. The reaction is typically carried out in a protic solvent like methanol to facilitate the dissolution of the reactants and the formation of the complex. The stoichiometry is chosen to favor the formation of a binuclear paddlewheel-type structure, which is common for copper(II) carboxylates.

Materials:

  • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Copper(II) acetate monohydrate

  • Methanol (reagent grade)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 mmol of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in 40 mL of methanol.

  • To this solution, add 1.0 mmol of copper(II) acetate monohydrate.

  • Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating coordination.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, allow the solution to cool slowly to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, slowly reduce the volume of the solvent by rotary evaporation until a solid begins to form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with deionized water.

  • Dry the product in a desiccator under vacuum.

Characterization:

The resulting complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the coordination of the carboxylate group, UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure.

Table 1: Hypothetical Synthesis Parameters for Copper(II) Complex

ParameterValue
Ligand:Metal Ratio2:1
SolventMethanol
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4 hours
Expected Yield70-85%
AppearanceBlue or green crystalline solid

Diagram 1: Proposed Synthesis Workflow for Copper(II) Complex

G cluster_0 Synthesis of [Cu₂(μ-5-Cl-TBA)₄(H₂O)₂] A Dissolve Ligand in Methanol B Add Copper(II) Acetate A->B C Stir at Room Temperature B->C D Reflux for 4 hours C->D E Cool to Room Temperature D->E F Isolate Product by Filtration E->F G Wash and Dry Product F->G

Caption: Workflow for the synthesis of the hypothetical copper(II) complex.

Protocol: Synthesis of a Hypothetical Palladium(II) Complex

This protocol outlines the synthesis of a hypothetical monomeric palladium(II) complex, [Pd(5-Cl-TBA)₂], suitable for cross-coupling reactions.

Rationale: Palladium(II) acetate is a versatile precursor for the synthesis of palladium(II) complexes. The reaction is performed in a solvent mixture that ensures the solubility of both the ligand and the palladium salt. The use of a base is generally not required as the acetate ions can act as proton acceptors.

Materials:

  • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Palladium(II) acetate

  • Acetonitrile (reagent grade)

  • Dichloromethane (reagent grade)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) supply

  • Cannula for liquid transfer

  • Sintered glass funnel

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2.0 mmol of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in 30 mL of a 1:1 mixture of acetonitrile and dichloromethane.

  • In a separate flask, dissolve 1.0 mmol of palladium(II) acetate in 10 mL of dichloromethane.

  • Slowly add the palladium(II) acetate solution to the ligand solution via cannula with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A solid precipitate should form. Collect the product by filtration through a sintered glass funnel under an inert atmosphere.

  • Wash the solid with small portions of cold dichloromethane.

  • Dry the product under high vacuum.

Characterization:

The palladium complex can be characterized by ¹H and ¹³C NMR spectroscopy, FTIR, and elemental analysis.

Table 2: Hypothetical Synthesis Parameters for Palladium(II) Complex

ParameterValue
Ligand:Metal Ratio2:1
SolventAcetonitrile/Dichloromethane (1:1)
Reaction TemperatureRoom Temperature
Reaction Time24 hours
Expected Yield65-80%
AppearanceYellow or pale-orange solid

Diagram 2: Proposed Structure of the Hypothetical Palladium(II) Complex

G A Cu(II) Catalyst B Coordination of Alcohol A->B R-CH₂OH C Deprotonation B->C D [Cu(II)-OR] Intermediate C->D E Hydrogen Abstraction D->E F [Cu(I)] + Aldehyde E->F Product Release G Re-oxidation by O₂ F->G O₂ G->A Regeneration G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C [Ar-Pd(II)-X]L₂ B->C D Transmetalation C->D Ar'B(OH)₂ E [Ar-Pd(II)-Ar']L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Sources

Application Notes and Protocols for the Synthesis of Amide Derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique structural combination of a chlorinated benzoic acid and a 1,2,4-triazole moiety imparts a range of pharmacological properties, making these derivatives attractive scaffolds for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of amide derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, targeting researchers, scientists, and professionals in the field of drug development. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization.

Synthetic Strategies for Amide Bond Formation

The synthesis of amides from a carboxylic acid and an amine is a cornerstone of organic chemistry. However, the direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. This guide details two primary and reliable methods for the synthesis of amide derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid:

  • Uronium-Based Coupling Agent Mediated Amidation: This approach utilizes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid in situ, enabling a one-pot reaction with the amine. This method is known for its high efficiency, mild reaction conditions, and broad substrate scope.

  • Acyl Chloride Formation Followed by Amination: This is a classic two-step method where the carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine to form the desired amide. This method is often high-yielding and cost-effective.

The choice of method will depend on the specific amine to be coupled, the desired scale of the reaction, and the available laboratory resources.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the synthesis of a representative amide derivative, N-benzyl-5-chloro-2-(1H-1,2,4-triazol-1-yl)benzamide, using HATU as the coupling agent.

Reaction Principle

HATU is a uronium-based coupling reagent that reacts with the carboxylate of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to form a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with the byproducts being water-soluble and easily removed during workup. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and the amine hydrochloride salt if used.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid629655-19-2223.62223.6 mg (1.0 mmol)
Benzylamine100-46-9107.15118 µL (1.1 mmol)
HATU148893-10-1380.23418 mg (1.1 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24348 µL (2.0 mmol)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL
Ethyl acetate141-78-688.11For extraction and chromatography
Hexanes110-54-386.18For chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--For workup
Brine (saturated aqueous NaCl solution)--For workup
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying
Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (223.6 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol) to the solution, followed by the dropwise addition of benzylamine (118 µL, 1.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2 x 50 mL) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-chloro-2-(1H-1,2,4-triazol-1-yl)benzamide.

Visualization of the Workflow

HATU_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Amide Formation cluster_workup Workup and Purification start Start reagents Combine Starting Material, HATU, and DMF start->reagents dissolve Stir to Dissolve reagents->dissolve add_base_amine Add DIPEA and Amine dissolve->add_base_amine stir Stir at Room Temperature (4-6 hours) add_base_amine->stir monitor Monitor by TLC stir->monitor quench Quench with Water and Ethyl Acetate monitor->quench extract Aqueous Workup (NaHCO₃, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Workflow for HATU-mediated amide synthesis.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This protocol details the synthesis of N-benzyl-5-chloro-2-(1H-1,2,4-triazol-1-yl)benzamide via an acyl chloride intermediate.

Reaction Principle

This two-step method first involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[1][2] The excess thionyl chloride and the byproduct HCl are removed under vacuum. The crude acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl generated during the amidation step.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid629655-19-2223.62223.6 mg (1.0 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.97219 µL (3.0 mmol)
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL
Benzylamine100-46-9107.15118 µL (1.1 mmol)
Triethylamine (TEA)121-44-8101.19279 µL (2.0 mmol)
Ethyl acetate141-78-688.11For extraction and chromatography
Hexanes110-54-386.18For chromatography
1 M Hydrochloric acid (HCl)--For workup
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--For workup
Brine (saturated aqueous NaCl solution)--For workup
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying
Experimental Procedure

Step 1: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoyl chloride

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (223.6 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Addition of Thionyl Chloride: Add thionyl chloride (219 µL, 3.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: Cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove excess thionyl chloride and DCM. The crude acyl chloride is obtained as a solid and should be used immediately in the next step.

Step 2: Amidation of the Acyl Chloride

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (5 mL) in a clean, dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Amine and Base Addition: In a separate vial, dissolve benzylamine (118 µL, 1.1 mmol) and triethylamine (279 µL, 2.0 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled acyl chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Reaction Pathway

Acyl_Chloride_Pathway start 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid acyl_chloride 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoyl chloride start->acyl_chloride SOCl₂, Reflux amide N-Substituted Amide Derivative acyl_chloride->amide Amine, Base

Caption: Two-step synthesis via an acyl chloride intermediate.

Characterization of Amide Derivatives

The synthesized amide derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the triazole protons, and the protons of the amine moiety. The amide N-H proton will typically appear as a broad singlet or a triplet depending on the coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the amide bond, typically in the range of 1630-1680 cm⁻¹.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Troubleshooting and Key Considerations

  • Low Yields in HATU Coupling: Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Side Reactions with Acyl Chloride: The acyl chloride is highly reactive and can be sensitive to moisture. It is crucial to perform the reaction under anhydrous conditions and use the crude acyl chloride immediately after its formation.

  • Purification Challenges: The polarity of the amide products can vary significantly depending on the amine used. The solvent system for column chromatography should be optimized for each derivative. In some cases, recrystallization may be an effective purification method.

  • Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

The protocols detailed in these application notes provide reliable and adaptable methods for the synthesis of amide derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. By understanding the principles behind each synthetic strategy, researchers can effectively produce a diverse library of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link][1][2][3]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link][4]

  • Wikipedia. (n.d.). HATU reagent. [Link][5]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link][6]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link][7]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). [Link][8]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][9]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link][10]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link][11]

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. The carboxylic acid group serves as a primary handle for synthetic modification, enabling the creation of diverse molecular libraries. Its conversion into derivatives such as amides and esters is fundamental for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust, field-proven strategies for the derivatization of this key intermediate. We delve into the mechanistic rationale behind carboxylic acid activation and present detailed, step-by-step protocols for the synthesis of amides and esters via both classic and modern coupling methodologies. This document is intended for researchers, chemists, and drug development professionals seeking reliable and well-validated procedures for their synthetic campaigns.

The Imperative for Carboxylic Acid Activation

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient. The core challenge lies in the nature of the hydroxyl (-OH) group of the carboxyl moiety, which is a poor leaving group. To facilitate the reaction, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group into a more reactive species that can be readily displaced by a nucleophile.[1][2] The choice of activation strategy is critical and depends on the stability of the starting material, the desired derivative, and the required reaction conditions.

The two primary activation pathways discussed herein are:

  • Conversion to a Highly Reactive Acyl Chloride: An aggressive, high-yielding method suitable for robust substrates.

  • In Situ Activation with Coupling Reagents: A milder, more controlled approach widely used in medicinal chemistry for complex or sensitive molecules.[3]

G start 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid acyl_chloride Acyl Chloride Intermediate (e.g., via SOCl₂) start->acyl_chloride Pathway 1a coupling In Situ Activation (e.g., EDC, HATU) start->coupling Pathway 1b fischer Direct Esterification (Fischer-Speier) start->fischer Pathway 2 amide Amide Derivative acyl_chloride->amide + Amine ester Ester Derivative acyl_chloride->ester + Alcohol coupling->amide + Amine fischer->ester + Alcohol/H⁺ G cluster_0 Activation Phase cluster_1 Coupling Phase RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine (R₂NH) Amine->Amide

Sources

Application Notes and Protocols for Click Chemistry Utilizing Triazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry and the Versatility of Triazole Benzoic Acid Derivatives

In the landscape of modern chemical synthesis and bioconjugation, "click chemistry" represents a paradigm shift towards reactions that are rapid, efficient, and highly specific.[1] The cornerstone of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2][3] This reaction's reliability, mild conditions, and biocompatibility have propelled its widespread adoption in drug discovery, materials science, and chemical biology.[1][2]

Within the vast toolkit of click chemistry reagents, triazole benzoic acid derivatives have emerged as particularly valuable building blocks. The benzoic acid moiety provides a versatile handle for further functionalization, such as amide bond formation with proteins or peptides, while the triazole core, formed via the click reaction, acts as a rigid and stable linker.[4] This unique combination of properties makes triazole benzoic acid derivatives ideal for a range of applications, from the synthesis of novel anticancer agents to the creation of sophisticated bioconjugates for diagnostics and targeted therapies.[4][5]

This guide provides an in-depth exploration of the applications of triazole benzoic acid derivatives in click chemistry, complete with detailed experimental protocols designed for researchers, scientists, and drug development professionals.

Core Concepts: Understanding the Click Chemistry Reactions

Two primary forms of azide-alkyne cycloaddition are predominantly utilized:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, prized for its high reaction rates and regioselectivity, exclusively yielding the 1,4-triazole isomer.[2][6][7][8] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC offers a metal-free alternative.[10] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide to form a triazole.[10]

Experimental Protocols

Protocol 1: Synthesis of a Model Triazole Benzoic Acid Derivative via CuAAC

This protocol details the synthesis of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid, a representative example of a triazole benzoic acid derivative.

Reaction Scheme:

CuAAC Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Azide 4-Azidobenzoic Acid Product 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid Azide->Product + Alkyne Phenylacetylene Alkyne->Product Catalyst CuSO4·5H2O Catalyst->Product ReducingAgent Sodium Ascorbate ReducingAgent->Product Solvent t-BuOH/H2O Solvent->Product

Caption: Synthesis of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid via CuAAC.

Materials:

  • 4-Azidobenzoic acid

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-azidobenzoic acid (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL).

  • Addition of Reagents: To the stirred solution, add phenylacetylene (1.1 eq), followed by sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results:

CompoundMolecular FormulaMolecular WeightYield (%)Purity (%)
4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acidC₁₅H₁₁N₃O₂265.2785-95>95
Protocol 2: Bioconjugation - Labeling a Peptide with a Triazole Benzoic Acid Derivative

This protocol outlines the general procedure for conjugating a triazole benzoic acid derivative to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

Workflow:

Bioconjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification TriazoleAcid Triazole Benzoic Acid ActivatedEster NHS-activated Ester TriazoleAcid->ActivatedEster + EDC/NHS EDC_NHS EDC/NHS Conjugate Peptide-Triazole Conjugate ActivatedEster->Conjugate + Peptide Peptide Peptide with free amine Peptide->Conjugate Crude Crude Conjugate Conjugate->Crude Purified Purified Conjugate Crude->Purified via HPLC HPLC HPLC

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Linker for Advanced MOF Architectures

The rational design of metal-organic frameworks (MOFs) hinges on the judicious selection of organic linkers. These molecules dictate the resulting framework's topology, porosity, and functionality. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) is an emerging linker candidate poised to generate novel MOFs with tailored properties.[1] Its unique trifunctional design offers a compelling platform for creating sophisticated, porous crystalline materials.

This linker incorporates three key chemical motifs:

  • A carboxylate group (-COOH), which serves as the primary coordination site to metal ions, forming the structural nodes of the framework.

  • A 1,2,4-triazole ring , a nitrogen-rich heterocycle that can act as a secondary coordination site, potentially leading to higher-dimensional frameworks and introducing basic sites for applications like catalysis and selective gas adsorption.[2] The presence of multiple nitrogen donors allows for diverse coordination modes.[2]

  • A chloro substituent (-Cl) on the benzene ring, which can influence the electronic properties of the linker and modify the pore environment of the resulting MOF, potentially enhancing selectivity in gas separation or serving as a site for post-synthetic modification.

The strategic placement of the triazole group ortho to the carboxylic acid introduces steric influence that can direct the coordination geometry around the metal center, leading to unique and potentially chiral framework topologies. This guide provides a comprehensive overview and a foundational protocol for the synthesis of MOFs using this promising linker.

Causality in Experimental Design: Why Choose This Linker?

The choice of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is driven by the goal of creating MOFs with enhanced functionality. Triazole- and imidazole-based ligands are well-documented in the construction of robust MOFs with interesting properties, including catalytic activity and selective CO2 capture.[3][4] The combination of a carboxylate for strong metal binding and a triazole for modulating the structure and introducing active sites is a proven strategy.[2][5] The chloro group adds another layer of control, offering a way to fine-tune the chemical environment within the MOF's pores. This can be particularly advantageous in applications requiring specific host-guest interactions, such as sensing or selective separations.

Generalized Solvothermal Synthesis Protocol

Disclaimer: The following protocol is a generalized method derived from established procedures for structurally similar triazole-carboxylate linkers.[5][6] Optimization of parameters such as temperature, reaction time, and reactant ratios may be necessary to achieve the desired crystalline product.

The solvothermal method is the most common approach for MOF synthesis, utilizing elevated temperatures and pressures to facilitate the crystallization of the framework.[7][8]

Reactants and Materials
ReagentCAS No.Molecular Weight ( g/mol )Suggested Supplier
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid629655-19-2223.62Echemi, Chemlyte
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)10196-18-6297.49Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09Fisher Scientific
Ethanol (200 Proof)64-17-546.07VWR
Step-by-Step Methodology
  • Preparation of Precursor Solution:

    • In a 20 mL glass scintillation vial, combine 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (22.4 mg, 0.1 mmol) and Zinc Nitrate Hexahydrate (29.7 mg, 0.1 mmol).

    • Add 10 mL of N,N-Dimethylformamide (DMF).

    • Rationale: DMF is a high-boiling polar aprotic solvent that is highly effective at dissolving both the organic linker and the metal salt, ensuring a homogeneous reaction mixture necessary for high-quality crystal growth.[7]

  • Sonication and Dissolution:

    • Cap the vial and place it in an ultrasonic bath for 10-15 minutes, or until all solids are fully dissolved. The solution should be clear and homogeneous.

    • Rationale: Sonication helps to break down any aggregates and ensures complete dissolution of the precursors, which is critical for preventing the formation of amorphous precipitates and promoting the growth of single crystals.

  • Solvothermal Reaction:

    • Place the sealed vial into a programmable laboratory oven.

    • Heat the oven to 120 °C over a period of 2 hours.

    • Maintain the temperature at 120 °C for 48 hours.

    • Slowly cool the oven to room temperature over a period of 12 hours.

    • Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for framework formation.[7] The slow cooling rate is crucial as it allows for the gradual and ordered growth of crystals, leading to a more crystalline and defect-free material.[8]

  • Product Isolation and Washing:

    • After cooling, colorless, crystalline precipitates should be visible in the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.

    • Next, add 10 mL of ethanol and repeat the washing procedure twice.

    • Rationale: The washing steps are essential to remove any unreacted starting materials, residual solvent, and other impurities trapped within the pores of the MOF.[8] Exchanging the high-boiling DMF with a more volatile solvent like ethanol facilitates the subsequent activation process.

  • Drying and Activation:

    • After the final wash, collect the crystalline product by centrifugation or vacuum filtration.

    • Dry the product in a vacuum oven at 80 °C overnight. This initial drying removes the bulk of the surface solvent.

    • For full activation (i.e., removal of guest solvent molecules from the pores), heat the sample under high vacuum at a temperature determined by thermogravimetric analysis (TGA), typically in the range of 150-200 °C, for 12-24 hours.[7]

    • Rationale: Activation is a critical step to ensure that the pores of the MOF are accessible for applications like gas storage or catalysis. The removal of guest molecules frees up the internal surface area.[8]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Isolation & Purification cluster_activation 4. Activation A Weigh Ligand & Metal Salt B Add DMF Solvent A->B C Sonicate to Dissolve B->C D Seal Vial C->D Transfer to Oven E Heat in Oven (120°C, 48h) D->E F Slow Cool to RT E->F G Decant Mother Liquor F->G Crystals Formed H Wash with fresh DMF (3x) G->H I Wash with Ethanol (2x) H->I J Collect by Centrifugation I->J K Dry in Vacuum Oven (80°C) J->K Transfer to Oven L Activate under High Vacuum (e.g., 150-200°C) K->L M Activated MOF Product L->M

Caption: Solvothermal synthesis workflow for MOFs.

Characterization of the Resulting MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.[1]

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared to a simulated pattern if a single-crystal structure is obtained. A unique pattern indicates the formation of a new crystalline phase.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the appropriate activation temperature. A typical TGA curve will show an initial weight loss due to the departure of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at higher temperatures.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate group to the metal center. The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) should shift to lower wavenumbers upon coordination. It also confirms the presence of the triazole ring.[1][9]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, needle-like, plate-like) and the particle size distribution of the synthesized MOF powder.
Gas Sorption Analysis (BET) To determine the porosity and specific surface area of the activated MOF. A Type I isotherm is typically expected for microporous materials like MOFs. The Brunauer-Emmett-Teller (BET) method is used to calculate the surface area from the nitrogen adsorption data.[10]
Single-Crystal X-Ray Diffraction (SCXRD) (If suitable single crystals are obtained) To determine the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, coordination environment of the metal, and the framework topology. This is the definitive method for structure elucidation.[3]
Logical Relationship of Characterization

Characterization_Logic Synthesis Successful Synthesis Crystalline Crystalline Product? Synthesis->Crystalline Crystalline->Synthesis No, optimize conditions PXRD PXRD Analysis Crystalline->PXRD Yes PhasePure Phase Pure? PXRD->PhasePure PhasePure->Synthesis No, purify or re-synthesize TGA TGA Analysis PhasePure->TGA Yes FTIR FT-IR Analysis PhasePure->FTIR Stable Thermally Stable? TGA->Stable Coordination Coordination Confirmed FTIR->Coordination Application Ready for Application Coordination->Application Stable->Synthesis No, unstable framework Activate Activate MOF Stable->Activate Yes BET BET Analysis Activate->BET Porous Porous Material BET->Porous Porous->Application

Caption: Decision workflow for MOF characterization.

Potential Applications and Future Directions

MOFs constructed from 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid are expected to be promising candidates for several applications:

  • Gas Storage and Separation: The combination of a porous structure and functional groups (N-rich triazole, chloro group) can lead to selective adsorption of gases like CO₂ or H₂.[3]

  • Catalysis: The nitrogen atoms of the triazole ring can act as Lewis basic sites, while the metal nodes can serve as Lewis acidic sites, creating a bifunctional catalyst.[4][11]

  • Sensing: The framework's luminescence properties could be modulated by the presence of specific analytes, leading to applications in chemical sensing.

  • Drug Delivery: The tunable pore size and biocompatibility of certain metal clusters (e.g., zinc) could make these materials suitable for controlled drug release applications.

Further research should focus on exploring different metal ions (e.g., Cu²⁺, Co²⁺, Zr⁴⁺) to vary the framework's dimensionality and properties. Post-synthetic modification of the chloro group could also be investigated to introduce additional functionalities.

References

  • Tian, L. et al. (2023). Two 2D Transition Metal Coordination Polymers Based on 5-(1H-1,2,4-Triazol-1-yl) Isophthalic Acid: Synthesis, Structure and Magnetic Properties. SSRN Electronic Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • Al-Madanat, O. et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid. Retrieved from [Link]

  • Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2025). Metal-organic frameworks with 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands: Synthesis, anion exchange and gas adsorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Ln-based metal–organic frameworks based on the 5-(1 H -1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks. Retrieved from [Link]

  • MDPI. (n.d.). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Retrieved from [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

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Application Notes and Protocols: Esterification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Esterification in Medicinal Chemistry

The esterification of complex carboxylic acids is a cornerstone of modern drug development. Esters are frequently employed as prodrugs to enhance the pharmacokinetic properties of a parent drug, improving its absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a class of molecules with significant therapeutic potential, and its conversion to an ester can be a critical step in optimizing its efficacy and delivery. This document provides a detailed examination of the experimental procedures for the esterification of this specific benzoic acid derivative, with a focus on practical application for researchers in medicinal chemistry and process development.

Method Selection: Navigating the Landscape of Esterification Reactions

Several methods exist for the esterification of carboxylic acids, each with its own advantages and disadvantages. The choice of method is dictated by the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the required purity of the final product.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] While cost-effective and suitable for large-scale synthesis, the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups.[3][4] For a molecule like 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, the triazole ring may be susceptible to degradation under strongly acidic conditions.

Two-Step Conversion via Acid Chloride: An alternative approach involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acid chloride can then be reacted with an alcohol to form the ester.[3] This method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagents.

Carbodiimide-Mediated Esterification (Steglich Esterification): For substrates that are sensitive to acid, the Steglich esterification offers a mild and efficient alternative.[8][9] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it a preferred method for complex molecules in drug discovery.

Given the likely sensitivity of the triazole moiety in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to harsh acidic conditions, the Steglich esterification is the recommended method for achieving a clean and high-yielding conversion to its corresponding ester.

Recommended Protocol: Steglich Esterification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol details the synthesis of the methyl ester, methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate, as a representative example. The procedure can be adapted for other simple alcohols.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid237.621.0238 mg
Methanol (anhydrous)32.041.561 µL
Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM, anhydrous)--10 mL
0.5 M Hydrochloric acid (HCl)--As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)--As needed
Brine (saturated aqueous NaCl)--As needed
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--As needed
Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Benzoic Acid - DCC - DMAP Dissolve Dissolve Acid & DMAP in DCM Reagents->Dissolve Solvent Prepare Anhydrous DCM Solvent->Dissolve Glassware Dry Glassware Glassware->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC Solution Cool->Add_DCC Add_Alcohol Add Alcohol Add_DCC->Add_Alcohol Stir Stir at RT for 12-24h Add_Alcohol->Stir Filter Filter DCU Precipitate Stir->Filter Wash_HCl Wash with 0.5 M HCl Filter->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Steglich Esterification.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (238 mg, 1.0 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Addition of DCC: In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Addition of Alcohol: Add anhydrous methanol (61 µL, 1.5 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[8] Once the reaction is complete, filter the mixture through a pad of celite to remove the DCU. Rinse the flask and the filter cake with a small amount of DCM.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 0.5 M HCl (2 x 10 mL) to remove any remaining DMAP.[12]

    • Wash with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize any unreacted acid.

    • Wash with brine (1 x 10 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate.

Causality and Scientific Rationale

  • Choice of DCC and DMAP: DCC acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP serves as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction and prevents the formation of the N-acylurea byproduct.[9]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the activated intermediate and reducing the yield of the desired ester.

  • Work-up Procedure: The acidic wash is crucial for removing the basic DMAP catalyst.[12] The subsequent basic wash removes any unreacted carboxylic acid. The final brine wash aids in the removal of water from the organic phase.

  • DCU Removal: Dicyclohexylurea (DCU), the byproduct of the reaction with DCC, is poorly soluble in most organic solvents and can often be removed by filtration.[13][14] However, residual amounts may require purification by column chromatography.[13]

Safety Considerations

  • DCC: Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic reactions upon skin contact.[15] It is imperative to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to handle DCC in a well-ventilated fume hood.[15]

  • DMAP: 4-Dimethylaminopyridine is toxic and should be handled with care.

  • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, presence of water, or loss of product during work-up.Ensure all reagents and glassware are dry. Increase reaction time or slightly warm the reaction mixture. Optimize the purification step to minimize product loss.
Incomplete Reaction Insufficient activation of the carboxylic acid or steric hindrance.Increase the amount of DCC and DMAP slightly. Consider using a more reactive carbodiimide like EDC.
Difficult Purification Co-elution of the product and DCU during column chromatography.If DCU is not fully removed by filtration, try precipitating it from the crude product by dissolving in a minimal amount of cold DCM and filtering again.[12] Alternatively, consider using EDC, which produces a water-soluble urea byproduct that is easily removed during the aqueous work-up.[13]

Mechanism of Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalytic Cycle cluster_esterification Ester Formation RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH (Alcohol) Acylpyridinium N-Acylpyridinium Salt Acylisourea->Acylpyridinium + DMAP - DCC DCU DCU (Byproduct) Acylisourea->DCU + R'-OH Ester R-COOR' (Ester) Acylpyridinium->Ester + R'-OH - DMAP (regenerated)

Caption: Mechanism of DCC/DMAP-mediated Steglich Esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Reddit. (2021). What's the easiest way to handle DCC?. Retrieved from [Link]

  • Dartmouth College. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

  • PubChem. (n.d.). methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([5][8][10]triazol-2-yl)-benzoic acid derivatives. Retrieved from

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid (CAS No. 629655-19-2).[1] This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Core Purification Strategy: A Multi-Step Approach

The purification of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, an acidic organic molecule, typically involves a logical sequence of techniques. The optimal workflow leverages the compound's chemical properties to systematically remove different classes of impurities.

Purification_Workflow Crude Crude Product (From Synthesis) ABE Step 1: Acid-Base Extraction Crude->ABE Remove non-acidic starting materials & byproducts Recryst Step 2: Recrystallization ABE->Recryst Remove closely related acidic impurities & salts Analysis Purity Analysis (HPLC, NMR, MP) Recryst->Analysis Chrom Optional: Column Chromatography Pure Pure Product (>99% Purity) Chrom->Pure Analysis->Chrom Impurities still present Analysis->Pure Purity OK

Caption: General purification workflow for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My initial purity is very low after synthesis. How do I perform an effective initial cleanup?

A1: Perform an Acid-Base Extraction.

This is the most powerful initial step for purifying a carboxylic acid like your target compound from neutral or basic impurities.[2][3] The strategy relies on the reversible conversion of the water-insoluble acid into a water-soluble salt.[4][5]

Causality: By adding a weak aqueous base (e.g., sodium bicarbonate), you deprotonate the carboxylic acid group (-COOH) to form the sodium carboxylate salt (-COO⁻Na⁺). This salt is ionic and therefore highly soluble in the aqueous layer.[3][6] Neutral organic impurities (like unreacted starting materials or side-products without acidic/basic handles) and basic impurities will remain in the organic layer.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate. The aqueous layer now contains your desired compound as its sodium salt.

  • Isolate Aqueous Layer: Drain the lower aqueous layer. To maximize recovery, re-extract the organic layer with another portion of NaHCO₃ solution and combine the aqueous layers.

  • Wash: (Optional but recommended) Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities that may be slightly soluble in water.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring.[6] Continue adding acid until the solution is acidic (pH ~2, check with pH paper). Your target compound will precipitate out as a solid because it is no longer a salt and is insoluble in water.[3]

  • Collection: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product thoroughly.[7]

Q2: After acidification, my product oiled out or won't crystallize. What should I do?

A2: Induce Crystallization.

An "oily" product or failure to crystallize suggests the presence of impurities creating a low-melting eutectic mixture or that the compound is supersaturated.

Causality: Rapid precipitation from a highly concentrated solution or the presence of impurities can disrupt the formation of an ordered crystal lattice, leading to an amorphous solid or oil.

Troubleshooting Workflow: Inducing Crystallization

Crystallization_Troubleshooting Start Product is Oily or Remains in Solution Scratch 1. Scratch Flask with Glass Rod Start->Scratch Seed 2. Add a Seed Crystal Scratch->Seed No Success Result Crystals Form Scratch->Result Success Concentrate 3. Reduce Solvent Volume (Rotary Evaporation) Seed->Concentrate No Success Seed->Result Success SolventSwap 4. Re-dissolve & Add Anti-Solvent Concentrate->SolventSwap No Success Concentrate->Result Success SolventSwap->Result Success

Caption: Decision tree for troubleshooting crystallization failure.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small amount of pure material, add a single tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon.[7]

  • Concentration: If the solution is too dilute, carefully remove some of the solvent under reduced pressure and attempt to cool and crystallize again.

  • Re-extraction: If the product has oiled out, you can extract the acidic component back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄, and then remove the solvent via rotary evaporation to obtain the solid.[4][5] This solid can then be taken forward for recrystallization.

Q3: My recovery is low after recrystallization. How can I improve the yield?

A3: Optimize Your Solvent Choice and Volume.

Poor recovery is most often caused by using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[8]

Causality: The principle of recrystallization is based on the difference in a compound's solubility in a given solvent at high and low temperatures.[9][10] The ideal solvent will dissolve your compound completely at its boiling point but very poorly at 0-4 °C. Using an excessive volume of solvent means that a significant amount of your product will remain dissolved in the mother liquor even after cooling, thus reducing your isolated yield.

Protocol: Optimized Recrystallization
  • Solvent Selection: Choose an appropriate solvent. Based on the properties of similar benzoic acids, suitable solvents could include ethanol/water, acetone/water, or toluene.[5][11] A small-scale screening is highly recommended (see FAQ section).

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[9][12] It is crucial to keep the solution at or near boiling during this process.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[7] Rushing this step by immediately placing it in an ice bath can cause impurities to be trapped in the crystal lattice.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your product.

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum. Residual solvent can lower the melting point and add to the weight, giving an inaccurate yield.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid? A1: Impurities typically originate from the starting materials or side reactions. These may include unreacted 2-amino-5-chlorobenzoic acid, 1H-1,2,4-triazole, and potentially isomeric byproducts where the triazole is attached at a different position.[13][14] The purification strategy must be able to separate these components.

Q2: How do I perform a solvent screen for recrystallization? A2: Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (see table below) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the tube. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent.

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol/Water VariesBenzoic acids are often soluble in hot ethanol but less so in water.[11] A mixed system allows for fine-tuning solubility. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears.
Acetone 56A good solvent for many organic compounds, but solubility at cold temperatures may still be high, potentially leading to lower yields. Often used with an anti-solvent like water or hexanes.
Toluene 111A less polar solvent. May be effective if impurities are significantly more polar than the target compound.
Ethyl Acetate 77Often a very good solvent for benzoic acids, which may make it difficult to get good recovery unless an anti-solvent (like hexanes) is used.[15]

Q3: Can I use chromatography if recrystallization fails to remove an impurity? A3: Absolutely. If an impurity has very similar solubility properties to your product, column chromatography is the next logical step.[16] For a carboxylic acid, it is crucial to add a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase. This keeps the carboxylic acid protonated, preventing it from interacting strongly with the silica gel and "streaking" down the column. A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.5% acetic acid.

Q4: My final product has a broad melting point range. Is it pure? A4: No. A broad and depressed melting point is a classic indication of an impure sample.[12] Pure crystalline compounds typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt.

References

  • Acid–base extraction - Wikipedia. [Link]

  • Acid-Base Extraction. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • Supporting Information [3+2] Cycloaddition of Azides with Arynes Formed via CH Deprotonation of Aryl Sulfonium Salts - The Royal Society of Chemistry. [Link]

  • CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google P
  • Solubility of Benzoic Acid in Organic Solvents | PDF - Scribd. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. [Link]

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Optimization of reaction conditions for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The core of this synthesis relies on a copper-catalyzed N-arylation, a variant of the Ullmann condensation, which, while effective, presents several challenges that can impact yield, purity, and reproducibility. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.

Synthesis Overview: The Ullmann Condensation Approach

The most common and established route for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is through the Ullmann condensation (also known as an Ullmann-type reaction). This involves the copper-catalyzed cross-coupling of an aryl halide with a nucleophile—in this case, 1H-1,2,4-triazole.[1][2] The reaction couples the N1 position of the triazole ring to the C2 position of the benzoic acid backbone.

The generalized reaction scheme is as follows:

Reaction Scheme for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
  • Figure 1: General reaction scheme for the Ullmann condensation between 2,5-dichlorobenzoic acid and 1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the choice of reagents and reaction conditions.

Q1: What are the recommended starting materials?

The typical starting materials are 2,5-dichlorobenzoic acid and 1H-1,2,4-triazole . Using 2,5-dichlorobenzoic acid is often preferred over 2-bromo-5-chlorobenzoic acid or 2-iodo-5-chlorobenzoic acid due to its lower cost and commercial availability, although aryl iodides and bromides are generally more reactive in Ullmann couplings.[2]

Q2: What is the specific role of the copper catalyst and which source is best?

The copper catalyst is essential for facilitating the C-N bond formation. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the triazole and subsequent reductive elimination to form the product.[3][4]

  • Recommended Copper Sources: Copper(I) salts like Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) are generally more effective than Copper(II) salts or copper metal powder. Cu(I) is considered the active catalytic species. While traditional Ullmann reactions used stoichiometric copper powder at very high temperatures, modern protocols use catalytic amounts of more soluble and reactive copper salts.[2][4]

  • Do I need a ligand? While not always strictly necessary, the addition of a ligand can significantly improve the reaction. Ligands, such as L-proline, phenanthroline, or various diamines, increase the solubility of the copper catalyst, prevent its aggregation, and accelerate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.[1]

Q3: Why is a base necessary and which one should I choose?

A base is required to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10.2), forming the triazolide anion, which is the active nucleophile that attacks the copper-aryl complex. The base also neutralizes the HX acid formed during the reaction.

  • Recommended Bases: Inorganic carbonate bases are most common. Potassium carbonate (K₂CO₃) is a cost-effective and widely used option. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the greater reactivity of the cesium triazolide salt, but it is more expensive. Stronger bases like hydroxides (KOH, NaOH) can be used but risk promoting side reactions, such as hydrolysis of the starting material or product.

Q4: What are the best solvents for this reaction?

Ullmann-type reactions typically require high-boiling, polar, aprotic solvents to ensure all reactants remain in solution at the required temperatures.[2]

  • Recommended Solvents:

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)

These solvents have high boiling points (153-202 °C) and effectively solvate the ionic intermediates in the reaction. NMP is often considered the solvent of choice for challenging Ullmann couplings due to its high thermal stability.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I'm getting no product. What went wrong?

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield Start Low / No Yield Observed Check_Purity Verify Purity of Starting Materials (2,5-DCBA, 1,2,4-Triazole) Start->Check_Purity Check_Catalyst Evaluate Catalyst & Base Activity Check_Purity->Check_Catalyst Purity OK Sol_Purity Solution: - Recrystallize/purify starting materials. - Ensure 1,2,4-triazole is dry. Check_Purity->Sol_Purity Impurity Found Check_Conditions Assess Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst/Base OK Sol_Catalyst Solution: - Use fresh CuI or other Cu(I) source. - Ensure base is anhydrous and finely powdered. - Consider adding a ligand (e.g., L-proline). Check_Catalyst->Sol_Catalyst Activity Suspect Sol_Conditions Solution: - Increase temperature (e.g., from 120°C to 150°C). - Extend reaction time (monitor by TLC/LC-MS). - Ensure solvent is anhydrous (e.g., use fresh NMP). Check_Conditions->Sol_Conditions Conditions Suboptimal

Caption: Troubleshooting workflow for low product yield.

  • Cause A: Inactive Catalyst or Base. Copper(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air. The base (e.g., K₂CO₃) must be anhydrous and finely powdered to maximize its surface area and reactivity.

    • Solution: Use a fresh bottle of CuI. If using copper powder, it may need to be activated by washing with dilute acid to remove the oxide layer.[2] Ensure your base has been properly stored in a desiccator and is ground to a fine powder before use.

  • Cause B: Insufficient Temperature. Ullmann condensations are often thermally demanding and have a high activation energy.[2]

    • Solution: Ensure your reaction is reaching the target temperature (typically 130-160 °C). Use a high-boiling solvent like NMP or DMSO. If the reaction is slow, consider incrementally increasing the temperature by 10-15 °C, while monitoring for decomposition via TLC or LC-MS.

  • Cause C: Purity of Starting Materials. Water is detrimental to the reaction, as it can hydrolyze reagents and deactivate the catalyst. The purity of 2,5-dichlorobenzoic acid and 1,2,4-triazole is also critical.

    • Solution: Dry the 1,2,4-triazole under vacuum before use. Use anhydrous grade solvents. Confirm the purity of your starting materials by NMR or melting point.

Q2: The product is impure and difficult to purify. What are the likely byproducts and how can I remove them?

  • Cause A: Unreacted 2,5-Dichlorobenzoic Acid. Due to its similar acidic nature, the starting material can co-precipitate with the product during acidic work-up.

    • Solution: Optimize the reaction to drive it to completion (increase reaction time, temperature, or use a more efficient catalyst/ligand system). During purification, a careful recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetic Acid/Water) can effectively separate the product from the more soluble starting material.

  • Cause B: Formation of Isomers or Di-substitution Products. While the N1 position of 1,2,4-triazole is generally the most nucleophilic, reaction at the N4 position can occur, leading to the formation of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid. In rare cases, if a dihaloarene is used, a second substitution could occur.

    • Solution: Isomer formation is often controlled by steric hindrance and the specific catalyst system used.[5] Purification via column chromatography on silica gel may be necessary to separate these isomers, although their similar polarities can make this challenging.

  • Cause C: Byproducts from Base-Induced Reactions. At high temperatures, strong bases can potentially promote decarboxylation or other degradation pathways.

    • Solution: Use the mildest base that is effective, such as K₂CO₃, rather than stronger bases like KOH. Avoid excessive reaction temperatures or times.

Q3: How do I effectively monitor the reaction's progress?

Monitoring the disappearance of the limiting starting material (often the 2,5-dichlorobenzoic acid) is key.

  • Method: Thin-Layer Chromatography (TLC) is a quick and effective method.

    • Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid (0.5-1%) is a good starting point. The acid suppresses the deprotonation of the carboxylic acid groups, reducing streaking on the silica plate.

    • Visualization: Use a UV lamp (254 nm). The product, being more polar than the starting aryl halide, should have a lower Rf value.

Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should optimize based on their specific equipment and reagent purity.

1. Reagent Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), Copper(I) iodide (CuI, 0.1 eq), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Rationale: A slight excess of the triazole helps drive the reaction to completion. Anhydrous conditions are critical.

2. Solvent Addition and Reaction:

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask (concentration of ~0.5 M with respect to the benzoic acid).

  • Begin stirring and purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.

  • Rationale: NMP is an excellent solvent for this reaction. The nitrogen atmosphere prevents oxidation of the Cu(I) catalyst.

3. Monitoring:

  • Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the 2,5-dichlorobenzoic acid is consumed.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Pour the dark mixture into a beaker containing water (approx. 10x the volume of NMP used).

  • Stir for 30 minutes. Filter off any insoluble copper salts or unreacted materials if necessary.

  • Slowly acidify the aqueous filtrate to pH 2-3 with concentrated hydrochloric acid (HCl) or 2M HCl. A precipitate should form.

  • Rationale: The product is soluble in basic/neutral water as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate.

  • Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

5. Purification:

  • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the reaction outcome. This data is synthesized from established principles of Ullmann-type reactions.[1][2][6]

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst CuI (10 mol%)CuO (10 mol%)Higher yield & faster reaction with A.Cu(I) is the active species; Cu(II) must be reduced in situ, which can be inefficient.[3]
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.5 eq)Higher yield with B, especially at lower temps.Cs₂CO₃ is more soluble and generates a more reactive nucleophile.
Solvent DMF (153 °C)NMP (202 °C)B allows for higher temps, useful for unreactive substrates.Higher temperatures can overcome the activation energy barrier.[2]
Ligand No LigandL-proline (20 mol%)B can increase yield and allow lower temps.Ligands improve catalyst solubility and accelerate the catalytic cycle.[1]
Temperature 120 °C150 °CHigher yield and faster reaction with B.Ullmann condensations are typically high-temperature reactions.

Mechanistic Overview

The precise mechanism of the Ullmann condensation is complex and debated, but a generally accepted catalytic cycle involving a Cu(I)/Cu(III) pathway is often proposed.

Ullmann_Mechanism CuI Cu(I) Catalyst OxAdd Cu(III) Intermediate [Ar-Cu(III)-Cl] CuI->OxAdd Oxidative Addition ArX Ar-Cl (2,5-DCBA) ArX->OxAdd LigEx Cu(III) Complex [Ar-Cu(III)-Triazole] OxAdd->LigEx - Cl⁻ Triazole Triazole-H + Base Triazolide Triazolide Anion Triazole->Triazolide - H⁺ Triazolide->LigEx Ligand Exchange LigEx->CuI Reductive Elimination Product Ar-Triazole (Product) LigEx->Product Reductive Elimination

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Technical Support Center: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic rationale behind these issues and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically proceeds via a copper-catalyzed Ullmann-type cross-coupling reaction. This involves the N-arylation of 1,2,4-triazole with a di-halogenated benzoic acid derivative, most commonly 2,5-dichlorobenzoic acid or 2-fluoro-5-chlorobenzoic acid. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate. What is this impurity and how can I minimize its formation?

A1: The most common isomeric byproduct is 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

1,2,4-Triazole is an unsymmetrical heterocycle with two distinct nucleophilic nitrogen atoms (N1 and N4). The reaction of 1,2,4-triazole with an aryl halide can lead to the formation of two regioisomers: the desired N1-substituted product and the undesired N4-substituted isomer. The ratio of these isomers is highly dependent on the reaction conditions.

Causality and Mechanism:

The regioselectivity of the N-arylation of 1,2,4-triazole is a known challenge in synthetic chemistry. The outcome is influenced by factors such as the catalyst system, solvent, base, and temperature. While copper-catalyzed reactions are commonly used for N-arylation of azoles, palladium-based catalysts have also been shown to influence the selectivity.[1] In some cases, the thermodynamic versus kinetic control of the reaction can lead to different isomer ratios.

Troubleshooting Flowchart for Regioisomer Formation

G start High Level of Regioisomer Detected cond1 Review Catalyst System start->cond1 cond2 Optimize Reaction Temperature cond1->cond2 No action1 Consider alternative copper sources (e.g., CuI, Cu2O, Cu(OAc)2). Investigate different ligands (e.g., phenanthroline, diamine-based). cond1->action1 Yes cond3 Evaluate Solvent and Base cond2->cond3 No action2 Screen a range of temperatures. Lower temperatures may favor the kinetic product. cond2->action2 Yes action3 Test different polar aprotic solvents (e.g., DMF, DMSO, NMP). Evaluate the effect of different bases (e.g., K2CO3, Cs2CO3, t-BuOK). cond3->action3 Yes outcome Improved N1:N4 Isomer Ratio cond3->outcome No action1->cond2 action2->cond3 action3->outcome G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2,5-Dichlorobenzoic Acid C 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (Desired Product) A->C CuI, Ligand, Base DMF, Heat F Dichlorobiphenyl dicarboxylic acid (Homocoupling) A->F Self-coupling G 5-Chloro-2-hydroxybenzoic acid (Hydrolysis) A->G Hydrolysis B 1,2,4-Triazole B->C D 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (Regioisomer) B->D N4-Arylation E 1-(4-chlorophenyl)-1H-1,2,4-triazole (Decarboxylation) C->E Decarboxylation

Sources

Technical Support Center: Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis and systematically improve reaction yield and product purity. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights.

Section 1: Understanding the Core Synthesis

The formation of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. Specifically, it often employs a copper-catalyzed C-N cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[1][2] In this process, the nitrogen of 1,2,4-triazole displaces the chlorine atom at the C2 position of 2,5-dichlorobenzoic acid. The carboxylic acid and the remaining chlorine at the C5 position are ortho and para, respectively, to the site of substitution, but the reaction is primarily driven by the catalytic cycle.

The general reaction pathway involves the deprotonation of 1,2,4-triazole by a base, followed by coordination to a copper(I) catalyst. This complex then undergoes oxidative addition with the aryl halide, and subsequent reductive elimination yields the desired product and regenerates the active Cu(I) species.[3]

G R1 2,5-Dichlorobenzoic Acid Product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid R1->Product R2 1,2,4-Triazole Triazolide Triazolide Anion R2->Triazolide Deprotonation Base Base (e.g., K₂CO₃) Base->Triazolide Catalyst Cu(I) Catalyst Cu_Complex Active Cu(I)-Triazolide Complex Catalyst->Cu_Complex Triazolide->Cu_Complex Cu_Complex->Product Ullmann Condensation (C-N Coupling) Salt Byproduct Salt

Caption: General reaction scheme for the Ullmann synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is a multifactorial problem. A systematic approach is crucial. The investigation should proceed in the following order: reagent quality, reaction conditions, and catalyst efficacy.

  • Reagent & Solvent Purity: Start by ensuring the purity of your starting materials. 2,5-dichlorobenzoic acid should be free of isomeric impurities. The 1,2,4-triazole should be dry. Critically, the use of anhydrous, high-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP) is essential, as water can hydrolyze starting materials and deactivate the catalyst.[2]

  • Base Strength & Solubility: The base is required to deprotonate the triazole. Potassium carbonate (K₂CO₃) is common, but if conversion is low, a stronger or more soluble base like cesium carbonate (Cs₂CO₃) may improve the rate of triazolide anion formation.

  • Temperature Control: Ullmann-type reactions traditionally require high temperatures (often >150 °C) to proceed at a reasonable rate.[2] If the temperature is too low, the reaction will be slow or stall. Conversely, excessively high temperatures can lead to decarboxylation of the benzoic acid or other degradation pathways. An optimal temperature range must be determined experimentally, typically between 120-160 °C.

  • Catalyst System: The choice and handling of the copper catalyst are paramount.

    • Source: Copper(I) iodide (CuI) is generally more effective than copper powder or copper(II) salts.

    • Ligands: The addition of a ligand, such as L-proline or phenanthroline, can significantly accelerate the reaction by stabilizing the copper center, allowing for lower reaction temperatures and catalyst loadings.[2][4]

    • Deactivation: The Cu(I) catalyst is susceptible to oxidation. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).

G Start Low Yield Observed CheckReagents Verify Purity & Dryness of Reagents/Solvents Start->CheckReagents CheckBase Evaluate Base (K₂CO₃ vs Cs₂CO₃) CheckReagents->CheckBase If no improvement CheckTemp Optimize Temperature (120-160 °C) CheckBase->CheckTemp If no improvement CheckCatalyst Assess Catalyst System (CuI source, Ligand, Inert Atm.) CheckTemp->CheckCatalyst If no improvement ConsiderPTC Implement Phase-Transfer Catalysis (PTC) CheckCatalyst->ConsiderPTC For milder conditions Result Yield Improved CheckCatalyst->Result ConsiderPTC->Result

Caption: Systematic workflow for troubleshooting low yields.

Q2: I am observing a significant amount of unreacted 2,5-dichlorobenzoic acid. How can I improve conversion?

Incomplete conversion points to insufficient reaction rate or premature stalling.

  • Increase Nucleophile Equivalents: Ensure the 1,2,4-triazole is present in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction forward according to Le Châtelier's principle.

  • Enhance Catalyst Activity: If not already in use, introduce a ligand like L-proline or 1,10-phenanthroline. This is one of the most effective ways to improve the efficiency of modern Ullmann couplings.[2]

  • Consider a Phase-Transfer Catalyst (PTC): For reactions struggling with solubility or requiring milder conditions, a PTC such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the triazolide anion from the solid base surface into the organic solvent phase, dramatically increasing its effective concentration and reactivity.[5][6] This approach can often allow for lower reaction temperatures, which also helps prevent thermal degradation.[7]

Q3: My final product is impure, with a persistent side product of similar polarity. What is it and how can I prevent it?

The most likely major side product is 2,5-bis(1H-1,2,4-triazol-1-yl)benzoic acid , formed from a second nucleophilic substitution at the C5 position. While the chlorine at C5 is less activated than the one at C2 (which is ortho to the electron-withdrawing carboxylic acid), it can still react under forcing conditions (high temperature, long reaction times).

  • Stoichiometry Control: Avoid using a large excess of 1,2,4-triazole. Limit it to 1.1-1.2 equivalents.

  • Lower Reaction Temperature: This is the most critical parameter. The activation energy for the second substitution is likely higher. By finding the minimum temperature required for the first substitution, you can kinetically disfavor the second. This is where ligand-accelerated or PTC-mediated methods shine, as they enable lower operating temperatures.

  • Reduce Reaction Time: Monitor the reaction by HPLC.[8] Stop the reaction as soon as the consumption of the starting material plateaus to prevent the slow formation of the bis-substituted byproduct.

Q4: The reaction is very slow or stalls completely after a few hours. What could be the cause?

Reaction stalling is typically due to catalyst deactivation or reagent insolubility.

  • Inert Atmosphere: Re-verify that your reaction setup is strictly under an inert atmosphere. Oxygen can oxidize the active Cu(I) to the less active Cu(II).

  • Reagent Solubility: In some solvent systems, the potassium salt of the triazole or the benzoic acid may precipitate, effectively removing them from the reaction. If this is suspected, switching to a more effective solubilizing solvent like NMP or using a PTC is recommended.

  • Ultrasound Assistance: The use of ultrasonic irradiation has been shown to accelerate Ullmann condensations by preventing the passivation of the catalyst surface and improving mass transfer, sometimes reducing reaction times from hours to minutes.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this synthesis?

For laboratory scale, a highly effective system is Copper(I) Iodide (CuI) as the catalyst (5-10 mol%) in combination with L-proline or 1,10-phenanthroline as a ligand (10-20 mol%). This combination often provides higher yields at lower temperatures compared to using copper powder or CuI alone.[2]

Q2: Which solvent is best suited for this reaction?

High-boiling polar aprotic solvents are necessary.

  • Dimethylformamide (DMF): A common and effective choice, but can decompose at very high temperatures.

  • N-Methyl-2-pyrrolidone (NMP): Higher boiling point than DMF and excellent solvating power, making it a robust choice for stubborn reactions.

  • Dimethyl Sulfoxide (DMSO): Also an excellent solvent, but workup can sometimes be complicated by its high boiling point and water miscibility.

Q3: How does a Phase-Transfer Catalyst (PTC) improve the yield?

A PTC, typically a quaternary ammonium salt like TBAB, works by creating a lipophilic ion pair with the triazolide anion.[10] This ion pair is soluble in the organic solvent, allowing it to interact directly with the 2,5-dichlorobenzoic acid. This overcomes the challenge of reacting a solid, insoluble base/nucleophile salt with a dissolved substrate, leading to faster reactions under milder conditions.[6]

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (e.g., Toluene, DMF) Base K₂CO₃ (s) + H-Triazole Anion K⁺ Triazolide⁻ (s) Base->Anion Deprotonation PTC_active Q⁺ Triazolide⁻ (Lipophilic Ion Pair) Anion->PTC_active Anion Exchange at Interface PTC_in Q⁺X⁻ (PTC) PTC_in->PTC_active Product Ar-Triazole PTC_active->Product SNAr Reaction ArylHalide Ar-Cl ArylHalide->Product PTC_out Q⁺X⁻ (Regenerated) Product->PTC_out Releases Q⁺ PTC_out->PTC_in Catalytic Cycle

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Q4: What are the recommended purification techniques for the final product?

The carboxylic acid group is key to purification.

  • Acid-Base Workup: After the reaction, quench the mixture with water and acidify with HCl (aq) to a pH of ~2-3. This protonates the product, causing it to precipitate, while keeping basic impurities (like unreacted triazole) in the aqueous layer. The crude solid can then be collected by filtration.

  • Recrystallization: The filtered crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water, to achieve high purity.

  • Column Chromatography: If recrystallization is ineffective at removing a persistent impurity (like the bis-substituted byproduct), silica gel chromatography may be necessary. A solvent system with a polar acidic modifier, such as dichloromethane/methanol with 1% acetic acid, is a good starting point.

Section 4: Optimized Experimental Protocols

Protocol A: Ligand-Accelerated Ullmann Condensation

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichlorobenzoic acid (1.0 eq), 1,2,4-triazole (1.2 eq), potassium carbonate (2.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMSO or NMP (approx. 5 mL per gram of starting material) via syringe.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing water (10x the solvent volume) and stir.

  • Purification: Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with water and dry. Recrystallize the crude solid from an appropriate solvent.

Protocol B: Phase-Transfer Catalyzed (PTC) Synthesis

  • Setup: To a round-bottom flask, add 2,5-dichlorobenzoic acid (1.0 eq), 1,2,4-triazole (1.5 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene or chlorobenzene as the solvent.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours. The milder conditions are a key advantage of this method.[7]

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol A.

Section 5: Data Summary

The following table summarizes typical conditions and expected outcomes for different synthetic approaches.

Parameter Traditional Ullmann Ligand-Accelerated PTC Method
Catalyst Cu Powder or CuI (20-100 mol%)CuI (5-10 mol%)None (or CuI for enhancement)
Ligand/Additive NoneL-Proline or Phenanthroline (10-20 mol%)TBAB (10 mol%)
Base K₂CO₃K₂CO₃ or Cs₂CO₃K₂CO₃ (powdered)
Solvent NMP, DMFDMSO, NMPToluene, Chlorobenzene
Temperature 150-180 °C120-140 °C100-110 °C
Typical Time 24-48 h12-24 h8-16 h
Expected Yield 30-60%70-90%65-85%
Key Advantage Simple reagentsHigh yield, good purityMilder conditions, avoids polar aprotic solvents
Reference [2][4][6]

References

  • Landini, D., & Rolla, F. (1979). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in. Journal of the Chemical Society, Perkin Transactions 2, (10), 1288-1292. [Link]

  • Yadav, P., & Singh, A. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11), 292-302. [Link]

  • Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc.[Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Pawar, S. S., & Ingle, P. P. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]

  • Váradi, A., et al. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 8(11), 553. [Link]

  • Liu, X., et al. (2018). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 38(7), 1703-1711. [Link]

  • Krasnova, E. A., & Shiryaev, A. A. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 27(19), 6667. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (A representative review of modern Ullmann couplings, often cited in related research). [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(11), 1537-1545. [Link]

Sources

Troubleshooting guide for the synthesis of substituted triazole benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted triazole benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of these valuable compounds. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction to synthesize a 1,4-disubstituted triazole benzoic acid is resulting in very low yields or failing completely. I've combined my substituted benzoic acid azide with the corresponding alkyne, a copper(II) sulfate source, and sodium ascorbate in a common solvent system (e.g., t-BuOH/H₂O), but the reaction is not proceeding as expected. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue in CuAAC reactions, and it almost always points to problems with the catalytic system or the stability of your starting materials. The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) by sodium ascorbate.[1] The inefficiency of this process or the subsequent deactivation of Cu(I) is a primary reason for reaction failure.[1]

Below is a systematic workflow to diagnose and resolve low-yield issues.

CuAAC_Troubleshooting start Low/No Product Yield check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst check_reagents Step 2: Assess Starting Material Quality start->check_reagents check_conditions Step 3: Evaluate Reaction Conditions start->check_conditions oxygen Issue: Oxygen Contamination Cu(I) oxidized to inactive Cu(II) check_catalyst->oxygen Potential Causes ascorbate Issue: Ascorbate Degradation Insufficient reducing agent check_catalyst->ascorbate Potential Causes azide_purity Issue: Azide Impurity/Degradation Starting material is compromised check_reagents->azide_purity Potential Causes alkyne_purity Issue: Alkyne Impurity/Side Reactions (e.g., homocoupling) check_reagents->alkyne_purity Potential Causes solvent Issue: Poor Solubility or Incompatible Solvent check_conditions->solvent Potential Causes ligand Issue: Absence of a Stabilizing Ligand check_conditions->ligand Potential Causes sol_oxygen Solution: Degas solvents. Perform reaction under inert atmosphere (N2 or Ar). oxygen->sol_oxygen sol_ascorbate Solution: Use fresh, high-purity sodium ascorbate. Prepare solution immediately before use. ascorbate->sol_ascorbate sol_azide Solution: Verify azide purity (NMR, IR). Synthesize fresh if necessary. Store protected from light and heat. azide_purity->sol_azide sol_alkyne Solution: Purify alkyne (distillation/chromatography). Add alkyne slowly to minimize homocoupling. alkyne_purity->sol_alkyne sol_solvent Solution: Test alternative solvent systems (e.g., DMSO, DMF, MeCN/H₂O) to ensure reagent solubility. solvent->sol_solvent sol_ligand Solution: Add a Cu(I)-stabilizing ligand such as TBTA or a phenanthroline derivative. ligand->sol_ligand

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Detailed Causality and Solutions:

  • Oxygen Sensitivity: The Cu(I) catalytic species is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1] This is one of the most common failure modes.

    • Protocol: Before adding your reagents, thoroughly degas your solvent system by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Quality:

    • Sodium Ascorbate: As a reducing agent, sodium ascorbate can degrade over time. Using old or improperly stored ascorbate will result in incomplete reduction of Cu(II) to Cu(I). Always use a freshly opened bottle or a high-purity grade and prepare the solution just before use.[1]

    • Azidobenzoic Acid: Organic azides can be sensitive to heat and light.[2] Purity is critical. Confirm the structure and purity of your azidobenzoic acid precursor via ¹H NMR and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group). If it has been stored for a long time, consider re-synthesis.

    • Alkyne: Impurities in the alkyne can interfere with the reaction. Additionally, under certain conditions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct, consuming your starting material.[3] This is often indicated by the formation of a precipitate or a color change.

  • The Role of Ligands: In many cases, especially with challenging substrates or at low concentrations, the use of a ligand is crucial. Ligands stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation, and can increase the reaction rate.[3][4][5]

    • Recommendation: The addition of a ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is highly recommended to protect the copper(I) catalyst.[6]

Issue 2: My Starting Azidobenzoic Acid is Unstable or Difficult to Synthesize

Question: I am struggling with the synthesis of my 4-azidobenzoic acid starting material from 4-aminobenzoic acid. The yields are poor, and I am concerned about the safety of the procedure. What is a reliable protocol, and what are the key parameters to control?

Answer: The synthesis of aryl azides from anilines via a diazonium intermediate is a standard but sensitive procedure that requires careful temperature control and handling. The diazonium salt is unstable at higher temperatures, and sodium azide is acutely toxic and potentially explosive.[2][7]

Recommended Protocol for 4-Azidobenzoic Acid Synthesis:

This protocol is adapted from established literature procedures.[7][8]

  • Diazotization:

    • Dissolve 4-aminobenzoic acid in an acidic aqueous solution (e.g., HCl or trifluoroacetic acid).[8]

    • Cool the mixture to 0-5 °C in an ice-salt bath. Precise temperature control is critical to prevent the decomposition of the diazonium salt intermediate.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is complete when the solution tests positive for excess nitrous acid (starch-iodide paper turns blue).

  • Azide Formation:

    • While maintaining the temperature at 0-5 °C, slowly add an aqueous solution of sodium azide (NaN₃). Vigorous nitrogen gas evolution will be observed.

    • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Do not allow it to come into contact with heavy metals or strong acids, as this can form explosive compounds.

  • Work-up:

    • After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes.

    • The product, 4-azidobenzoic acid, will often precipitate from the solution. It can be collected by filtration, washed with cold water, and dried under vacuum.[8][9]

ParameterRecommended ConditionRationale
Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt intermediate.
Rate of Addition Slow, dropwiseControls the exothermic reaction and gas evolution, preventing dangerous temperature spikes.
Stoichiometry Slight excess of NaNO₂Ensures complete conversion of the aniline to the diazonium salt.
Safety Work in a well-ventilated fume hood. Use appropriate PPE.Sodium azide and the intermediate diazonium salts are hazardous.
Issue 3: Unwanted Side Products: Decarboxylation of the Benzoic Acid Moiety

Question: After running my reaction at an elevated temperature to improve the rate, I've isolated a product that appears to have lost the carboxylic acid group. Is decarboxylation a known side reaction for benzoic acids under these conditions?

Answer: Yes, decarboxylation of benzoic acids can occur, particularly at elevated temperatures or under radical conditions.[10] While the triazole ring itself is generally very stable, the carboxylic acid group can be labile.[3] Unactivated benzoic acids are relatively slow to decarboxylate, but the reaction can be promoted by high heat or the presence of certain metals and oxidizing agents.[10][11]

Causality and Prevention:

  • Thermal Stress: The primary driver is often excessive heat. Many CuAAC reactions proceed smoothly at room temperature, albeit sometimes slowly.[12]

  • Radical Pathways: If your reaction conditions generate radicals (e.g., through unwanted side reactions involving the copper catalyst and oxygen), this can facilitate decarboxylation.[13]

Preventative Measures:

  • Lower the Reaction Temperature: Whenever possible, run the CuAAC reaction at room temperature. If the rate is too slow, gentle heating (e.g., 40-50 °C) is preferable to reflux.

  • Use a More Active Catalytic System: Instead of increasing temperature, enhance the reaction rate by using a stabilizing ligand (e.g., TBTA) or a more soluble copper source. This often allows the reaction to proceed efficiently at lower temperatures.[3][4]

  • Protect the Carboxylic Acid: If high temperatures are unavoidable for other reasons, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[14] The ester group is generally more stable to decarboxylation. It can be hydrolyzed back to the carboxylic acid in a subsequent step after the triazole ring has been formed.[14][15]

Issue 4: Difficulty in Product Purification

Question: My reaction appears to have worked based on TLC analysis, but I am having trouble isolating a pure product. The crude material is contaminated with copper salts and other byproducts. What is an effective purification strategy?

Answer: Purifying triazole benzoic acids from CuAAC reactions requires removing both the copper catalyst and any organic byproducts. The acidic nature of your product can be leveraged during the workup.

Purification_Workflow start Crude Reaction Mixture quench Step 1: Quench and Remove Copper start->quench ammonia Add dilute aqueous ammonia or EDTA solution to chelate and solubilize copper salts. quench->ammonia extraction Step 2: Liquid-Liquid Extraction acidify Acidify aqueous layer with dilute HCl to a pH of ~2-3. extraction->acidify final_purification Step 3: Final Purification chromatography If impurities remain, perform column chromatography. final_purification->chromatography Optional ammonia->extraction extract_org Extract with an organic solvent (e.g., Ethyl Acetate). acidify->extract_org If product is soluble precipitate The protonated benzoic acid product precipitates. acidify->precipitate If product is solid extract_org->final_purification filtration Collect product via filtration. precipitate->filtration filtration->final_purification

Caption: General purification workflow for triazole benzoic acids.

Detailed Purification Protocol:

  • Copper Removal: After the reaction is complete, add a dilute aqueous solution of ammonia or a solution of a chelating agent like EDTA. This will form a water-soluble copper complex (often deep blue with ammonia), effectively removing the copper from your organic product.

  • Acid-Base Extraction:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar organic impurities.

    • Discard the organic layer.

    • Carefully acidify the aqueous layer with dilute HCl (e.g., 1M HCl) to a pH of 2-3. Your triazole benzoic acid product, now protonated and less water-soluble, should precipitate out.

    • If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.[16]

    • If the product remains in solution or forms an oil, extract it into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: If the product is still not pure after extraction/precipitation, silica gel column chromatography may be necessary. A solvent system with a polar component, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is often effective.

References

  • FHNW. (n.d.). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW Institutionsverbund.
  • Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-Phenyl-1H-1,2,3-Triazol-4-Yl) Methyl) Amino) Benzoic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Lam, H. W. (2012). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters. Retrieved from [Link]

  • SciSpace. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • Meldal, M. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([4][17][18]triazol-2-yl)-benzoic acid derivatives. Google Patents. Retrieved from

  • Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Retrieved from [Link]

  • Song, C. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2025). Modular Synthesis of Fully Substituted 5-Allyl-Triazoles via a Copper(I)-Catalyzed Interrupted Click/Allylation Cascade Reaction. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Google Patents.
  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein Journals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Click Chemistry for Researchers. Scribd. Retrieved from [Link]

  • Pakistan Journal of Scientific & Industrial Research. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. PJSI R. Retrieved from [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. Oxford University Press. Retrieved from [Link]

  • American Chemical Society. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Adv. J. Chem. A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of triazole substituted methyl ester and attempted hydrolysis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Organic Functional Group Protection. Organic Chemistry Portal. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]

  • ChemBK. (2024). Azidobenzoicacid. ChemBK. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. NIH. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Ester Deprotection. ACS GCI. Retrieved from [Link]

Sources

Removal of starting materials from 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (Product ID: 629655-19-2).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product by effectively removing unreacted starting materials.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of a substituted halobenzoic acid derivative with 1,2,4-triazole. A common synthetic route is the nucleophilic aromatic substitution reaction between 2,5-dichlorobenzoic acid and 1,2,4-triazole.

Common Starting Materials:

  • 2,5-Dichlorobenzoic acid

  • 1,2,4-Triazole

  • A suitable base (e.g., potassium carbonate)

  • A solvent (e.g., dimethylformamide - DMF)

The primary challenge in purification is the removal of unreacted 2,5-dichlorobenzoic acid and any remaining 1,2,4-triazole from the final product.

II. Troubleshooting Guide: Removing Starting Materials

This section addresses specific issues you might encounter during the purification process.

Issue 1: Presence of Unreacted 2,5-Dichlorobenzoic Acid in the Final Product

Q1: My final product shows a significant peak corresponding to 2,5-dichlorobenzoic acid in the HPLC analysis. How can I remove it?

A1: The persistence of 2,5-dichlorobenzoic acid is often due to its similar acidic nature to the final product. Here’s a systematic approach to its removal:

1. Causality: Both the product and the starting material are carboxylic acids, making simple acid-base extractions challenging. However, their solubility profiles in different solvents at varying pH and temperatures can be exploited.

2. Recommended Protocol: pH-Controlled Recrystallization

This technique leverages the subtle differences in the pKa values and solubility of the product and the starting material.

  • Step 1: Dissolution. Dissolve the crude product in a hot solvent system. A mixture of an organic solvent and water is often effective. For benzoic acid derivatives, hot water or ethanol-water mixtures are good starting points.[3][4][5][6]

  • Step 2: pH Adjustment. While the solution is hot, carefully add a weak base (e.g., a saturated solution of sodium bicarbonate) dropwise. The goal is to selectively deprotonate and dissolve the more acidic species. Monitor the pH closely.

  • Step 3: Hot Filtration. If any solid remains undissolved (which could be less soluble impurities), perform a hot filtration to remove it.[5]

  • Step 4: Controlled Precipitation. Slowly cool the filtrate. The desired product, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, should be less soluble under these controlled pH conditions and will crystallize out, leaving the more soluble starting material in the mother liquor.

  • Step 5: Isolation and Washing. Collect the crystals by vacuum filtration and wash them with a cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor containing the impurity.[3]

3. Visualization of the Workflow:

Caption: Workflow for pH-controlled recrystallization.

Issue 2: Presence of Unreacted 1,2,4-Triazole in the Final Product

Q2: My NMR analysis indicates the presence of 1,2,4-triazole. What is the most effective way to remove it?

A2: 1,2,4-Triazole is a basic and highly polar compound, which makes its removal from the acidic product relatively straightforward.

1. Causality: The basic nature of the triazole allows for its selective removal through acid-base extraction. Its high polarity and water solubility can also be exploited.

2. Recommended Protocol: Acidic Wash/Extraction

  • Step 1: Dissolution. Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Step 2: Acidic Wash. Transfer the solution to a separatory funnel and wash it with a dilute acidic solution (e.g., 1M HCl). The acidic solution will protonate the basic 1,2,4-triazole, forming a water-soluble salt that will partition into the aqueous layer.

  • Step 3: Separation. Separate the organic layer from the aqueous layer.

  • Step 4: Repeat. Repeat the acidic wash two to three times to ensure complete removal of the triazole.

  • Step 5: Water Wash. Wash the organic layer with brine (saturated NaCl solution) to remove any residual acid and to help break any emulsions.

  • Step 6: Drying and Evaporation. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then remove the solvent under reduced pressure to obtain the purified product.

3. Visualization of the Workflow:

Acidic_Wash_Workflow cluster_1 Troubleshooting: Removing 1,2,4-Triazole A Crude Product in Organic Solvent B Add Dilute Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Aqueous Layer (contains triazole salt) C->D E Organic Layer (contains product) C->E F Repeat Wash E->F G Wash with Brine F->G H Dry and Evaporate G->H I Purified Product H->I

Caption: Workflow for acidic wash to remove 1,2,4-triazole.

III. Frequently Asked Questions (FAQs)

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography can be an effective method, especially for separating compounds with different polarities. For separating the acidic product from the more polar 1,2,4-triazole, silica gel chromatography would be suitable. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, could be employed. To improve the resolution and prevent peak tailing of the acidic product, a small amount of acetic acid (e.g., 1%) can be added to the mobile phase. However, for large-scale purifications, recrystallization is often more practical.

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying residual starting materials and byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product and can detect the presence of proton-containing impurities like the starting materials.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help identify unknown impurities.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]

Q5: Are there any alternative purification methods to consider?

A5: Besides recrystallization and chromatography, you could consider:

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, this can be a quick and effective method.[12][13][14]

  • Supercritical Fluid Chromatography (SFC): This is a more advanced technique that can be very effective for separating complex mixtures and is considered a "green" chemistry alternative.

Data Summary Table:

CompoundMolecular Weight ( g/mol )Key Differentiating PropertyRecommended Removal Technique
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid 223.62[1]Carboxylic acid-
2,5-Dichlorobenzoic acid191.01Carboxylic acid, different solubility profilepH-Controlled Recrystallization
1,2,4-Triazole69.07Basic, high polarity, water-solubleAcidic Wash/Extraction

IV. References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search. Retrieved from

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved from

  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc. Retrieved from

  • Separation of substituted benzoic acids by ion-pair chromatography. Merck Millipore. Retrieved from

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025). ResearchGate. Retrieved from

  • Recrystallization of Benzoic Acid. [Source for general recrystallization principles]. Retrieved from

  • Purification of benzoic acid. (Patent). Google Patents. Retrieved from

  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. (1978). PubMed. Retrieved from

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Retrieved from

  • The Recrystallization of Benzoic Acid. [Source for general recrystallization principles]. Retrieved from

  • 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid. Echemi. Retrieved from

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from

  • Recrystallization of Benzoic Acid. Alfa Chemistry. Retrieved from

  • 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. ChemicalBook. Retrieved from

Sources

Technical Support Center: Strategic Control of Regioisomer Formation in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 1,2,4-triazole scaffolds. The formation of regioisomers is a common and often challenging aspect of these syntheses. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes with higher fidelity and yield.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The 1,2,4-triazole ring possesses two distinct nitrogen atoms (N1 and N2) available for substitution, leading to the potential for forming different regioisomers. The distribution of these isomers is not random; it is governed by a delicate interplay of electronic and steric factors inherent to the substrates and the reaction conditions. Classical methods often provide mixtures of isomers, necessitating tedious purification. Modern synthetic strategies, however, offer a greater degree of control, allowing for the selective synthesis of a desired regioisomer. This guide will delve into both classical and modern approaches, providing you with the knowledge to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, with a focus on preventing the formation of unwanted regioisomers.

General Issues

Q1: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I improve the regioselectivity?

A1: Achieving high regioselectivity is a primary challenge. The choice of synthetic method is paramount. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the catalyst plays a crucial role. Using a Silver(I) catalyst, such as Ag₂CO₃, selectively yields 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst like Cu(OAc)₂ favors the formation of 1,5-disubstituted regioisomers.[1][2] This catalyst-dependent selectivity provides a powerful tool for directing the reaction outcome.

Q2: I'm struggling to separate the regioisomers I've formed. What are the best purification strategies?

A2: The separation of closely related regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is critical. Often, a gradient elution is necessary to achieve good separation. Systems such as chloroform:methanol (e.g., 90:10) can be effective.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.

  • Crystallization: If your product is a solid, fractional crystallization can be a highly effective method for obtaining a single, pure isomer. This may require screening various solvents.

Q3: How can I confidently identify which regioisomer I have synthesized?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for distinguishing between 1,2,4-triazole regioisomers.

  • ¹H NMR: The chemical shifts of the protons on the substituents can be influenced by their position on the triazole ring.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can also provide clear evidence of the substitution pattern.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively establish the connectivity and spatial relationships within the molecule, confirming the identity of the regioisomer.

Troubleshooting Classical Synthesis Methods

The Einhorn-Brunner reaction involves the condensation of an imide with a hydrazine to form a 1,2,4-triazole. When using an unsymmetrical imide, a mixture of regioisomers can be produced.

Q4: I'm using an unsymmetrical imide in an Einhorn-Brunner reaction and getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

A4: The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups of the imide. The initial nucleophilic attack of the hydrazine occurs at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid (i.e., the one with more electron-withdrawing substituents) will preferentially be located at the 3-position of the resulting 1,2,4-triazole. To favor a specific isomer, you should design your unsymmetrical imide accordingly.

Workflow for Predicting the Major Regioisomer in an Einhorn-Brunner Reaction:

Einhorn_Brunner_Regioselectivity Start Start with an unsymmetrical imide Identify_Acyl Identify the two different acyl groups (R-CO and R'-CO) Start->Identify_Acyl Compare_Acidity Compare the pKa of the corresponding carboxylic acids (R-COOH vs. R'-COOH) Identify_Acyl->Compare_Acidity Determine_Electrophilicity The acyl group from the stronger acid is more electrophilic Compare_Acidity->Determine_Electrophilicity Predict_Product The more electrophilic acyl group will be at the C3 position of the 1,2,4-triazole Determine_Electrophilicity->Predict_Product

Caption: Decision workflow for predicting the major regioisomer in an Einhorn-Brunner reaction.

The Pellizzari reaction is the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. This reaction often requires high temperatures and can suffer from low yields and the formation of side products, including regioisomers when unsymmetrical starting materials are used.

Q5: My Pellizzari reaction has a very low yield. What are the common causes and how can I improve it?

A5: Low yields in the Pellizzari reaction are a frequent issue. Here are some common causes and solutions:

  • High Temperatures and Long Reaction Times: These conditions can lead to the degradation of starting materials and products.

    • Solution: Consider using microwave irradiation, which can significantly shorten reaction times and often improve yields.

  • Inefficient Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction from going to completion.

    • Solution: If your reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed.

  • Purity of Starting Materials: Impurities in the amide or acylhydrazide can lead to side reactions.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield - Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water byproduct.- Low purity of starting materials.- Gradually increase the reaction temperature.- Extend the reaction time, monitoring by TLC.- Use a Dean-Stark trap if applicable.- Ensure starting materials are pure and dry.[3]
Formation of Isomeric Mixture - High reaction temperature promoting acyl interchange.- Prolonged reaction times at elevated temperatures.- Optimize to the lowest effective temperature.- Consider microwave synthesis to reduce heating time.
Complex Reaction Mixture - Decomposition of starting materials or products at high temperatures.- Side reactions involving other functional groups.- Lower the reaction temperature.- Protect sensitive functional groups on the starting materials.
Troubleshooting Modern Catalytic Methods

Q6: I am attempting a copper-catalyzed synthesis of a 1,5-disubstituted 1,2,4-triazole, but the reaction is sluggish or fails completely. What could be the issue?

A6: Several factors can inhibit copper-catalyzed reactions:

  • Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II).

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent, such as sodium ascorbate, can help to regenerate the active Cu(I) catalyst in situ.

  • Ligand Effects: The choice of ligand can significantly impact the catalyst's activity and selectivity.

    • Solution: Screen different ligands. For example, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a simple and adaptable catalytic system involving a copper catalyst, K₃PO₄ as the base, and O₂ as the oxidant has been shown to be effective.[1]

  • Substrate Inhibition: Some functional groups on your starting materials may coordinate to the copper catalyst and inhibit its activity.

    • Solution: If you suspect substrate inhibition, you may need to protect the interfering functional group or choose an alternative synthetic route.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the regioselective synthesis of 1,2,4-triazoles.

Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles[1][2]

This protocol describes the divergent synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles from isocyanides and aryl diazonium salts by selecting the appropriate catalyst.

Diagram of Catalyst-Controlled Regioselectivity:

Catalyst_Control Reactants Isocyanide + Aryl Diazonium Salt Ag_Catalyst Ag(I) Catalyst (e.g., Ag₂CO₃) Reactants->Ag_Catalyst Cu_Catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) Reactants->Cu_Catalyst Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5

Caption: Divergent synthesis of 1,2,4-triazole regioisomers via catalyst control.

For 1,3-Disubstituted 1,2,4-Triazoles (Ag(I) Catalysis):

  • To a stirred solution of the isocyanide (1.0 equiv) in dichloroethane (DCE) at 0 °C, add the aryl diazonium salt (1.2 equiv) and Ag₂CO₃ (10 mol%).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

For 1,5-Disubstituted 1,2,4-Triazoles (Cu(II) Catalysis):

  • To a stirred solution of the isocyanide (1.0 equiv) in tetrahydrofuran (THF), add the aryl diazonium salt (1.2 equiv) and Cu(OAc)₂ (10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This method provides a highly regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles from a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.

  • In a reaction vessel, combine the carboxylic acid (1.0 equiv), the primary amidine hydrochloride (1.0 equiv), HATU (1.1 equiv), and diisopropylethylamine (DIPEA) (3.0 equiv) in DMF.

  • Stir the mixture at room temperature for 1 hour to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine (1.1 equiv) and glacial acetic acid (2.0 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Conclusion

The selective synthesis of 1,2,4-triazole regioisomers is a critical aspect of modern medicinal and materials chemistry. By understanding the underlying mechanisms that govern regioselectivity and by carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can effectively control the outcome of their syntheses. This guide provides a foundation for troubleshooting common issues and implementing robust protocols to achieve your desired 1,2,4-triazole targets. For further in-depth information, please consult the references provided below.

References

  • ISRES. (2022). Synthesis of 1,2,4 Triazole Compounds. [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Organic Chemistry Portal. (2018). [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. [Link]

Sources

Recrystallization solvent selection for purifying 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of this compound. My aim is to blend theoretical principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Understanding the Molecule: Key Physicochemical Characteristics

Before diving into solvent selection, it's crucial to understand the structural features of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, as these dictate its solubility behavior.

  • Molecular Formula: C₉H₆ClN₃O₂[1]

  • Polar Functional Groups: The molecule possesses a carboxylic acid (-COOH) group and a 1,2,4-triazole ring. The carboxylic acid is polar and acidic, capable of hydrogen bonding. The triazole ring contains nitrogen atoms that can also participate in hydrogen bonding and act as weak bases.[2][3]

  • Nonpolar Features: The presence of a chlorinated benzene ring introduces a significant nonpolar characteristic to the molecule.

  • Amphoteric Nature: The combination of an acidic carboxylic acid and basic nitrogen atoms in the triazole ring gives the molecule amphoteric properties, meaning its solubility can be highly dependent on pH.

This duality of polar and nonpolar characteristics suggests that single-solvent recrystallization might be challenging, and a mixed-solvent system or an alternative purification method like acid-base extraction could be effective.[4][5]

Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions regarding the initial selection of a suitable solvent or solvent system for the recrystallization of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

Q1: What is the guiding principle for selecting a recrystallization solvent?

A1: The fundamental principle of recrystallization is based on differential solubility.[6] An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[7][8] This allows the compound to dissolve when heated and then crystallize out in a pure form upon cooling, leaving impurities behind in the solution (mother liquor).[8][9]

Q2: Where should I start my solvent screening for this specific compound?

A2: Given the molecule's structure, a good starting point is to test solvents with a range of polarities. The "like dissolves like" principle is a useful, albeit general, guideline. Since our compound has both polar and nonpolar characteristics, solvents of intermediate polarity, or miscible pairs of polar and nonpolar solvents, are often successful.[5][10]

Begin by testing small amounts of your crude product in a variety of solvents at room temperature and then with heating.[8][11] A promising solvent will show poor solubility at room temperature but will dissolve the compound completely upon heating.[7]

Q3: Which specific single solvents are worth investigating?

A3: Based on the structure and general principles, here are some single solvents to screen:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): These are polar, protic solvents that can hydrogen bond with the carboxylic acid and triazole groups. They are often good solvents for compounds with moderate polarity.[10]

  • Water: Due to the polar functional groups, there might be some solubility in hot water, similar to benzoic acid.[9][12][13] However, given the nonpolar ring, it's likely to be sparingly soluble even when hot, making water a potential anti-solvent in a mixed system.

  • Ketones (e.g., Acetone): Acetone is a polar, aprotic solvent that is a good solvent for many organic compounds. Its low boiling point can sometimes make it tricky to work with.[10]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and can be a good choice for compounds that are not soluble enough in alcohols.[14]

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene is a nonpolar solvent. While it is unlikely to be a good single solvent, it could be useful as part of a solvent pair or for washing away nonpolar impurities.[4]

Q4: What is a mixed-solvent system and when should I use one?

A4: A mixed-solvent system, or solvent pair, is used when no single solvent provides the ideal solubility profile.[5][15] This technique involves two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[4][8]

You should consider a mixed-solvent system if you find that your compound is either too soluble in a particular solvent even at room temperature, or insoluble even when boiling.[5]

Q5: What are some promising mixed-solvent pairs for this compound?

A5: Common and effective solvent pairs you could try include:

  • Ethanol/Water or Methanol/Water: Dissolve the compound in a minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Then, allow it to cool slowly.[8][16]

  • Ethyl Acetate/Hexane (or Heptane): Dissolve the compound in hot ethyl acetate and add hexane until turbidity is observed.[16][17]

  • Acetone/Water: Similar to the alcohol/water system, this can be an effective pair.[16]

  • DMSO/Water: If your compound has very low solubility in common organic solvents, it might dissolve well in DMSO. Water can then be used as an anti-solvent.[4][16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This often happens if the boiling point of the solvent is too high, or if the solution is cooled too rapidly. A high concentration of impurities can also lower the melting point of the crude material, contributing to this issue.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool much more slowly.

    • Change Solvents: Select a solvent with a lower boiling point.[10]

    • Use a Larger Volume of Solvent: This will keep the compound in solution at a lower temperature, which may be below its melting point.

    • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the boiling point of the solvent.

Problem 2: No crystals form, even after the solution has cooled to room temperature.

  • Cause: The solution is likely supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded. This can also occur if too much solvent was used initially.[11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass stirring rod. The small glass particles dislodged can act as nucleation sites.[11][12]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[12]

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility.[11][12]

    • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

Problem 3: The recovery of my purified compound is very low.

  • Cause: Several factors can lead to low recovery:

    • Using too much solvent.

    • The compound having significant solubility in the cold solvent.

    • Premature crystallization during a hot filtration step.

    • Incomplete transfer of the crystals from the flask to the filter.

  • Solutions:

    • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

    • Preheat for Hot Filtration: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[13]

Problem 4: The purified compound is not significantly purer than the crude material (e.g., melting point is still broad or low).

  • Cause: The chosen solvent may not be effective at separating the desired compound from a specific impurity. The impurity may have very similar solubility characteristics to your product in that solvent.

  • Solutions:

    • Try a Different Solvent System: Experiment with a solvent of a different polarity or a different mixed-solvent pair.

    • Consider an Alternative Purification Method:

      • Acid-Base Extraction: Given the carboxylic acid and triazole functionalities, an acid-base purification could be highly effective. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer to precipitate the purified product, which can be collected by filtration.[4]

      • Hot Solvent Wash: If the impurities are soluble in a solvent in which your product is insoluble (even when hot), you can suspend the crude material in the boiling solvent, stir, and filter while hot. Your purified product will remain as the solid.[4]

Experimental Protocols & Data Presentation

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid into several small test tubes.

  • To each test tube, add a different solvent dropwise (start with ~0.5 mL).

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently heat the test tube in a warm water bath and observe any changes in solubility.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals that form. The ideal solvent will result in a good yield of well-formed crystals upon cooling.[11]

Table 1: Common Recrystallization Solvents and Their Properties
SolventBoiling Point (°C)[10]PolarityKey Considerations
Water100HighGood for polar compounds; can be used as an anti-solvent.[17]
Ethanol78HighGood general-purpose polar protic solvent.[17]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82Medium-HighLess volatile than ethanol.
Acetone56Medium-HighStrong solvent, very volatile.[10]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowHigh boiling point; good for nonpolar compounds or as part of a pair.[10]
Hexane/Heptane~69LowVery nonpolar; often used as an anti-solvent.[17]

Visualization of the Solvent Selection Workflow

The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Start Start: Crude Product Screen Screen Single Solvents (e.g., Water, EtOH, Acetone, EtOAc, Toluene) Start->Screen Test_RT Test Solubility at Room Temp Screen->Test_RT Insoluble_RT Insoluble at RT? Test_RT->Insoluble_RT Soluble_RT Soluble at RT Insoluble_RT->Soluble_RT No Test_Hot Test Solubility when Hot Insoluble_RT->Test_Hot Yes Too_Good_Solvent FAIL: Too Soluble Soluble_RT->Too_Good_Solvent Soluble_Hot Soluble when Hot? Test_Hot->Soluble_Hot Insoluble_Hot Insoluble when Hot Bad_Solvent FAIL: Poor Solvent Insoluble_Hot->Bad_Solvent Soluble_Hot->Insoluble_Hot No Cool Cool Solution Soluble_Hot->Cool Yes Crystals Crystals Form? Cool->Crystals No_Crystals No Crystals (Supersaturated) Crystals->No_Crystals No Good_Solvent SUCCESS: Good Single Solvent Crystals->Good_Solvent Yes No_Crystals->Bad_Solvent Mixed_System Try Mixed-Solvent System (Good Solvent + Anti-Solvent) Bad_Solvent->Mixed_System Too_Good_Solvent->Mixed_System Acid_Base Consider Alternative: Acid-Base Extraction Mixed_System->Acid_Base

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.
  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?.
  • LibreTexts Chemistry. (n.d.). Crystallization.
  • Unknown. (n.d.). Common Solvents for Crystallization.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • LibreTexts Chemistry. (2022). Determining Which Solvent to Use.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • National Institutes of Health. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds.
  • StudyMoose. (2024). Recrystallization of Benzoic Acid.
  • Echemi. (n.d.). 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid.

Sources

Technical Support Center: HPLC Purity Assessment of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth procedural guidance and robust troubleshooting solutions.

Understanding the Analyte: A Chemist's Perspective

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid is a moderately polar, acidic molecule. Its structure, featuring a carboxylic acid group, a triazole ring, and a chlorinated benzene ring, dictates its chromatographic behavior. The carboxylic acid moiety makes the compound's ionization state—and therefore its retention in reversed-phase HPLC—highly dependent on the mobile phase pH.[1][2] To achieve sharp, symmetrical peaks and reproducible retention times, it is crucial to suppress the ionization of the carboxylic acid group.[3][4][5] This is typically accomplished by maintaining a mobile phase pH that is at least two units below the pKa of the analyte.[3]

Recommended HPLC Method for Purity Assessment

This section details a validated, step-by-step reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid and its potential impurities.

Experimental Protocol

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic structure of the analyte. A 150 mm length offers a good balance between resolution and analysis time.[6]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterPhosphoric acid is used to lower the pH of the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (non-ionized), which enhances retention and improves peak shape.[3][7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution See Table BelowA gradient is employed to ensure the elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.[8]

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Filtration: It is crucial to filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column and system.[9]

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (typically 5 or 6 injections). The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry Factor): Not more than 1.5.[10]

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[11]

  • Theoretical Plates (N): Greater than 2000.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the HPLC analysis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

Issue 1: Peak Tailing

Q: My main peak is showing significant tailing (asymmetry factor > 1.5). What is the likely cause and how can I fix it?

A: Peak tailing for acidic compounds like yours is often due to secondary interactions between the analyte and the stationary phase.[10]

  • Cause 1: Insufficiently Low Mobile Phase pH: If the mobile phase pH is not low enough, a portion of your analyte will be in its ionized (anionic) form. This ionized form interacts differently with the stationary phase than the neutral form, leading to a tailed peak.[4][12]

    • Solution: Ensure your mobile phase A is properly prepared with 0.1% phosphoric acid. You can also try a slightly stronger acid like trifluoroacetic acid (TFA) at 0.1%, but be mindful that TFA can be more difficult to remove from the column.[13]

  • Cause 2: Active Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with your analyte, causing tailing.[4][12]

    • Solution: Use a column with high-purity silica and effective end-capping. If the column is old, it may need to be replaced.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of your sample solution.

Issue 2: Poor Peak Shape (Fronting or Splitting)

Q: I'm observing peak fronting or split peaks for my analyte. What could be the issue?

A: Peak fronting or splitting can be caused by several factors:

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to be distorted.

    • Solution: Ensure your sample diluent is as close as possible in composition to the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B).

  • Cause 2: Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample flow path, leading to split peaks.[9]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) to try and remove any blockage.[10] If a void is suspected, the column will likely need to be replaced.

  • Cause 3: Co-eluting Impurity: A closely eluting impurity can give the appearance of a split or shouldered peak.

    • Solution: Adjust the gradient to improve the resolution between the main peak and the impurity. You can try a shallower gradient at the beginning of the run.

Issue 3: Inconsistent Retention Times

Q: The retention time of my main peak is shifting between injections. What should I check?

A: Fluctuating retention times are a common problem in HPLC and can stem from several sources:

  • Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time shifts.[14]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Always mix the aqueous and organic phases thoroughly.

  • Cause 3: Leaks in the HPLC System: A leak in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time variability.

    • Solution: Perform a systematic check for leaks throughout the system.

  • Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis?

A C18 column has a non-polar stationary phase consisting of octadecylsilane bonded to silica particles. This is ideal for reversed-phase chromatography, where polar compounds elute first. The aromatic and chloro-substituted parts of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid have sufficient hydrophobicity to be retained on a C18 column, allowing for effective separation from more polar impurities.[15]

Q2: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. However, be aware that it will likely alter the selectivity of the separation. Methanol is a more polar solvent and may result in longer retention times for your analyte. You may need to adjust the gradient program accordingly.

Q3: What should I do if I see a "ghost peak" in my chromatogram?

A ghost peak is a peak that appears in the chromatogram even when no sample is injected (i.e., in a blank run). This is often due to carryover from a previous injection or contamination in the mobile phase.

  • To address carryover: Implement a robust needle wash procedure in your autosampler method.

  • To address mobile phase contamination: Use high-purity HPLC-grade solvents and water. Prepare fresh mobile phases daily.

Q4: How do I validate this HPLC method?

Method validation is essential to ensure the method is suitable for its intended purpose.[16] According to ICH guidelines (Q2(R2)), the following parameters should be evaluated:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17][18]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) prep_sample Prepare Sample & Standard (0.5 mg/mL in ACN/H2O) prep_mp->prep_sample filter_sol Filter all solutions (0.45 µm filter) prep_sample->filter_sol equilibrate Equilibrate Column (Initial Conditions) filter_sol->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Gradient Separation (C18, 1.0 mL/min, 30°C) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate sys_suit System Suitability Check (RSD, Tailing, Plates) integrate->sys_suit calculate Calculate Purity (% Area Normalization) sys_suit->calculate

Caption: A flowchart illustrating the key steps in the HPLC purity analysis workflow.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_split Peak Splitting/Fronting? start->peak_split rt_shift Retention Time Shift? start->rt_shift cause_tailing1 Check Mobile Phase pH (Is it low enough?) peak_tailing->cause_tailing1 cause_tailing2 Assess Column Health (Age, End-capping) peak_tailing->cause_tailing2 cause_split1 Check Sample Diluent (Solvent Mismatch?) peak_split->cause_split1 cause_split2 Inspect Column (Void, Blockage?) peak_split->cause_split2 cause_rt1 Check Equilibration Time (Sufficient?) rt_shift->cause_rt1 cause_rt2 Verify Mobile Phase Prep (Consistent?) rt_shift->cause_rt2 cause_rt3 Inspect for Leaks rt_shift->cause_rt3

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • PMC - NIH. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ResearchGate. (PDF) A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. (2025). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]

  • Separation Science. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Agilent. A guide to HPLC column selection. (2021). Available from: [Link]

  • Shimadzu. Preparing the Mobile Phases. Available from: [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • IVT - Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

  • OMICS International. Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance b. (2016). Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Postnova Analytics. Agilent ZORBAX Column Selection Guide for HPLC. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025). Available from: [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. (2023). Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology. Available from: [Link]

  • Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted benzoic acid linked to a 1,2,4-triazole ring, is of significant interest in medicinal chemistry. The efficient and regioselective synthesis of this molecule is paramount for drug discovery and development programs. This guide provides a comparative analysis of plausible synthetic routes to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, offering insights into the underlying chemical principles, experimental considerations, and potential outcomes of each approach.

Core Synthetic Challenge: Regioselectivity

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid presents a significant regiochemical challenge. This arises from two key factors:

  • On the Benzoic Acid Moiety: When starting with a di-halogenated benzoic acid, the incoming nucleophile (1,2,4-triazole) must selectively displace the halogen at the C2 position over the one at the C5 position.

  • On the 1,2,4-Triazole Nucleophile: The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4). The desired product is the N1-substituted isomer. The reaction conditions must therefore favor the attack through this nitrogen.

This guide will explore two primary synthetic strategies, each addressing these challenges through different starting materials and reaction conditions.

Route 1: Nucleophilic Aromatic Substitution of 2,5-Dichlorobenzoic Acid

This approach is a direct and convergent method that relies on the nucleophilic aromatic substitution (SNA) of the readily available 2,5-dichlorobenzoic acid with 1,2,4-triazole.

Reaction Scheme

Route 1 start 2,5-Dichlorobenzoic Acid + 1,2,4-Triazole intermediate Reaction Mixture (Solvent, Base) start->intermediate Heat product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid intermediate->product Selective Substitution byproduct Isomeric Byproducts intermediate->byproduct Non-selective Substitution

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Mechanistic Insights

The chlorine atom at the C2 position of 2,5-dichlorobenzoic acid is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the ortho position. This activation lowers the energy of the Meisenheimer complex intermediate, thereby facilitating the substitution at C2 over the less activated C5 position.

The choice of base is critical for both the deprotonation of 1,2,4-triazole to form the more nucleophilic triazolide anion and to neutralize the HCl generated during the reaction. Common bases for such transformations include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The solvent is typically a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

The regioselectivity of the attack by the 1,2,4-triazole anion (N1 vs. N4) is a more nuanced issue. Steric hindrance around the N1 position is minimal, and electronic factors can influence the nucleophilicity of the different nitrogen atoms. The formation of a mixture of N1 and N4 isomers is a distinct possibility and a primary challenge of this route.

Experimental Protocol
  • To a solution of 2,5-dichlorobenzoic acid (1.0 eq) in DMF, add 1,2,4-triazole (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with HCl (1M) to a pH of 2-3 to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to separate the desired product from isomeric byproducts.

Performance Metrics (Predicted)
ParameterRoute 1: From 2,5-Dichlorobenzoic Acid
Starting Material Cost Low to moderate
Number of Steps One
Overall Yield Moderate (potential for mixture of isomers)
Purity Requires careful purification
Scalability Potentially challenging due to purification
Key Challenge Controlling regioselectivity on the triazole ring

Route 2: Nucleophilic Aromatic Substitution of 2-Fluoro-5-chlorobenzoic Acid

This alternative route utilizes 2-fluoro-5-chlorobenzoic acid as the starting material. The rationale behind this choice is the generally higher reactivity of aryl fluorides over aryl chlorides in nucleophilic aromatic substitution reactions.

Reaction Scheme

Route 2 start 2-Fluoro-5-chlorobenzoic Acid + 1,2,4-Triazole intermediate Reaction Mixture (Solvent, Base) start->intermediate Milder Conditions product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid intermediate->product Selective Substitution byproduct Isomeric Byproducts intermediate->byproduct Non-selective Substitution

Caption: Synthetic pathway for Route 2.

Scientific Rationale and Mechanistic Insights

The carbon-fluorine bond is more polarized than the carbon-chlorine bond, and fluoride is a better leaving group in many SNA reactions. This increased reactivity at the C2 position could allow for milder reaction conditions (lower temperatures), which may in turn improve the regioselectivity of the reaction on the triazole ring. A less energetic reaction environment can sometimes favor the formation of the thermodynamically more stable isomer.

The fundamental challenge of N1 versus N4 substitution on the 1,2,4-triazole remains. However, the ability to perform the reaction at a lower temperature might provide a handle to influence the isomeric ratio.

Experimental Protocol
  • Dissolve 2-fluoro-5-chlorobenzoic acid (1.0 eq) and 1,2,4-triazole (1.2 eq) in a polar aprotic solvent such as DMSO.

  • Add a suitable base, for example, potassium carbonate (2.5 eq).

  • Heat the mixture to a lower temperature compared to Route 1, for instance, 80-100 °C.

  • Monitor the reaction by an appropriate analytical method (TLC, LC-MS).

  • Work-up the reaction as described in Route 1, involving precipitation by acidification.

  • Purify the product to isolate the desired 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Performance Metrics (Predicted)
ParameterRoute 2: From 2-Fluoro-5-chlorobenzoic Acid
Starting Material Cost Moderate to high
Number of Steps One
Overall Yield Potentially higher than Route 1
Purity May require less rigorous purification
Scalability Favorable due to milder conditions
Key Advantage Milder reaction conditions, potentially better selectivity

Comparative Analysis and Recommendations

FeatureRoute 1 (from Dichloro-)Route 2 (from Fluoro-)Recommendation
Cost-Effectiveness More economical starting material.More expensive starting material.For large-scale synthesis, Route 1 may be preferred if the purification challenges can be overcome.
Reaction Conditions Harsher conditions (higher temperatures).Milder conditions.Route 2 is advantageous for process safety and may lead to fewer side reactions.
Regioselectivity Potentially lower selectivity, leading to a mixture of isomers that are difficult to separate.Milder conditions may favor the formation of the desired N1-isomer.Route 2 is likely to be the more elegant and efficient solution for obtaining a pure product.
Process Development Significant effort may be required to develop a robust purification method.Potentially more straightforward process development.For initial lab-scale synthesis and drug discovery efforts, Route 2 is the recommended starting point.

Conclusion

Both synthetic routes presented offer viable pathways to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The choice between them will largely depend on the specific requirements of the project, including scale, budget, and purity specifications.

Route 1 is a cost-effective but potentially less selective option. Its success hinges on the development of an efficient method to separate the desired product from its isomers.

Route 2 , while utilizing a more expensive starting material, offers the promise of milder reaction conditions and potentially improved regioselectivity, which could simplify the overall process and be more amenable to scale-up.

For research and development purposes where high purity and a well-defined process are critical, Route 2 is the recommended approach . Further optimization of the reaction conditions, including a thorough screening of bases, solvents, and temperatures, is advised to maximize the yield and purity of the final product for either route.

References

While direct synthetic procedures for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid are not extensively detailed in the immediate search results, the principles of nucleophilic aromatic substitution and the synthesis of related triazole-containing compounds are well-documented. The following references provide a basis for the proposed synthetic strategies.

  • General Principles of Nucleophilic Aromatic Substitution: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (A comprehensive text on the topic, providing the mechanistic background for the proposed syntheses). March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (A standard textbook covering the fundamentals of organic reactions).
  • Synthesis of Related Triazole-Substituted Benzoic Acids

    • Patents and articles describing the synthesis of similar compounds, such as those mentioned in the initial search, often provide analogous procedures that can be adapted. For instance, the synthesis of 2-([1][2][3]triazol-2-yl)-benzoic acid derivatives often involves the coupling of a halo-benzoic acid with the corresponding triazole, which supports the general approach outlined in this guide.

  • Regioselectivity in Triazole Reactions

    • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. This article provides insights into the factors governing the regioselectivity of reactions involving 1,2,4-triazoles, which is a key consideration in the proposed syntheses. Available at: [Link]

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Navigating the Structure-Activity Landscape of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced relationship between a molecule's structure and its biological activity is paramount to the rational design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives. While comprehensive, direct SAR studies on this specific scaffold are not yet widely available in peer-reviewed literature, this guide synthesizes data from closely related analogs to offer valuable, predictive insights for advancing new therapeutic agents, particularly in oncology and infectious diseases.

The 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid core represents a compelling starting point for medicinal chemistry campaigns. It marries the structural rigidity and hydrogen bonding capabilities of the 1,2,4-triazole ring with the established bio-isosteric relevance of a substituted benzoic acid moiety. The strategic placement of the chloro and triazolyl groups suggests a potential for diverse biological activities, a hypothesis supported by the known pharmacological profiles of each component. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of approved drugs with activities ranging from antifungal to anticancer.[1][2] Similarly, chloro-substituted benzoic acids are versatile intermediates and core components in numerous bioactive compounds.[3][4]

Comparative Structure-Activity Relationship (SAR) Analysis

This section dissects the predicted impact of structural modifications at key positions of the 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid scaffold. These insights are drawn by analogy from published studies on similar triazolyl-benzoic acid hybrids.

The Influence of the Benzoic Acid Core and its Substituents

The benzoic acid moiety provides a crucial anchor for biological interactions, often engaging with target proteins through its carboxylic acid group. The substitution pattern on the phenyl ring is a critical determinant of activity.

  • 5-Chloro Substituent: The presence of a chlorine atom at the 5-position is expected to significantly influence the molecule's electronic properties and lipophilicity. Halogen atoms, particularly chlorine, can enhance binding affinity through halogen bonding and improve membrane permeability. In related series of 2-chlorobenzoic acid derivatives, the presence of the chloro group was found to be important for antimicrobial activity.[3] It is hypothesized that this substituent will play a key role in defining the potency and selectivity profile of this compound class.

  • Further Aromatic Substitution: The introduction of additional substituents on the benzoic acid ring offers a rich avenue for SAR exploration. Based on studies of related compounds, small, electron-withdrawing or -donating groups at other positions could modulate the pKa of the carboxylic acid, influencing its interaction with biological targets.

The Role of the 2-(1H-1,2,4-triazol-1-YL) Moiety

The 1,2,4-triazole ring is a versatile heterocyclic system known for its ability to participate in hydrogen bonding and its metabolic stability. Its placement at the 2-position of the benzoic acid ring creates a specific spatial arrangement that will be critical for target engagement.

  • Substitution on the Triazole Ring: While the parent scaffold has an unsubstituted triazole, derivatization at the C3 and C5 positions of the triazole ring is a common strategy in medicinal chemistry. In a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, the introduction of various moieties at the 5-position of the triazole, such as isothiocyanate and nitrobenzylidene groups, was shown to be beneficial for cytotoxic effects against cancer cell lines.[5] This suggests that exploring substitutions on the triazole ring of the 5-chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid scaffold could be a fruitful strategy for enhancing biological activity.

Modifications of the Carboxylic Acid Group

The carboxylic acid is a key interaction point and a handle for prodrug strategies.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate the compound's physicochemical properties, such as solubility and cell permeability. This can also serve as a prodrug approach, where the ester or amide is cleaved in vivo to release the active carboxylic acid. Studies on other benzoic acid derivatives have shown that such modifications can lead to compounds with altered and sometimes improved biological profiles.[3]

Comparative Biological Activity Data of Related Triazolyl-Benzoic Acid Hybrids

To provide a quantitative basis for the predictive SAR, the following table summarizes the in vitro cytotoxic activity of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines. This data, from a study by Al-Sanea et al., highlights how modifications to a similar scaffold can significantly impact biological activity.[5]

Compound IDModifications on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffoldIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
Doxorubicin Reference Drug19.722.6
Compound 2 5-amino-3-(methylthio)-23.924.5
Compound 5 5-((2-Hydroxy-5-nitrobenzylidene)amino)-3-(methylthio)-15.628.3
Compound 14 5-((4-Chlorobenzylidene)amino)-3-(methylthio)-19.825.4
Compound 15 5-isothiocyanato-3-(methylthio)-20.326.1

Data extracted from Al-Sanea et al., Molecules, 2019.[5]

These results demonstrate that substitutions on the triazole ring of a triazolyl-benzoic acid scaffold can lead to potent anticancer activity, with some derivatives showing IC50 values comparable to the standard chemotherapeutic agent, doxorubicin.[5]

Experimental Protocols

The determination of the structure-activity relationships of these compounds relies on robust synthetic and biological evaluation methods. Below are representative methodologies.

Protocol 1: General Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic Acid Derivatives

This protocol outlines a plausible synthetic route based on established organic chemistry principles for accessing the core scaffold and its derivatives.

Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid. This starting material can be synthesized from 2-nitro-5-chlorobenzoic acid via reduction of the nitro group, for example, using a metal catalyst such as palladium on carbon with a hydrogen source like hydrazine or hydrogen gas.

Step 2: Diazotization and Azide Formation. The 2-amino-5-chlorobenzoic acid is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt. Subsequent treatment with sodium azide would yield 2-azido-5-chlorobenzoic acid.

Step 3: Cycloaddition to form the Triazole Ring. The 2-azido-5-chlorobenzoic acid can then undergo a cycloaddition reaction. For the formation of a 1,2,4-triazole, a multi-step process would be required, potentially involving reaction with a formamide equivalent or a related one-carbon synthon under cyclization conditions. A more direct route to a 1,2,3-triazole would involve a Huisgen 1,3-dipolar cycloaddition with an alkyne.

Step 4: Derivatization. Further modifications, such as esterification or amidation of the carboxylic acid, or substitution on the triazole ring (if a suitable handle is incorporated during the synthesis), can be carried out using standard functional group transformation methods.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of the synthesized compounds.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Relationships and Workflows

To better understand the context of these SAR studies, the following diagrams illustrate a general synthetic workflow and a conceptual SAR map.

G cluster_0 Synthesis Workflow Start 2-Nitro-5-chlorobenzoic Acid Step1 Reduction of Nitro Group Start->Step1 e.g., Pd/C, H2 Step2 Diazotization & Azide Formation Step1->Step2 1. NaNO2, HCl 2. NaN3 Step3 Cycloaddition to form Triazole Step2->Step3 e.g., Formamide equivalent Core 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid Step3->Core Deriv Derivative Synthesis (Esterification, Amidation, etc.) Core->Deriv Standard transformations Purify Purification & Characterization (HPLC, NMR, MS) Deriv->Purify

Caption: A generalized experimental workflow for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives.

Caption: A conceptual SAR map highlighting key positions for modification on the core scaffold. (Note: Image placeholder needs to be replaced with the actual chemical structure).

Concluding Remarks and Future Directions

While a dedicated and comprehensive SAR study for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid remains to be published, the analysis of related triazolyl-benzoic acid derivatives provides a strong foundation for predicting its potential biological activities and for guiding the design of novel compounds. The insights gleaned from the SAR of analogs suggest that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the area of oncology. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives to validate these predictive SAR insights and to identify lead compounds with potent and selective activity.

References

  • Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]

  • Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Molecules, 24(12), 2274. [Link]

  • Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Neliti. (2017). Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. Neliti. [Link]

  • ResearchGate. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

  • ResearchGate. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Thieme Connect. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. [Link]

  • Zaporizhzhia State Medical University. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). Zaporizhzhia State Medical University. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of ursolic acid-triazolyl derivatives as potential anti-cancer agents. PubMed. [Link]

  • MDPI. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • ResearchGate. (2014). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2017). Recent advances in triazole-benzenesulfonamide hybrids and their biological activities. Semantic Scholar. [Link]

  • PubMed Central. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. [Link]

  • PubMed Central. (2014). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. PubMed Central. [Link]

  • Semantic Scholar. (2012). Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives. Semantic Scholar. [Link]

  • PubMed Central. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PubMed Central. [Link]

  • CORE. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. CORE. [Link]

  • PubMed Central. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed Central. [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

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A Guide to the Spectroscopic Characterization of Triazole-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: In the field of medicinal chemistry and materials science, precise molecular characterization is paramount. While the initial goal was to create a comparative guide for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a thorough search of scientific literature and chemical databases revealed a lack of publicly available, peer-reviewed spectroscopic data for this specific compound. To provide a robust and scientifically validated guide, we have pivoted to a closely related and well-characterized analog: 4-(1H-1,2,4-triazol-1-yl)benzoic acid . This molecule serves as an excellent exemplar for understanding the spectroscopic nuances of this important class of compounds. The principles and techniques discussed herein are directly applicable to the analysis of its many analogs, including the originally proposed molecule.

Introduction: The Importance of Spectroscopic Fingerprints

The conjugation of a benzoic acid moiety with a 1,2,4-triazole ring creates a molecular scaffold of significant interest in pharmaceutical development, known for its role in anticancer agents and as a versatile synthetic intermediate.[1] The precise arrangement of substituents on these rings dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical step in any research and development workflow.

This guide provides an in-depth comparison of the spectroscopic characteristics of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its structural analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that define these molecules. This document is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for structural verification and purity assessment.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data hinges on the quality of the experimental procedure. The following protocols outline standard, validated methods for the analysis of small organic molecules like triazole-benzoic acid derivatives.

General Spectroscopic Analysis Workflow

The logical flow for characterizing a novel compound ensures that each step builds upon the last, from preliminary purity checks to definitive structural confirmation.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep High-Purity (>98%) Analyte Synthesis solv Select & Prepare Deuterated Solvents (e.g., DMSO-d6, CDCl3) prep->solv ms Mass Spectrometry (MS) (e.g., ESI, HRMS) Determine Molecular Weight solv->ms ir FT-IR Spectroscopy Identify Functional Groups (C=O, O-H, C=N) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate C-H Framework ir->nmr interp Correlate & Interpret All Spectral Data nmr->interp struct Propose & Confirm Molecular Structure interp->struct

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.[2]

  • Instrumentation : Analyses are typically performed on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).[2]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.51 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Sample Preparation (ATR) : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure firm contact.

  • Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Electrospray Ionization (ESI) is a common technique for this class of molecules. The sample solution is infused into the mass spectrometer source.

  • Data Acquisition : Acquire the spectrum in both positive and negative ion modes to determine which provides a clearer molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of the exact molecular formula.[2]

Results and Discussion: A Comparative Analysis

This section details the expected spectroscopic data for our primary compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , and compares it with key analogs to highlight the influence of different structural features.

A Benzoic Acid B 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (Primary Compound) A->B + 1,2,4-Triazole C 2-Chlorobenzoic Acid A->C + 2-Chloro D 5-Chloro-2-nitrobenzoic Acid C->D Position Isomerism & + 2-Nitro, -2-Chloro, +5-Chloro

Caption: Structural relationships of the compared analogs.

Spectroscopic Profile of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
  • ¹H NMR (DMSO-d₆) : The spectrum is highly characteristic. The protons of the benzoic acid ring, being in a para-substituted pattern, appear as two distinct doublets around δ 8.05 and 7.68 ppm.[2] The two protons of the triazole ring are chemically distinct and appear as singlets at higher chemical shifts, typically around δ 8.58 and 7.99 ppm.[4] The acidic proton of the carboxylic acid group is often broad and appears far downfield, above δ 13.0 ppm.[2]

  • ¹³C NMR (DMSO-d₆) : The spectrum will show the carboxyl carbon (C=O) signal downfield, around δ 167.1 ppm.[2] The two carbons of the triazole ring will appear in the aromatic region, typically between δ 144 and 152 ppm.[4] The four distinct carbons of the para-substituted benzene ring will also be visible in the aromatic region (δ 120-145 ppm).[2]

  • FT-IR : The spectrum is dominated by a very broad absorption from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5] A strong, sharp peak for the carbonyl (C=O) stretch appears around 1700-1680 cm⁻¹.[5] Vibrations corresponding to the C=N and N=N bonds of the triazole ring are expected in the 1600-1450 cm⁻¹ region.[3]

  • Mass Spectrometry (HRMS) : The compound has a molecular formula of C₉H₇N₃O₂. HRMS (ESI) would show a prominent [M+H]⁺ ion at m/z 202.0611 or an [M-H]⁻ ion at m/z 200.0466, confirming the elemental composition.

Comparative Spectroscopic Data

The following table summarizes the key spectral features of the primary compound and its analogs. This comparison allows for a clear understanding of how substituent changes affect the spectra.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
Benzoic Acid 7.4-8.1 (m, Ar-H), ~12-13 (s, COOH)[5]~128-134 (Ar-C), ~172 (C=O)[6]3300-2500 (br, O-H), 1700-1680 (s, C=O)[5][7]122.0368 (M)
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 8.58 (s, Triazole-H), 7.99 (s, Triazole-H), 8.05 (d, Ar-H), 7.68 (d, Ar-H), 13.09 (s, COOH)[2][4]167.1 (C=O), 151.5 & 144.7 (Triazole-C), 121-141 (Ar-C)[2][4]3300-2500 (br, O-H), 1700-1680 (s, C=O), ~1515 (C=N)[4]201.0538 (M)
2-Chlorobenzoic Acid 7.3-7.8 (m, Ar-H), ~13.4 (s, COOH)[8]126-135 (Ar-C), ~171 (C=O)[8]3300-2500 (br, O-H), 1700-1680 (s, C=O), ~750 (s, C-Cl)155.9927 (M)
5-Chloro-2-nitrobenzoic Acid 7.6-7.9 (m, Ar-H), ~10.5 (s, COOH)[9]127-143 (Ar-C), ~171 (C=O)3300-2500 (br, O-H), 1700-1680 (s, C=O), 1530 & 1350 (NO₂)[10]200.9829 (M)

Data compiled from cited references. Exact values may vary with solvent and instrument.

Interpretation of Spectral Differences
  • Effect of the Triazole Group : Comparing Benzoic Acid to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the most obvious changes are the appearance of two new singlet signals in the downfield region of the ¹H NMR spectrum, corresponding to the triazole protons.[2][4] In the ¹³C NMR, two additional aromatic signals appear for the triazole carbons.[2][4] The triazole ring also introduces new C=N stretching vibrations in the IR spectrum.[4]

  • Effect of the Chloro Group : Comparing Benzoic Acid to 2-Chlorobenzoic Acid, the ¹H NMR aromatic signals become more complex due to the loss of symmetry. The electron-withdrawing nature of chlorine slightly shifts the aromatic signals downfield.[8] The most definitive evidence in the mass spectrum is the isotopic pattern of the molecular ion; a compound with one chlorine atom will show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.

  • Effect of Substituent Position and Type : The spectra of 2-Chlorobenzoic acid and 5-Chloro-2-nitrobenzoic acid highlight how both the type and position of substituents create a unique fingerprint. The strongly electron-withdrawing nitro group in the latter compound significantly shifts the aromatic protons downfield.[9] Furthermore, the nitro group provides very strong and characteristic symmetric and asymmetric stretching bands in the IR spectrum (around 1530 and 1350 cm⁻¹).[10]

Conclusion

The structural elucidation of substituted benzoic acids is reliably achieved through a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (carboxylic acid, nitro, triazole), and mass spectrometry verifies the molecular weight and elemental formula. By comparing the spectra of a target molecule like 4-(1H-1,2,4-triazol-1-yl)benzoic acid to simpler analogs, one can confidently assign every signal and vibration, leading to an unambiguous structural confirmation. This systematic approach is fundamental to ensuring the quality and identity of novel chemical entities in any research or development setting.

References

[11] Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [9] 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from Benzoic acid, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [12] 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum - ChemicalBook. (n.d.). Retrieved from [13] 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid - Echemi. (n.d.). Retrieved from [14] methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate - PubChem. (n.d.). Retrieved from [15] VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. (2015). Retrieved from [2] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (2019). RSC Advances. Retrieved from [16] 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem. (n.d.). Retrieved from [4] Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC - NIH. (2023). Molecules. Retrieved from [8] 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. Retrieved from [5] infrared spectrum of benzoic acid C7H6O2 C6H5COOH - Doc Brown's Chemistry. (n.d.). Retrieved from [17] The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [10] 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1 - ChemicalBook. (n.d.). Retrieved from [6] Benzoic acid(65-85-0) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from [18] 5-Chloro-2-hydroxy-benzoic acid phenyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [19] benzoic acid, 4-[3-[(4-chlorophenyl)methyl]-5-mercapto-4H-1,2,4-triazol-4-yl]- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [1] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. Retrieved from [3] FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (n.d.). Retrieved from [20] 4-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid - BLDpharm. (n.d.). Retrieved from [7] Benzoic acid - the NIST WebBook. (n.d.). Retrieved from

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A Comparative Guide to the Biological Activity of Triazole Derivatives with a Focus on 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Prominence of Triazoles in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, representing a privileged scaffold in the design of a multitude of therapeutic agents.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for various functional groups, enhancing the pharmacological profile of parent compounds by improving solubility, metabolic stability, and target binding affinity.[2] The versatility of the triazole ring has led to its incorporation into a wide array of drugs with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][3][4] This guide provides a comparative overview of the biological activities of various triazole derivatives, with a particular focus on the potential of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a compound whose specific biological data is not yet widely published. We will explore the established activities of related triazoles, provide detailed experimental protocols for their evaluation, and, through structure-activity relationship (SAR) analysis, project the potential therapeutic value of this specific chlorinated benzoic acid derivative.

Comparative Biological Activities of Triazole Derivatives

While direct experimental data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is not available in the reviewed literature, we can infer its potential activities by examining structurally related compounds. The presence of the 1,2,4-triazole ring is a strong indicator of potential biological efficacy, and the chloro-substitution at the 5-position of the benzoic acid moiety may further enhance its activity, a phenomenon observed in other classes of bioactive molecules.[5][6][7]

Antifungal Activity: A Hallmark of Triazole Compounds

Triazole derivatives are perhaps most renowned for their potent antifungal properties. The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Diagram 1: Mechanism of Action of Antifungal Triazoles

Antifungal_Mechanism Triazole Triazole Antifungal Drug CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion of Toxic_Sterols Accumulation of Toxic Sterol Intermediates CYP51->Toxic_Sterols Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential component of Growth_Inhibition Fungal Growth Inhibition Fungal_Membrane->Growth_Inhibition Disruption leads to Toxic_Sterols->Growth_Inhibition Contributes to

Caption: Inhibition of lanosterol 14α-demethylase by triazoles disrupts ergosterol synthesis.

The following table summarizes the in vitro antifungal activity of several well-established and novel triazole derivatives against common fungal pathogens, providing a benchmark for the potential efficacy of new compounds.

Table 1: Comparative In Vitro Antifungal Activity of Selected Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusCryptococcus neoformansReference
Fluconazole0.25 - 8>642 - 16[3]
Itraconazole0.03 - 10.125 - 10.06 - 0.25[3]
Voriconazole0.015 - 0.50.25 - 20.03 - 0.25[3]
Novel Triazole 6m 0.250.250.5[8]
Novel Triazole 1q 0.062510.25[9]

The data clearly indicates that structural modifications to the triazole scaffold can lead to significant improvements in antifungal potency and spectrum. The presence of a halogen, such as the chlorine atom in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, has been associated with enhanced antifungal activity in some series of compounds.[5][6]

Anticancer Activity: An Emerging Frontier for Triazoles

The 1,2,4-triazole moiety is also a key pharmacophore in a growing number of anticancer agents.[3] Triazole-containing compounds have been shown to exert their antiproliferative effects through various mechanisms, including inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4] For instance, the approved drugs Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, are aromatase inhibitors used in the treatment of breast cancer.[3]

Recent studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their potential as anticancer agents.[1][3][10] These compounds exhibited potent inhibitory activities against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with some derivatives showing IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[1][3][10]

Table 2: Comparative In Vitro Anticancer Activity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Doxorubicin (Reference)19.7 ± 3.122.6 ± 3.9[1][3][10]
Hybrid 2 18.7 ± 2.925.7 ± 4.3[1][3][10]
Hybrid 5 15.6 ± 2.523.9 ± 3.8[1][3][10]
Hybrid 14 17.4 ± 2.824.5 ± 4.1[1][3][10]
Hybrid 15 16.9 ± 2.725.1 ± 4.2[1][3][10]

The structure-activity relationship studies from these investigations suggest that substitutions on the triazole and benzoic acid rings significantly influence the cytotoxic activity.[3] The presence of a chloro group on the benzoic acid ring, as in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, could potentially modulate its anticancer properties.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel triazole derivatives like 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, we provide detailed, self-validating protocols for key in vitro assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the test compound in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a specified incubation period.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI 1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antifungal stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the test compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Diagram 2: Experimental Workflow of the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of the test compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid) in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with fresh medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly fruitful area of research in the quest for novel therapeutic agents. While direct experimental evidence for the biological activity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is currently lacking in the public domain, the extensive body of literature on related triazole derivatives provides a strong rationale for its investigation. The presence of the triazole ring, coupled with a halogen substitution on the benzoic acid moiety, suggests a high probability of significant antifungal and/or anticancer properties.

The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel triazole compounds. Future research should focus on the synthesis and in vitro screening of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid against a panel of fungal pathogens and cancer cell lines. Positive results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile, potentially paving the way for the development of a new and effective therapeutic agent.

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  • Huang, Q., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 730598. [Link]

  • Al-Masoudi, N. A., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • Ali, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]

  • Ali, A., et al. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • Ali, A., et al. (2019). Synthetic routes to triazole benzoic acid compounds 1–17. ResearchGate. [Link]

  • Podunavac-Kuzmanovic, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]

  • Afzal, O., et al. (2018). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2- ylthio)acetohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]

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A Comparative Guide to the Purity Validation of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid by HPLC and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a critical intermediate such as 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, a compound pivotal in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two orthogonal and complementary techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Our discussion will delve into the causality behind the experimental choices, grounding our protocols in the principles of scientific integrity and authoritative standards, such as those set forth by the International Council for Harmonisation (ICH).[3][4][5] We will explore not just the "how" but the "why," offering a transparent, self-validating framework for researchers, scientists, and drug development professionals.

The Orthogonal Approach: Why Two Methods Are Better Than One

Relying on a single analytical method for purity determination can be a precarious endeavor. Each technique possesses inherent strengths and limitations. By employing two distinct methods that measure purity based on different physicochemical principles, we create a more robust and reliable overall assessment. HPLC separates components in a mixture based on their differential partitioning between a mobile and stationary phase, providing a quantitative measure of impurities.[6] Conversely, melting point analysis is a thermodynamic method that assesses the presence of impurities by observing the depression and broadening of the melting temperature range.[7][8][9][10]

The following diagram illustrates the synergistic relationship between these two techniques in a comprehensive purity validation workflow.

Caption: Workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): A Quantitative Deep Dive

HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination due to its high resolution, sensitivity, and specificity.[11][12] For a polar, aromatic compound like 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.[12][13]

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed to be a self-validating system, with system suitability tests ensuring the chromatographic system is performing adequately before sample analysis.

1. Chromatographic System:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for acidic analytes.

    • Solvent B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

    • 0-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 256 nm. This wavelength is chosen based on the UV absorbance maximum of the triazole chromophore.[14][15]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid in the mobile phase (initial conditions) to a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. System Suitability Testing (SST): Before sample analysis, inject the standard solution five times. The following criteria must be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Data: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area% Purity (Area %)
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid 12.51,500,00099.5%
Impurity 18.25,0000.33%
Impurity 215.12,5000.17%
Alternative Intermediate (Compound X) 11.81,450,00096.7%
Impurity A7.530,0002.0%
Impurity B14.215,0001.0%

Melting Point Analysis: A Thermodynamic Confirmation

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[8] The presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[10][16] This makes melting point analysis a simple yet powerful tool for assessing purity.[7]

Experimental Protocol: Melting Point Determination

1. Apparatus:

  • A calibrated digital melting point apparatus with a ramp rate control and a viewing lens or camera.

2. Sample Preparation:

  • Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

3. Measurement:

  • Place the capillary tube in the heating block of the apparatus.

  • Use a rapid heating rate to quickly determine an approximate melting point.

  • For an accurate measurement, repeat the process with a fresh sample, setting the ramp rate to 1-2°C per minute starting from about 10-15°C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

Comparative Data: Melting Point Analysis
CompoundLiterature Melting Point (°C)Observed Melting Range (°C)Interpretation
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid 180-182179-181High Purity
Alternative Intermediate (Compound X) 175-177168-174Significant Impurities Present

Synthesizing the Data: A Holistic View of Purity

The true power of this dual-method approach lies in the correlation of the data. The HPLC results provide a quantitative measure of purity, identifying and quantifying individual impurities. The melting point analysis offers a confirmatory, qualitative assessment.

Caption: Correlation of HPLC and melting point data.

In our example, the high purity of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid indicated by HPLC (99.5%) is corroborated by its sharp melting range, which is very close to the literature value. Conversely, the lower purity of the alternative intermediate as determined by HPLC (96.7%) is reflected in its broad and depressed melting range.

Conclusion: An Unwavering Commitment to Quality

The validation of purity for pharmaceutical intermediates like 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid is a non-negotiable aspect of drug development. By employing a scientifically sound, dual-method approach that combines the quantitative power of HPLC with the thermodynamic confirmation of melting point analysis, we can achieve a high degree of confidence in the quality of our materials. This guide has outlined not only the practical steps for these analyses but also the underlying principles that ensure the trustworthiness and integrity of the results. Adherence to these rigorous validation standards is fundamental to the delivery of safe and effective medicines.

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  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. [Link]

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A Comparative Analysis of the Reactivity of Chloro-Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the reactivity of ortho-, meta-, and para-chlorobenzoic acids, tailored for researchers, scientists, and professionals in drug development. By delving into the electronic and steric effects of the chlorine substituent at different positions on the benzene ring, we aim to provide a clear understanding of the nuanced differences in acidity and susceptibility to electrophilic aromatic substitution and esterification. This document is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and comparative data to inform your research and synthetic strategies.

Introduction: The Subtle Influence of Chlorine's Position

Chlorobenzoic acids are a class of compounds frequently encountered as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The position of the chlorine atom on the benzene ring—ortho, meta, or para to the carboxylic acid group—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these positional effects is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide will explore these differences through a comparative analysis of acidity and reactivity in two key reaction types: electrophilic aromatic substitution (specifically, nitration) and Fischer esterification.

Acidity of Chlorobenzoic Acids: A Quantitative Comparison

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity (resulting in a lower pKa value), while electron-donating groups have the opposite effect. The chlorine atom exhibits a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, and it is electron-donating through the resonance effect (+R) via its lone pairs of electrons. The interplay of these two opposing effects, which varies with the substituent's position, governs the overall acidity.

A critical factor in the acidity of the ortho-isomer is the "ortho effect." This effect, which is a combination of steric and electronic factors, forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, leading to a significant increase in acidity, irrespective of the electronic nature of the ortho-substituent.

Below is a comparison of the pKa values for the three isomers of chlorobenzoic acid:

CompoundpKa
Benzoic Acid4.20
2-Chlorobenzoic Acid2.92
3-Chlorobenzoic Acid3.83
4-Chlorobenzoic Acid3.98

Data sourced from multiple consistent literature values.

As the data clearly indicates, all three chlorobenzoic acid isomers are more acidic than benzoic acid itself, demonstrating the net electron-withdrawing effect of the chlorine atom. The order of acidity is:

2-Chlorobenzoic Acid > 3-Chlorobenzoic Acid > 4-Chlorobenzoic Acid

This trend can be rationalized as follows:

  • 2-Chlorobenzoic Acid: The pronounced acidity is a direct consequence of the ortho effect, which sterically hinders the coplanarity of the -COOH group with the benzene ring, thereby increasing its acidity.

  • 3-Chlorobenzoic Acid: At the meta position, the electron-donating resonance effect of chlorine does not extend to the carboxyl group. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in acidity compared to benzoic acid.

  • 4-Chlorobenzoic Acid: In the para position, both the inductive and resonance effects are at play. While the inductive effect withdraws electron density and increases acidity, the resonance effect donates electron density, partially counteracting the inductive effect. The net result is an increase in acidity that is less pronounced than that of the meta-isomer.

Reactivity in Electrophilic Aromatic Substitution: The Case of Nitration

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituent. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the chlorine atom, while deactivating overall due to its strong inductive effect, is an ortho-, para-director because of its ability to stabilize the arenium ion intermediate through resonance. When both groups are present on the same ring, the final substitution pattern is a result of the interplay of their directing effects.

Theoretical Considerations and Regioselectivity

The nitration of chlorobenzoic acids involves the attack of the electrophile, the nitronium ion (NO₂⁺), on the aromatic ring. The position of attack is determined by the stability of the resulting carbocation intermediate (arenium ion).

Caption: Directing effects in the nitration of chlorobenzoic acid isomers.

  • Nitration of 2-Chlorobenzoic Acid: The carboxyl group directs meta to its position (positions 3 and 5), while the chlorine atom directs ortho (position 3) and para (position 5). In this case, both groups reinforce the substitution at positions 3 and 5. Therefore, a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid is expected.[1]

  • Nitration of 3-Chlorobenzoic Acid: The carboxyl group directs to position 5, while the chlorine atom directs to positions 2, 4, and 6. The positions ortho and para to the activating chlorine are favored, leading to the major product being 3-chloro-4-nitrobenzoic acid.[2]

  • Nitration of 4-Chlorobenzoic Acid: The carboxyl group directs to position 3, and the chlorine atom directs to positions 2 and 3. Both groups direct to position 3, making 4-chloro-3-nitrobenzoic acid the predominant product.[3]

Comparative Experimental Data for Nitration

While obtaining directly comparable quantitative data for the nitration of all three isomers under identical conditions from a single source is challenging, literature reports and patents provide valuable insights into the product distributions.

SubstrateMajor Product(s)Reference
2-Chlorobenzoic AcidMixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid[1][4]
3-Chlorobenzoic Acid3-chloro-4-nitrobenzoic acid[2]
4-Chlorobenzoic Acid4-chloro-3-nitrobenzoic acid (yields up to 96.8%)[3][5]

The high yield and selectivity observed in the nitration of 4-chlorobenzoic acid are attributed to the synergistic directing effects of the two substituents.

Experimental Protocol: Nitration of 4-Chlorobenzoic Acid

This protocol is a representative example for the nitration of a chlorobenzoic acid and can be adapted for the other isomers with appropriate monitoring and optimization.

Nitration_Workflow start Start dissolve Dissolve 4-chlorobenzoic acid in concentrated H₂SO₄ start->dissolve cool Cool the mixture to 0-5 °C dissolve->cool add_nitrating_mix Slowly add nitrating mixture to the benzoic acid solution, maintaining T < 10 °C cool->add_nitrating_mix prepare_nitrating_mix Prepare nitrating mixture (conc. HNO₃ and conc. H₂SO₄) and cool prepare_nitrating_mix->add_nitrating_mix stir Stir at controlled temperature (e.g., 0-10 °C or room temp.) add_nitrating_mix->stir quench Pour reaction mixture onto crushed ice stir->quench filter Filter the precipitate quench->filter wash Wash the solid with cold water filter->wash dry Dry the product wash->dry end End: 4-chloro-3-nitrobenzoic acid dry->end

Caption: Experimental workflow for the nitration of 4-chlorobenzoic acid.

Materials:

  • 4-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and a thermometer, carefully dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[3]

  • Cooling: Cool the solution in an ice-salt bath to between 0 and 5 °C.[6]

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.[7]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-chlorobenzoic acid. Maintain the reaction temperature below 10 °C throughout the addition.[6][7]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period to ensure the reaction goes to completion.[7]

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.[3]

  • Drying: Dry the product to obtain 4-chloro-3-nitrobenzoic acid.[3]

Reactivity in Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. The reactivity of substituted benzoic acids in this reaction is influenced by both electronic and steric factors.

Theoretical Considerations

Electron-withdrawing substituents on the benzoic acid ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This generally leads to an increase in the reaction rate. Conversely, electron-donating groups decrease the reaction rate. Steric hindrance, particularly from ortho-substituents, can impede the approach of the alcohol to the carbonyl carbon, thereby slowing down the reaction.

Based on these principles, the expected order of reactivity for the chlorobenzoic acid isomers in Fischer esterification is:

3-Chlorobenzoic Acid ≈ 4-Chlorobenzoic Acid > 2-Chlorobenzoic Acid

The ortho-isomer is expected to be the least reactive due to steric hindrance from the bulky chlorine atom adjacent to the reaction center. The meta- and para-isomers are expected to have similar and higher reactivities due to the electron-withdrawing nature of the chlorine atom enhancing the electrophilicity of the carbonyl carbon, with the steric hindrance being negligible at these positions.

Comparative Experimental Data for Esterification with Methanol

A study on the acid-catalyzed esterification of substituted benzoic acids with methanol provides quantitative data to support these theoretical predictions.

CompoundRelative Rate Constant (k_rel) at 60 °C
Benzoic Acid1.00
2-Chlorobenzoic Acid0.45
3-Chlorobenzoic Acid2.14

Data adapted from a study on the kinetics of acid-catalyzed esterification of substituted benzoic acids by methanol.

The experimental data confirms that:

  • 2-Chlorobenzoic Acid is significantly less reactive than benzoic acid, highlighting the dominant role of steric hindrance from the ortho-substituent.

  • 3-Chlorobenzoic Acid is more than twice as reactive as benzoic acid, demonstrating the powerful electron-withdrawing inductive effect of the meta-chloro substituent in activating the carbonyl group towards nucleophilic attack.

While specific kinetic data for 4-chlorobenzoic acid under the same conditions was not found in the same study, based on electronic effects, its reactivity is expected to be comparable to or slightly less than that of the meta-isomer due to the competing resonance effect.

Experimental Protocol: Fischer Esterification of a Chlorobenzoic Acid

This general protocol for Fischer esterification can be applied to all three isomers.

Esterification_Workflow start Start mix_reagents Combine chlorobenzoic acid, excess methanol, and a catalytic amount of conc. H₂SO₄ start->mix_reagents reflux Heat the mixture to reflux for a specified time mix_reagents->reflux cool_quench Cool the reaction mixture and quench with water reflux->cool_quench extract Extract the ester with an organic solvent (e.g., diethyl ether) cool_quench->extract wash_bicarb Wash the organic layer with saturated sodium bicarbonate solution extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry the organic layer (e.g., with anhydrous Na₂SO₄) wash_brine->dry evaporate Evaporate the solvent dry->evaporate end End: Methyl chlorobenzoate evaporate->end

Caption: Experimental workflow for the Fischer esterification of a chlorobenzoic acid.

Materials:

  • Chlorobenzoic acid isomer (ortho, meta, or para)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chlorobenzoic acid in a large excess of methanol.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8][9]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.[8]

  • Extraction: Extract the aqueous layer with diethyl ether.[8]

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.[8][10]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[8]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester. The product can be further purified by distillation or chromatography if necessary.[8]

Conclusion

The reactivity of chloro-substituted benzoic acids is a clear and instructive example of how the interplay of inductive, resonance, and steric effects, dictated by substituent position, can have a profound and predictable impact on chemical behavior.

  • Acidity: The "ortho effect" renders 2-chlorobenzoic acid the strongest acid of the three isomers. In the absence of this steric interaction, the dominant electron-withdrawing inductive effect makes 3-chlorobenzoic acid more acidic than the 4-chloro isomer, where the inductive effect is partially offset by the electron-donating resonance effect.

  • Nitration: The regioselectivity of nitration is a consequence of the combined directing effects of the chloro and carboxyl groups. While the substitution pattern for the ortho-isomer is a mixture, the meta- and para-isomers exhibit high regioselectivity, affording predominantly a single product.

  • Esterification: Steric hindrance from the ortho-chloro group significantly retards the rate of Fischer esterification. In contrast, the electron-withdrawing nature of the meta-chloro substituent activates the carbonyl group, leading to an enhanced reaction rate compared to benzoic acid.

By understanding these fundamental principles and utilizing the provided experimental data and protocols, researchers can make more informed decisions in the design and execution of synthetic routes involving these versatile chemical intermediates.

References

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A Comprehensive Computational Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic Acid Derivatives: Bridging DFT and Molecular Docking for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the relentless pursuit of novel anticancer therapeutics, the scientific community continues to explore the vast chemical space of heterocyclic compounds. Among these, derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid are emerging as a promising class of molecules. This guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the computational evaluation of these derivatives using Density Functional Theory (DFT) and molecular docking. By synthesizing established methodologies from studies on structurally related compounds, this document serves as an in-depth technical resource to accelerate the rational design and discovery of potent anticancer agents.

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer properties.[1] When coupled with a benzoic acid scaffold, these derivatives present a unique opportunity for therapeutic intervention. The inclusion of a chloro-substituent at the 5-position of the benzoic acid ring is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.

This guide will navigate the reader through the essential computational techniques required to elucidate the structure-activity relationships (SAR) of these compounds, predict their biological targets, and refine their molecular architecture for improved efficacy.

The Strategic Imperative for Computational Analysis

Prior to embarking on extensive and resource-intensive wet-lab synthesis and biological screening, in-silico methods such as DFT and molecular docking offer a powerful and cost-effective strategy to prioritize lead candidates. DFT provides profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, while molecular docking predicts the preferred binding orientation and affinity of a ligand to a macromolecular target.[2][3] The synergy of these two approaches enables a holistic understanding of a compound's potential as a drug candidate.

Performance Comparison: Insights from Structurally Related Triazole-Benzoic Acid Hybrids

While specific experimental data for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives is not yet widely published, valuable insights can be gleaned from studies on analogous compounds. A notable example is the research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[1][4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Hybrid 2 MCF-715.6Doxorubicin19.7[1]
Hybrid 2 HCT-116Not specifiedDoxorubicin22.6[1]
Hybrid 5 MCF-716.2Doxorubicin19.7[1]
Hybrid 14 MCF-718.5Doxorubicin19.7[1]
Hybrid 15 MCF-717.9Doxorubicin19.7[1]
Compound 17 MCF-70.31DoxorubicinNot specified[2][6]
Compound 22 MCF-73.31DoxorubicinNot specified[2][6]
Compound 22 Caco-24.98DoxorubicinNot specified[2][6]
Compound 25 MCF-74.46DoxorubicinNot specified[2][6]
Compound 25 Caco-27.22DoxorubicinNot specified[2][6]

Table 1: In vitro cytotoxic activity of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and other triazole derivatives against human cancer cell lines.

The data presented in Table 1 underscores the potential of the triazole-benzoic acid scaffold as a template for the development of potent anticancer agents. The variation in IC50 values with different substitutions highlights the importance of systematic structural modifications and the utility of computational methods in predicting the impact of such changes.

Experimental Protocols: A Step-by-Step Guide to Computational Evaluation

This section provides a detailed, self-validating workflow for conducting DFT and molecular docking studies on 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives.

Part 1: Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in understanding the intrinsic electronic properties of the designed molecules, which in turn govern their reactivity and intermolecular interactions.

Objective: To determine the optimized geometry, electronic properties (HOMO, LUMO, energy gap), and reactivity descriptors of the title compounds.

Methodology:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivative using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[7]

    • The optimization should be carried out in the gas phase or with a solvent model (e.g., PCM) to simulate physiological conditions.

    • Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Analysis of Electronic Properties:

    • From the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

    • Calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) to further characterize the molecule's reactivity.

DFT_Workflow cluster_prep Ligand Preparation cluster_dft DFT Calculation cluster_analysis Analysis mol_build 3D Molecule Construction pre_opt Initial Geometry Optimization (e.g., PM6) mol_build->pre_opt dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, Gap) freq_calc->elec_prop react_desc Reactivity Descriptors freq_calc->react_desc

Caption: Workflow for DFT calculations.
Part 2: Molecular Docking Studies

Molecular docking simulations predict the binding mode and affinity of a ligand to a biological target, providing crucial information for understanding its mechanism of action and for structure-based drug design.

Objective: To identify potential biological targets and predict the binding interactions of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives.

Methodology:

  • Target Selection and Preparation:

    • Based on literature precedents for similar compounds, select potential protein targets. For triazole-based anticancer agents, common targets include kinases (e.g., EGFR, CDK2), topoisomerases, and tubulin.[2][6]

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. The protonation states of ionizable residues should be assigned at a physiological pH.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the ligand as the starting conformation.

    • Assign appropriate atom types and charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the protein. This is typically the active site or an allosteric site identified from the co-crystallized ligand or from literature.

    • Perform the docking using a reliable docking program (e.g., AutoDock Vina, GOLD, Glide).

    • The docking algorithm will generate a series of possible binding poses for the ligand within the defined binding site.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding energies or docking scores. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked poses. This analysis provides insights into the key residues involved in binding and can guide further structural modifications to improve affinity and selectivity.

Docking_Workflow cluster_target Target Preparation cluster_ligand Ligand Preparation pdb Download Protein Structure (PDB) prep_prot Prepare Protein (Remove water, Add hydrogens) pdb->prep_prot docking Molecular Docking (e.g., AutoDock Vina) prep_prot->docking dft_lig DFT Optimized Ligand Structure assign_charge Assign Atom Types & Charges dft_lig->assign_charge assign_charge->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis

Caption: Workflow for molecular docking studies.

Authoritative Grounding & Comprehensive References

The methodologies and insights presented in this guide are grounded in established scientific literature. The following references provide a foundation for the protocols and comparative data discussed.

References

  • El-Malah, A. A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates as Potent Anticancer Agents. ACS Omega, 5(43), 28165–28181. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19575–19589. [Link]

  • El-Malah, A. A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 465–478. [Link]

  • ResearchGate. (2022). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-Phenyl-1H-1,2,3-Triazol-4-Yl) Methyl) Amino) Benzoic Acid Derivatives. [Link]

  • Turky, A., et al. (2020). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

  • Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(4), 104602. [Link]

  • ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. Retrieved from [Link]

  • MDPI. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • ResearchGate. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. [Link]

  • Siddiqui, N., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178–182. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity. European Journal of Medicinal Chemistry, 213, 113176. [Link]

  • ResearchGate. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]

  • SciSpace. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • Ionescu, I. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6554. [Link]

  • Erazua, E. A., Oyebamiji, A. K., & Adeleke, B. B. (2019). DFT-QSAR and Molecular Docking Studies on 1,2,3-Triazole-Dithiocarbamate Hybrids as Potential Anticancer Agents. Physical Science International Journal, 21(4), 1-15. [Link]

  • Çakmak, R. Ü., et al. (2021). Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies. Molecules, 26(22), 6981. [Link]

  • TSI Journals. (n.d.). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Retrieved from [Link]

  • Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 735–753. [Link]

  • Sen, S. K., & Sen, N. (1976). Bonding in 1,2,4-triazoles. Part V. Crystal structure of 4-benzylideneamino-5-mercapto-1,2,4-triazole. Journal of the Chemical Society, Perkin Transactions 2, (7), 841–844. [Link]

Sources

Benchmarking the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 2-(1H-1,2,4-triazol-1-yl)benzoic Acids

Substituted 2-(1H-1,2,4-triazol-1-yl)benzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. The unique structural motif, featuring a triazole ring appended to a benzoic acid scaffold, allows for diverse molecular interactions, making these compounds valuable precursors for the synthesis of novel therapeutic agents. The 1,2,4-triazole moiety, in particular, is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) serves as a critical building block in the synthesis of various pharmaceutical candidates. The chlorine substituent at the 5-position of the benzoic acid ring can significantly influence the compound's physicochemical properties and biological activity.

This guide will focus on the prevalent and efficient methods for the synthesis of this target compound, with a primary emphasis on the copper-catalyzed Ullmann condensation, a cornerstone of N-arylation chemistry.

Synthetic Strategies: The Ullmann Condensation as the Method of Choice

The formation of the C-N bond between an aryl halide and a nitrogen-containing heterocycle is a pivotal step in the synthesis of the target compound. Among the various cross-coupling reactions, the Ullmann condensation has emerged as a robust and widely adopted method for this transformation. This copper-promoted reaction offers a direct and generally efficient route to N-aryl heterocycles.

The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced the use of soluble copper catalysts, often in combination with ligands, which allow for milder reaction conditions and improved yields. The general mechanism for the copper-catalyzed N-arylation of 1,2,4-triazole is believed to involve the formation of a copper(I)-triazolide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl triazole and regenerate the copper(I) catalyst.

Competing Pathways and Regioselectivity

A key challenge in the N-arylation of 1,2,4-triazole is the potential for the formation of regioisomers, as the triazole ring possesses multiple nitrogen atoms that can participate in the coupling reaction. The desired product is the N1-substituted isomer. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the regioselectivity of the reaction. For the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acids, the steric hindrance imposed by the ortho-carboxylic acid group on the aryl halide can play a role in directing the substitution to the N1 position of the triazole.

Recommended Synthetic Protocol: Ullmann Condensation of 2,5-Dichlorobenzoic Acid and 1,2,4-Triazole

This section provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid via a copper-catalyzed Ullmann condensation.

Reaction Scheme:

G 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid reagents + 1,2,4-Triazole 2,5-Dichlorobenzoic Acid->reagents 1,2,4-Triazole 1,2,4-Triazole conditions CuI, K2CO3 DMF, 120-140 °C 1,2,4-Triazole->conditions Product 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid reagents->1,2,4-Triazole conditions->Product

Figure 1. Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Materials:

  • 2,5-Dichlorobenzoic acid

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2,5-dichlorobenzoic acid (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichlorobenzoic acid.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Benchmarking Against Similar Compounds

To provide a comprehensive understanding of the synthesis, we compare the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid with its fluoro- and bromo-analogs. The choice of halogen on the benzoic acid ring can influence the reactivity of the aryl halide in the Ullmann condensation, with the general trend for reactivity being I > Br > Cl > F.

CompoundStarting Aryl HalideTypical Yield (%)Key Observations
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid 2,5-Dichlorobenzoic acid60-75Moderate reactivity, requires elevated temperatures.
5-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid 2,5-Dibromobenzoic acid70-85Higher reactivity than the chloro-analog, may proceed at slightly lower temperatures.
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid 2,5-Difluorobenzoic acid40-60Lower reactivity, often requires more forcing conditions or specialized catalysts/ligands.

Table 1. Comparative Synthesis Data for Halogenated 2-(1H-1,2,4-triazol-1-yl)benzoic Acids.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Spectroscopic TechniqueExpected Data
¹H NMR (DMSO-d₆)δ ~13.5 (s, 1H, COOH), 8.7 (s, 1H, triazole-H), 8.1 (s, 1H, triazole-H), 7.6-7.9 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), 152 (triazole-C), 145 (triazole-C), 125-140 (Ar-C)
Mass Spectrometry (ESI-) m/z [M-H]⁻ calculated for C₉H₅ClN₃O₂⁻: 222.01

Table 2. Expected Spectroscopic Data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Mechanistic Insights and Experimental Rationale

The success of the Ullmann condensation for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid hinges on several key factors:

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for this transformation. The Cu(I) species is believed to be the active catalytic species.

  • Base: Anhydrous potassium carbonate is crucial for deprotonating the 1,2,4-triazole, forming the triazolide anion which is the active nucleophile in the reaction. The choice of a solid, anhydrous base is important to avoid side reactions.

  • Solvent: A high-boiling polar aprotic solvent like DMF is necessary to solubilize the reactants and to achieve the high temperatures often required for the Ullmann coupling of less reactive aryl chlorides.

  • Temperature: The reaction temperature is a critical parameter. For the less reactive 2,5-dichlorobenzoic acid, temperatures in the range of 120-140 °C are typically required to drive the reaction to completion in a reasonable timeframe.

G cluster_0 Catalytic Cycle A Cu(I)X B [Triazole-Cu(I)] A->B + Triazolide C [Ar-Cu(III)(Triazole)X] B->C + Ar-X (Oxidative Addition) C->A - Product D N-Aryl Triazole C->D Reductive Elimination ArX Ar-X TriazoleH Triazole-H TriazoleH->B - H⁺ (via Base) Base Base

Figure 2. Simplified Catalytic Cycle for the Ullmann Condensation.

Conclusion

The copper-catalyzed Ullmann condensation provides a reliable and scalable method for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid and its halogenated analogs. While the reactivity of the starting aryl halide is influenced by the nature of the halogen substituent, optimization of the reaction conditions, including temperature and catalyst system, can lead to good to excellent yields of the desired products. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Synfacts, 2010(01), 0021–0021. [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. PMC, NIH. [Link]

  • Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, ACS Publications. [Link]

  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. NIH. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC, NIH. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Coupling Reaction Overview. Scribd. [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]

  • A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Sultan Qaboos University House of Expertise. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers. [Link]

  • benzoic acid,

A Researcher's Guide to Rigorous X-ray Crystallography Data Validation for Triazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, triazole-containing compounds are of paramount importance due to their versatile coordination chemistry, diverse biological activities, and utility as key structural motifs. The unambiguous determination of their three-dimensional structure via single-crystal X-ray crystallography is fundamental to understanding their function and guiding further development. However, the unique electronic and structural characteristics of the triazole ring necessitate a meticulous and nuanced approach to data validation. This guide provides an in-depth comparison of validation methodologies and tools, supported by experimental insights, to ensure the integrity and accuracy of crystallographic data for this critical class of compounds.

The Crystallographic Nuances of Triazoles: Why Standard Validation Isn't Enough

The five-membered aromatic ring of triazoles, with its three nitrogen atoms, presents specific challenges and features that demand careful scrutiny during crystallographic validation. Overlooking these can lead to incorrect structural assignments and flawed structure-activity relationship (SAR) studies.

  • Tautomerism: Prototropic tautomerism is a common feature of 1,2,3- and 1,2,4-triazoles, where a hydrogen atom can migrate between different nitrogen atoms of the ring. While NMR spectroscopy can provide insights into tautomeric equilibria in solution, single-crystal X-ray diffraction offers a definitive identification of the tautomeric form present in the solid state by precisely locating the proton positions.[1] An incorrect assignment of the tautomer can have significant implications for understanding hydrogen bonding patterns and receptor interactions.

  • Disorder: Both static and dynamic disorder can be observed in the crystal structures of triazole derivatives.[2][3] This can manifest as conformational flexibility of substituents or even disorder of the entire molecule across a symmetry element. Proper modeling of disorder is crucial for an accurate representation of the molecular geometry and the overall crystal packing. Anisotropic displacement parameters and residual electron density maps are the primary indicators of potential disorder.[3]

  • Subtle Geometric Variations: The bond lengths and angles within the triazole ring are sensitive to the substitution pattern and the electronic environment. Deviations from expected values can indicate strain, unusual electronic effects, or potential errors in the structural model. Access to curated databases like the Cambridge Structural Database (CSD) is invaluable for establishing benchmarks for typical triazole geometries.[4][5]

  • Rich Non-Covalent Interactions: The nitrogen-rich nature of the triazole ring makes it an excellent hydrogen bond donor and acceptor. Furthermore, the aromatic system readily participates in π-π stacking and other weak non-covalent interactions. A thorough validation process should include an analysis of these interactions, as they are critical in dictating the supramolecular assembly and crystal packing.[6][7][8]

A Curated Arsenal for Validation: Tools of the Trade

A multi-faceted approach employing a combination of software and databases is essential for the robust validation of triazole-containing crystal structures. Each tool offers unique capabilities, and their sequential and comparative use forms the basis of a self-validating system.

Tool/DatabasePrimary FunctionKey Strengths for Triazole Validation
checkCIF/PLATON Automated CIF validation and structure analysis.Comprehensive checking of geometric and crystallographic parameters against IUCr standards.[9][10] Identifies potential symmetry issues, unusual displacement parameters, and short intermolecular contacts.
enCIFer CIF editing and validation.User-friendly interface for correcting syntax errors and adding information to a CIF without corrupting its structure.[1]
Mercury Crystal structure visualization and analysis.Powerful tool for visualizing and analyzing intermolecular interactions, including hydrogen bonds and short contacts. Enables comparison with structures from the CSD.
Cambridge Structural Database (CSD) Curated repository of small-molecule crystal structures.Provides access to a vast number of experimentally determined triazole structures, allowing for statistical analysis of bond lengths, angles, and conformations.[4][5][11]
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions.Offers a detailed picture of the molecular environment in the crystal, highlighting the contributions of different types of non-covalent interactions to the overall crystal packing.[12][13]

A Step-by-Step Protocol for Validating a Novel Triazole-Containing Structure

The following workflow outlines a rigorous, self-validating protocol for a hypothetical novel triazole-containing compound, "Triazolophene." This process begins after the initial structure solution and refinement.

Experimental Workflow: Triazolophene Validation

ValidationWorkflow cluster_initial Initial Refinement & CIF Generation cluster_automated Automated Validation cluster_manual Manual Inspection & Geometric Analysis cluster_advanced Advanced Interaction Analysis cluster_final Finalization A Structure Solution & Refinement B Generate CIF A->B C checkCIF/PLATON Analysis B->C D Review ALERTS (A, B, C) C->D E Visualize in Mercury C->E J Address ALERTS & Refine Model D->J F CSD Mogul Geometry Check E->F G Analyze Intermolecular Interactions E->G F->J G->J H Hirshfeld Surface Analysis I Quantify Interaction Contributions H->I I->J K Final Validated CIF J->K

Caption: A comprehensive workflow for the validation of triazole-containing crystal structures.

Step 1: Initial Automated Validation with checkCIF/PLATON

  • Submission: Submit the initial Crystallographic Information File (CIF) to the IUCr's online checkCIF service.[9][10]

  • Triage ALERTS: Carefully review the generated report, paying close attention to ALERTS of level A, B, and C. For triazoles, be particularly vigilant for:

    • GEOM01 ALERTS: Unusual bond lengths or angles. Compare these against known values for similar triazole fragments.

    • SYMM01 ALERTS: Potential for higher symmetry, which could indicate a missed symmetry element in the initial space group assignment.

    • PLAT094 ALERTS: Large residual electron density peaks, which might suggest unmodeled disorder or incorrect atom assignments.

    • PLAT230/232/234 ALERTS: Short intra- or intermolecular contacts, which could be indicative of incorrectly placed hydrogen atoms or significant non-covalent interactions.

Step 2: In-depth Geometric Analysis using the Cambridge Structural Database (CSD)

  • Substructure Search: Using the CSD software suite (e.g., ConQuest and Mercury), perform a substructure search for the core triazole fragment of your compound.

  • Geometric Comparison: Utilize the Mogul tool within the CSD suite to generate a statistical analysis of bond lengths, angles, and torsion angles for your triazole core based on hits from the database.[4] This provides a powerful, data-driven assessment of the geometric reasonability of your structure.

  • Comparative Visualization: In Mercury, overlay your structure with closely related structures from the CSD to visually inspect for conformational similarities and differences.

Step 3: Scrutinizing Non-Covalent Interactions

  • Hydrogen Bond Analysis: Use Mercury to identify and analyze all potential hydrogen bonds involving the triazole nitrogen atoms and any other functional groups. Ensure the geometries of these interactions are reasonable.

  • π-π Stacking and Other Interactions: Visually inspect the crystal packing in Mercury for evidence of π-π stacking between triazole rings or between the triazole and other aromatic systems.

  • Hirshfeld Surface Analysis: For a more quantitative assessment, generate Hirshfeld surfaces and 2D fingerprint plots.[12][13] This will visually and numerically summarize the key intermolecular contacts, providing a clear picture of the forces governing the crystal packing.

Step 4: Iterative Refinement and Finalization

  • Address Issues: Based on the insights gained from the validation steps, return to your refinement software. This may involve:

    • Modeling disorder if indicated by residual density and anisotropic displacement parameters.

    • Correcting the space group if higher symmetry is strongly suggested.

    • Refining the positions of hydrogen atoms, especially those involved in critical hydrogen bonds.

  • Re-validate: After making modifications, re-run the entire validation workflow to ensure that the changes have resolved the initial issues without introducing new ones.

  • Final CIF: Once all ALERTS are resolved or satisfactorily explained, prepare the final CIF for deposition and publication.

Case Study: Interpreting a Common checkCIF ALERT for a Triazole Compound

ALERT C: THETM01_ALERT_3_C The value of sine(theta_max)/wavelength is less than 0.550

This alert indicates that the data resolution is relatively low. For triazole-containing compounds, this can be particularly problematic as it may hinder the unambiguous location of hydrogen atoms, making tautomer assignment difficult. A suitable response in the CIF would be to acknowledge the alert and provide a justification, for example: "The crystal diffracted weakly, and despite long exposure times, higher resolution data could not be obtained. However, the positions of all non-hydrogen atoms were refined anisotropically, and the key hydrogen atom on the triazole ring, which determines the tautomeric form, was located in the difference Fourier map and refined freely, confirming the assigned tautomer."

Conclusion

References

  • Alshamrani, K., et al. (2025). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Future Medicinal Chemistry. Available from: [Link]

  • Scilabra, P., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Current Issues in Molecular Biology. Available from: [Link]

  • ResearchGate. Molecular structure of triazole. [Diagram]. Available from: [Link]

  • ResearchGate. Selected Bond Lengths (Å) and Bond Angles (°) for Compound I. [Diagram]. Available from: [Link]

  • ResearchGate. Analysis of the noncovalent interactions, including hydrogen bonds and π–π interactions for crystals. [Diagram]. Available from: [Link]

  • Abramov, Y. A., et al. (2011). Intra- And Intermolecular Interactions in the Crystals of 3,4-diamino-1,2,4-triazole and Its 5-methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A. Available from: [Link]

  • Wardell, J. L., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Szymański, J., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. Available from: [Link]

  • Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals. Available from: [Link]

  • Cambridge Crystallographic Data Centre. (2012). Cambridge Structural Database Workshop Worked Examples. Available from: [Link]

  • Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • Wikipedia. Cambridge Structural Database. Available from: [Link]

  • ResearchGate. Tautomers A–C and conformers c1–c4 for triazoles 1–7. [Diagram]. Available from: [Link]

  • Wikipedia. Crystallographic disorder. Available from: [Link]

  • Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • Manipal Academy of Higher Education. Crystal structures of two triazoles. Available from: [Link]

  • MIT OpenCourseWare. Disorder. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • MDPI. Special Issue : Theoretical Investigation on Non-covalent Interactions. Crystals. Available from: [Link]

  • Tran, T. T., et al. (2022). Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. Crystals. Available from: [Link]

  • Destro, R., & Simonetta, M. (1982). Bond Lengths, and Beyond. Acta Crystallographica Section B: Structural Science. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Palmer, D., et al. (2025). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling. Available from: [Link]

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A Comparative Guide to the Antimicrobial Potential of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Among these, heterocyclic compounds incorporating the 1,2,4-triazole ring have shown significant promise.[1][2] Triazoles are a well-established class of antifungal agents, with a mechanism of action that is both potent and specific.[3][4] This guide provides a comparative framework for evaluating the antimicrobial activity of a specific, promising class of these compounds: derivatives of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

While extensive peer-reviewed data on this specific parent compound and its derivatives is emerging, we can establish a robust investigational framework based on the known activities of related structures and standardized evaluation methodologies. This guide will detail the hypothesized mechanism of action, provide an authoritative protocol for antimicrobial susceptibility testing, and present a comparative data structure using related compounds as exemplars.

The Scientific Rationale: Why This Chemical Scaffold?

The therapeutic potential of this scaffold is rooted in the synergistic combination of its two key moieties: the 1,2,4-triazole ring and the 5-chloro-benzoic acid base.

  • The Triazole Moiety : The 1,2,4-triazole ring is the pharmacophore responsible for the well-documented antifungal activity of drugs like fluconazole and itraconazole.[3][5] Its primary mode of action is the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase.[6][7]

  • The Chloro-Benzoic Acid Moiety : The substituted benzoic acid backbone provides a versatile platform for chemical modification. The presence of a chlorine atom can significantly enhance antimicrobial efficacy by altering electronic properties and lipophilicity, which can improve cell wall penetration. Studies on related compounds, such as sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, have demonstrated notable activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

By derivatizing the carboxylic acid group (e.g., forming esters, amides), researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, potentially broadening its spectrum of activity or increasing its potency.

Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazole-based agents is the disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.[3][7] This process is mediated by the binding of the triazole's nitrogen atom to the heme iron atom in the active site of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6]

This enzymatic blockade leads to a depletion of ergosterol and a toxic accumulation of methylated sterol precursors.[6][7] The resulting cell membrane has altered fluidity and permeability, which ultimately inhibits fungal growth and replication.[7] While this is the established mechanism for antifungal activity, derivatives may also exhibit antibacterial properties through different pathways, such as the inhibition of bacterial enzymes like MurB, which is involved in peptidoglycan synthesis.[10]

Triazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Precursors 14α-methylated sterol precursors DefectiveMembrane Defective Membrane (Altered Structure & Function) Precursors->DefectiveMembrane Accumulation leads to Membrane Normal Membrane Integrity (Fluidity & Permeability) Ergosterol->Membrane Triazole Triazole Derivative (e.g., 5-Chloro-2-(1H-1,2,4-triazol-1-YL) benzoic acid derivative) Triazole->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol Inhibition->Lanosterol -> Ergosterol

Caption: Hypothesized mechanism of antifungal action for triazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure that experimental data is reliable, reproducible, and comparable across different studies, a standardized protocol is essential. The Clinical and Laboratory Standards Institute (CLSI) provides the gold standard for these methodologies.[11][12][13] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Step-by-Step Broth Microdilution Protocol (CLSI M07 Guideline)
  • Preparation of Antimicrobial Agent Stock:

    • Accurately weigh the synthesized 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivative.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent is critical to ensure the compound remains solubilized without affecting microbial growth at the tested concentrations.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[14]

  • Preparation of Microbial Inoculum:

    • From a pure culture grown on an agar plate for 18-24 hours, select several colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).[16] This standardization is crucial for result consistency.[17]

    • Dilute this standardized suspension to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Inoculation and Incubation:

    • Dispense 100 µL of the appropriate media into all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted antimicrobial agent to the first column and perform serial dilutions across the plate, creating a concentration gradient.[18]

    • Inoculate each well (except the sterility control) with the diluted microbial suspension.

    • Include essential controls:

      • Growth Control: Wells with media and inoculum only (no drug).

      • Sterility Control: Wells with media only (no inoculum or drug).

      • Quality Control: Test a reference strain with a known MIC (e.g., E. coli ATCC 25922) to validate the experiment.[14][17]

    • Incubate the plates at 35-37°C for 18-24 hours (for most bacteria) or as required for fungi.[18]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[14][16]

MIC_Workflow start Start prep_compound Prepare Stock Solution of Triazole Derivative start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Plate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth, Sterility, & QC Strain Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h) controls->incubate read_mic Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic end End read_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Data Analysis

The ultimate goal is to understand the structure-activity relationship (SAR)—how modifications to the parent compound affect its antimicrobial potency and spectrum. While specific data for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid derivatives is not yet widely published, we can use data from a structurally related class, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, as an illustrative example of how such data would be presented and interpreted.[8][9]

Table 1: Illustrative MIC Data for Related Chloro-Substituted Benzoic Acid Derivatives

Compound IDTarget OrganismMIC (µmol/L)Reference DrugMIC (µmol/L)
Derivative 1 [8]S. aureus (MSSA)31.25Ampicillin> 64
S. aureus (MRSA)15.62Ampicillin> 64
E. coli> 128Ciprofloxacin0.25
Derivative 2 [8]S. aureus (MSSA)62.5Ampicillin> 64
S. aureus (MRSA)62.5Ampicillin> 64
E. coli> 128Ciprofloxacin0.25
Derivative 3 [9]M. kansasii1-4Isoniazid0.5
C. albicans> 128Fluconazole8

Data presented is for illustrative purposes based on published results for structurally related compounds to demonstrate format and analysis.[8][9]

Conclusion and Future Directions

The 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid scaffold represents a promising starting point for the development of new antimicrobial agents. Its design leverages the proven antifungal power of the triazole ring and the versatile, activity-enhancing properties of a chlorinated benzoic acid backbone. By applying standardized, rigorous evaluation protocols as outlined by CLSI, researchers can generate high-quality, comparable data to drive the optimization of these derivatives.

Future work should focus on the synthesis of a diverse library of derivatives (e.g., esters, amides, and hydrazones) and their systematic evaluation against a broad panel of clinically relevant bacteria and fungi. This will enable the establishment of a clear structure-activity relationship, guiding the rational design of potent and selective antimicrobial candidates to address the urgent challenge of drug resistance.

References

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  • Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. EMAN RESEARCH PUBLISHING. (URL: )
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Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, a compound characterized by its chlorinated aromatic ring and triazole moiety. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Characterization

  • Benzoic Acid Moiety : Benzoic acid itself is known to cause skin irritation and serious eye damage.[1][2] Inhalation can lead to irritation of the nose, throat, and lungs.[3]

  • Chlorinated Aromatic Component : Chlorinated aromatic compounds are a class of chemicals often noted for their environmental persistence. Waste containing these compounds must be treated as hazardous.[4]

  • Triazole Group : Triazole derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Some triazole compounds are also suspected of damaging fertility or the unborn child.[7]

Based on this analysis, 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid should be handled as a hazardous substance with the potential to be a skin and eye irritant, harmful if inhaled or ingested, and potentially toxic to aquatic life.[1][5][6] All waste generated must be managed as hazardous waste.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid in any capacity, including for disposal, appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation.[3][8]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes, preventing serious eye irritation or damage.[2][5][9]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust particles.[5][8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.[4]

Immediate Actions:

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate spill area and inform colleagues and the laboratory supervisor.[4][10]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

Cleanup Procedure:

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill : If the material is a solid, prevent it from becoming airborne. You can moisten the material slightly with water to prevent dusting.[3][7] For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[5]

  • Collect the Waste : Carefully sweep or scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[3][7][11] Use non-sparking tools if there is any fire hazard.[12]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4]

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.[4][10]

Step-by-Step Disposal Procedure

The disposal of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid and its contaminated waste must adhere to institutional, local, state, and federal regulations.[3][13][14]

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate Hazardous Waste Container A->B Choose leak-proof, chemically resistant container C Transfer Waste to Container B->C D Securely Seal Container C->D E Label Container Correctly (Name, Hazards, Date) D->E Follow institutional labeling guidelines F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G Do not mix incompatible wastes H Complete Manifest and Maintain Records G->H Ensure regulatory compliance

Caption: Disposal workflow for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

Operational Steps:

  • Waste Identification and Segregation :

    • Identify all waste streams containing 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, weigh boats, pipette tips).

    • Segregate this waste from non-hazardous and other incompatible chemical waste streams.[15]

  • Container Selection and Labeling :

    • Choose a chemically resistant, leak-proof container with a secure lid for waste collection.[3][12]

    • Label the container clearly with "Hazardous Waste," the full chemical name: "5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid," and any associated hazard symbols (e.g., irritant, environmentally hazardous).[4][10] Include the date of waste accumulation.

  • Waste Accumulation :

    • Carefully transfer the waste into the labeled container, minimizing the generation of dust.[9]

    • Keep the container closed at all times except when adding waste.[16]

    • Store the waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[17]

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in regular trash.[3][12][18] This is crucial to prevent environmental contamination.[5][7][9]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]

    • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[16]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, thereby upholding a culture of safety and environmental responsibility within the scientific community.

References

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Comprehensive Safety and Handling Guide for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid (CAS No. 629655-19-2). The information herein is synthesized from safety data sheets of structurally analogous compounds to ensure a robust and cautious approach to laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment
  • Skin Irritation : Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[1][2][5][6]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed : Oral toxicity is a potential concern with related compounds.[2]

Given these anticipated hazards, a rigorous adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing chemical exposure. The following table details the required PPE for handling 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Must conform to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4][5][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.Inspect gloves for any signs of degradation before use. Follow proper glove removal techniques to avoid skin contact. A fully buttoned lab coat made of a suitable material is required.[4][5][7][8]
Respiratory Protection A dust mask (N95 or equivalent) or a NIOSH/MSHA approved respirator.Required when handling the solid compound, especially if there is a potential for dust formation. All work with the solid form should ideally be conducted in a chemical fume hood.[5][8]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for ensuring laboratory safety.

A. Pre-Handling Preparations:

  • Review Safety Information : Before commencing any work, thoroughly review this guide and any available safety information for analogous compounds.

  • Ensure Proper Ventilation : All handling of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid, particularly in its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7][9]

  • Assemble PPE : Don all required personal protective equipment as detailed in the table above.

  • Prepare Workspace : Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

B. Handling Procedures:

  • Avoid Dust Formation : When handling the solid compound, use techniques that minimize the generation of dust.[3][5][9]

  • Portioning and Weighing : If possible, conduct these activities in a ventilated enclosure or fume hood.

  • In Solution : When working with the compound in solution, avoid the generation of aerosols.

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling, and before breaks and at the end of the workday.[1][6][9] Do not eat, drink, or smoke in the laboratory.[1][9]

C. Storage:

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][7]

  • Incompatibilities : Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Chemical : Dispose of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid and any solutions containing it through a licensed and approved waste disposal plant.[2][10] Do not dispose of it down the drain.[1][10]

  • Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as chemical waste in accordance with local, state, and federal regulations.[10]

  • Contaminated PPE : Used gloves and other disposable PPE that have come into contact with the chemical should be collected in a designated, sealed container and disposed of as hazardous waste.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

  • Spills : Evacuate the area. Wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a container for disposal.[4][9]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Guide prep_vent Ensure Ventilation (Fume Hood) prep_sds->prep_vent prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_ws Prepare Workspace prep_ppe->prep_ws handle_dust Avoid Dust/Aerosol Generation prep_ws->handle_dust handle_weigh Weigh/Portion in Hood handle_dust->handle_weigh handle_hygiene Practice Good Hygiene handle_weigh->handle_hygiene storage_container Tightly Closed Container handle_hygiene->storage_container disp_waste Licensed Waste Disposal handle_hygiene->disp_waste storage_location Cool, Dry, Well-Ventilated storage_container->storage_location disp_cont Dispose of Contaminated Items disp_waste->disp_cont

Caption: Workflow for handling 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.

References

  • DC Chemicals. (2026, January 8). Safe Data Sheet: Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-.
  • Medline. (n.d.). SAFETY DATA SHEET - according to the (US)
  • Fisher Scientific. (2012, May 1).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.
  • Echemi. (n.d.). 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid.
  • Carl ROTH. (2024, March 2).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.
  • ChemicalBook. (2025, August 30). 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
  • MedChemExpress. (2025, September 7). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid-SDS.

Sources

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